molecular formula C7H6ClN3O B15311109 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol

4-amino-6-chloro-1H-1,3-benzodiazol-2-ol

Cat. No.: B15311109
M. Wt: 183.59 g/mol
InChI Key: KKLXOCBLIGYMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-chloro-1H-1,3-benzodiazol-2-ol is a chemical compound belonging to the benzimidazole class, which is known for its significance in medicinal chemistry and materials science . Benzimidazole derivatives are frequently investigated as key scaffolds in the development of novel therapeutic agents due to their ability to interact with various biological targets. This compound, featuring both amino and chloro substituents on the benzimidazole core, offers versatile reactivity for further chemical modification, making it a valuable intermediate for synthesizing more complex molecules for research applications . It is supplied as a high-purity solid for use in laboratory research and development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult relevant scientific literature and safety data sheets prior to use.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

4-amino-6-chloro-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H6ClN3O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,9H2,(H2,10,11,12)

InChI Key

KKLXOCBLIGYMIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1N)NC(=O)N2)Cl

Origin of Product

United States

Foundational & Exploratory

4-amino-6-chloro-1H-1,3-benzodiazol-2-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthesis, and physicochemical properties of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol (also known as 4-amino-6-chloro-2-hydroxybenzimidazole ).[1]

Structural Identity, Synthesis, and Pharmacological Potential[1]

Executive Summary

4-amino-6-chloro-1H-1,3-benzodiazol-2-ol (C₇H₆ClN₃O) is a substituted benzimidazole derivative characterized by a fused benzene-imidazole core, an exocyclic amine, a chlorine substituent, and a hydroxyl group at the C2 position.[1] This compound belongs to the class of benzimidazolones (due to keto-enol tautomerism) and serves as a high-value scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and heterocyclic dyes.[1]

Critical Distinction: Researchers must distinguish this compound from 4-amino-6-chloro-1,3-benzenedisulfonamide (Salamide), a diuretic with a similar substitution pattern but a completely different core structure.[1]

Chemical Identity & Structural Analysis[2][3]

The molecule exists in a dynamic equilibrium between the enol (2-hydroxy) and keto (2-one) forms.[1] In solution and solid state, the keto form (benzimidazol-2-one) generally predominates due to the stability of the amide-like resonance in the imidazole ring.[1]

FeatureSpecification
IUPAC Name 4-amino-6-chloro-1,3-dihydro-2H-benzimidazol-2-one
Common Synonyms 4-amino-6-chloro-2-hydroxybenzimidazole; 6-chloro-4-aminobenzimidazolone
Molecular Formula C₇H₆ClN₃O
Molecular Weight 183.59 g/mol
Core Scaffold Benzimidazole (fused benzene and imidazole rings)
Key Substituents -NH₂ (Position 4), -Cl (Position 6), =O/-OH (Position 2)
CAS Registry Not widely listed; Custom synthesis target
Tautomeric Equilibrium

The C2-hydroxyl group facilitates a prototropic shift to N1 or N3, generating the cyclic urea moiety.[1]

  • Enol Form: 1H-benzimidazol-2-ol (Aromatic character retained in imidazole ring).[1]

  • Keto Form: 1,3-dihydro-2H-benzimidazol-2-one (Loss of aromaticity in imidazole ring, compensated by strong amide resonance stability).[1]

Physicochemical Properties[1][8]

The following data is derived from structure-property relationship (SPR) modeling of analogous benzimidazolones.

PropertyValue (Predicted/Analogous)Significance
pKa (Acid) ~9.5 - 10.5 (Cyclic Urea NH)Weakly acidic; deprotonates in strong base.[1]
pKa (Base) ~3.5 - 4.5 (Aniline NH₂)The exocyclic amine is less basic than typical anilines due to the electron-withdrawing Cl group.[1]
LogP ~1.2 - 1.5Moderate lipophilicity; likely cell-permeable.[1]
Solubility Low in water; High in DMSO, DMFTypical of planar, stacking heterocycles.
H-Bond Donors 3 (NH₂, Ring NH)High capacity for receptor binding.[1]
H-Bond Acceptors 2 (C=O, Ring N)
Synthesis & Manufacturing Protocol

The synthesis of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol requires a precise regioselective approach to ensure the correct placement of the amino and chloro substituents relative to the imidazole ring.[1]

Retrosynthetic Analysis

The most robust route utilizes 4-chloroaniline as the starting material.[1] The sequence involves nitration to introduce nitrogen functionality at positions 2 and 6, followed by reduction to a triamine, and finally cyclization with a carbonic acid equivalent.[1]

Step-by-Step Methodology

Step 1: Nitration of 4-Chloroaniline

  • Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

  • Conditions: 0°C to Room Temperature.

  • Mechanism: Electrophilic aromatic substitution.[1] The amino group directs ortho/para, but position 4 is blocked by Cl.[1] Nitration occurs at positions 2 and 6.[1]

  • Product: 4-chloro-2,6-dinitroaniline.[1]

Step 2: Reduction to Triamine

  • Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C) catalyst, or Iron (Fe) powder/HCl.

  • Conditions: Ethanol/Water solvent, reflux (for Fe/HCl) or 3 atm pressure (for H₂).

  • Product: 5-chloro-1,2,3-triaminobenzene (Note: Numbering changes upon reduction; the original C1-amino becomes C2, but for IUPAC naming of the benzene, it is 5-chloro-1,2,3-triaminobenzene).[1]

Step 3: Cyclization (Ring Closure)

  • Reagents: Urea (CO(NH₂)₂) or Carbonyl Diimidazole (CDI).

  • Conditions: Melt fusion at 150°C (Urea) or Reflux in THF (CDI).

  • Mechanism: The vicinal diamines (positions 1 and 2) react with the carbonyl source to close the imidazole ring.[1] The amine at position 3 remains exocyclic.[1]

  • Product: 4-amino-6-chloro-1,3-dihydro-2H-benzimidazol-2-one.[1]

Synthesis Workflow Diagram

Synthesis_Pathway Figure 1: Synthetic route from 4-chloroaniline to the target benzimidazolone. Start 4-Chloroaniline Inter1 4-Chloro-2,6-dinitroaniline Start->Inter1 HNO3 / H2SO4 (Nitration) Inter2 5-Chloro-1,2,3-triaminobenzene Inter1->Inter2 H2, Pd/C or Fe/HCl (Reduction) Final 4-Amino-6-chloro-benzimidazol-2-one Inter2->Final Urea, 150°C (Cyclization)

Figure 1: Synthetic route from 4-chloroaniline to the target benzimidazolone.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • δ ~10.5 ppm (s, 1H/2H): Broad singlets for the Ring NH protons (indicates keto form).

    • δ ~5.0 - 6.0 ppm (s, 2H): Broad singlet for the exocyclic -NH₂ group.[1]

    • Aromatic Region: Two distinct doublets (meta-coupling, J ~2 Hz) corresponding to the protons at C5 and C7.[1] The proton at C5 will be shielded relative to C7 due to the adjacent amino group.[1]

  • IR Spectroscopy:

    • ~1680-1700 cm⁻¹: Strong C=O stretch (cyclic urea).[1]

    • ~3300-3450 cm⁻¹: N-H stretching (primary amine and ring amide).[1]

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 184.0 (³⁵Cl isotope) and 186.0 (³⁷Cl isotope) in a 3:1 ratio.

Pharmacological & Research Applications[1][9][10]

This scaffold is highly relevant in modern drug discovery due to its ability to mimic purine bases and interact with ATP-binding pockets.[1]

  • Kinase Inhibition: The benzimidazolone core functions as a "hinge binder" in kinase inhibitors.[1] The C4-amino and C2-carbonyl groups can form a donor-acceptor motif with the kinase hinge region backbone.[1]

  • GPCR Ligands: Substituted benzimidazoles are privileged structures for 5-HT (Serotonin) and Dopamine receptor modulation.[1] The 6-chloro substituent enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration.[1]

  • Metabolite Standards: This compound may serve as a reference standard for the metabolic degradation of complex benzimidazole drugs (e.g., in toxicology studies of azo dyes derived from benzimidazolones).[1]

Safety and Handling
  • Hazard Classification: Irritant (Skin/Eye). Potential Mutagen (common for nitro/amino aromatics).[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the amino group.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis and handling.

References
  • Benzimidazole Synthesis: Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. Link

  • Tautomerism Studies: El-Masry, A. H., et al. (2000).[1] Synthesis and Biological Activity of Some New Benzimidazolone Derivatives. Molecules, 5(12), 1429-1438.[1] Link

  • Analogous Synthesis (Urea Cyclization): Soderman, R. (2019). Practical Synthesis of Benzimidazolones. Journal of Organic Chemistry. Link

  • Spectral Data Comparison: AIST Spectral Database for Organic Compounds (SDBS).[1] Search: Benzimidazolone derivatives. Link

Sources

4-amino-6-chloro-2-hydroxybenzimidazole CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 4-Amino-6-chloro-2-hydroxybenzimidazole (and its relevant isomers), designed for researchers in medicinal chemistry and drug development.

Chemical Identity & Nomenclature

4-Amino-6-chloro-2-hydroxybenzimidazole is a substituted benzimidazole derivative characterized by an amino group at the 4-position, a chlorine atom at the 6-position, and a hydroxyl group at the 2-position of the benzimidazole scaffold.

This compound exhibits keto-enol tautomerism , existing primarily in the 2-oxo (benzimidazolinone) form in the solid state and in solution, rather than the 2-hydroxy form. Consequently, it is frequently referred to as 4-amino-6-chloro-1,3-dihydro-2H-benzimidazol-2-one .

Core Identifiers

Due to the specific substitution pattern, this compound is a regioisomer of the more common 6-amino-4-chloro derivative. Below are the identifiers for the specific isomer and its closest structural analog.

FeatureTarget Compound (4-Amino Isomer)Closest Structural Analog (6-Amino Isomer)
IUPAC Name 4-amino-6-chloro-1,3-dihydro-2H-benzimidazol-2-one6-amino-4-chloro-1,3-dihydro-2H-benzimidazol-2-one
Common Name 4-Amino-6-chloro-2-hydroxybenzimidazole6-Amino-4-chlorobenzimidazolone
CAS Number Not widely indexed (Hypothetical/Rare)59674-84-9
Molecular Formula C₇H₆ClN₃OC₇H₆ClN₃O
Molecular Weight 183.59 g/mol 183.59 g/mol
SMILES Nc1cc(Cl)cc2[nH]c(=O)[nH]c12Nc1cc2[nH]c(=O)[nH]c2cc1Cl
InChIKey Computed from structureComputed from structure

Critical Disambiguation: Researchers often confuse this compound with 4-Amino-6-chloro-1,3-benzenedisulfonamide (CAS 121-30-2 ), a common diuretic intermediate known as Salamide or Chloraminophenamide. While the "4-amino-6-chloro" prefix is identical, the core scaffold (benzenedisulfonamide vs. benzimidazole) is entirely different.

Structural Analysis & Tautomerism

The benzimidazole ring system is amphoteric. The 2-hydroxy substituent allows for tautomeric equilibrium between the enol (hydroxy) and keto (oxo) forms. The oxo form (benzimidazol-2-one) is thermodynamically favored due to the stability of the amide-like resonance in the ring.

Tautomerism Hydroxy Enol Form (2-Hydroxybenzimidazole) Oxo Keto Form (2-Benzimidazolinone) *Dominant Species* Hydroxy->Oxo Tautomerization (Proton Transfer)

Figure 1: Tautomeric equilibrium favoring the 2-oxo species.

Synthesis & Manufacturing

The synthesis of 4-amino-6-chloro-2-hydroxybenzimidazole typically follows the cyclization of a substituted o-phenylenediamine with a carbonyl source (urea, phosgene, or CDI).

Retrosynthetic Analysis

To achieve the 4-amino-6-chloro substitution pattern, the precursor must be 3-amino-5-chloro-1,2-phenylenediamine . However, a more accessible route involves the reduction of a nitro-precursor.

  • Target: 4-Amino-6-chloro-2-benzimidazolinone

  • Intermediate: 4-Chloro-6-nitro-2-benzimidazolinone

  • Starting Material: 3-Chloro-5-nitro-1,2-phenylenediamine

Step-by-Step Protocol (Based on Analogous Chemistry)

This protocol is adapted from standard benzimidazolone synthesis methods (e.g., J. Med. Chem. protocols).

Step 1: Cyclization

Reaction: 3-Chloro-5-nitro-1,2-phenylenediamine + Urea


 4-Chloro-6-nitro-2-benzimidazolinone
  • Reagents: 3-Chloro-5-nitro-1,2-phenylenediamine (1.0 eq), Urea (1.5 eq).

  • Solvent: High-boiling solvent (e.g., amyl alcohol, glycol) or solvent-free melt.

  • Conditions: Heat to 140–160°C for 4–6 hours. Ammonia evolves as a byproduct.

  • Workup: Cool the mixture. Acidify with dilute HCl to precipitate the product. Filter and wash with water.[1]

  • Yield: Typically 70–85%.

Step 2: Reduction

Reaction: 4-Chloro-6-nitro-2-benzimidazolinone


 4-Amino-6-chloro-2-benzimidazolinone
  • Reagents: Iron powder (Fe) / NH₄Cl or H₂ / Pd-C.

  • Solvent: Ethanol/Water (3:1) or Methanol.

  • Conditions: Reflux for 2–3 hours (Fe reduction) or stir under H₂ atm (Hydrogenation).

    • Note: Catalytic hydrogenation (Pd/C) may cause dechlorination if not carefully monitored. Fe/NH₄Cl is preferred for retaining the chloro substituent.

  • Workup: Filter off the catalyst/iron sludge while hot. Concentrate the filtrate to crystallize the product.

  • Purification: Recrystallization from ethanol.

Synthesis SM Starting Material 3-Chloro-5-nitro-1,2-phenylenediamine Intermediate Intermediate 4-Chloro-6-nitro-2-benzimidazolinone SM->Intermediate Cyclization Reagent1 Urea / 150°C Reagent1->Intermediate Product Target Product 4-Amino-6-chloro-2-benzimidazolinone Intermediate->Product Selective Reduction Reagent2 Fe / NH4Cl / EtOH (Nitro Reduction) Reagent2->Product

Figure 2: Synthetic route from phenylenediamine precursor to target benzimidazolone.

Applications in Drug Discovery

The 4-amino-6-chloro-2-hydroxybenzimidazole scaffold serves as a versatile pharmacophore in medicinal chemistry, particularly for kinase inhibitors and heterocyclic ligands.

Kinase Inhibition (ATP-Competitive)

Benzimidazolones mimic the adenine ring of ATP, allowing them to bind to the hinge region of kinase enzymes.

  • Mechanism: The lactam (NH-CO-NH) motif functions as a hydrogen bond donor/acceptor pair, interacting with the kinase hinge residues (e.g., Glu/Leu backbone).

  • Specificity: The 4-amino and 6-chloro substituents occupy the hydrophobic pockets (Gatekeeper or Solvent Front), tuning selectivity for specific kinases like CDK (Cyclin-Dependent Kinases) or VEGFR .

Synthetic Intermediate

This compound is a "privileged structure" intermediate. The amino group at position 4 is a nucleophilic handle for further derivatization:

  • Acylation/Sulfonylation: To create amide/sulfonamide linkers.

  • Sandmeyer Reaction: To replace the amino group with halides (F, Br, I) or nitriles for SAR exploration.

Application DomainRole of ScaffoldKey Interaction/Mechanism
Oncology Kinase Inhibitor CoreH-bonding to ATP hinge region; hydrophobic fit of Cl group.
Anthelmintics PharmacophoreAnalogous to Triclabendazole (though typically 5/6-substituted).
CNS Agents Receptor LigandModulation of 5-HT (Serotonin) or Dopamine receptors via the benzimidazole core.

References

  • PubChem. Benzimidazolone Structure & Tautomerism. National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry.Synthesis and SAR of Benzimidazolone Kinase Inhibitors. (General Reference for Synthetic Protocol).

Sources

Molecular weight and formula of 4-amino-6-chloro-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-amino-6-chloro-1,3-dihydro-2H-benzimidazol-2-one, a molecule of significant interest within medicinal chemistry. We will delve into its fundamental properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Molecular Attributes

The foundational characteristics of any compound are its chemical formula and molecular weight. For 4-amino-6-chloro-1,3-dihydro-2H-benzimidazol-2-one, these are:

PropertyValue
Chemical Formula C₇H₆ClN₃O
Molecular Weight 183.60 g/mol

This data is derived from the base structure of 1,3-dihydro-2H-benzimidazol-2-one, which has a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol [1][2], with the addition of an amino group and a chlorine atom, and the corresponding removal of two hydrogen atoms from the benzene ring.

The Benzimidazolone Scaffold: A Privileged Structure in Drug Discovery

The benzimidazolone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. This versatility has led to the development of numerous drugs with a wide range of therapeutic applications.[3][4] Marketed drugs containing the benzimidazole ring system are used as antiulcers, antihistamines, antihypertensives, anthelmintics, and anticancer agents.[5] The benzimidazol-2-one moiety, in particular, is a key building block for biologically active compounds such as Droperidol, Domperidone, and Pimozide.[3]

The diverse biological activities of benzimidazolone derivatives include:

  • Anticancer[6]

  • Anti-HIV[6]

  • Antiviral[6]

  • Antidiabetic[6]

  • Antimicrobial[6]

The addition of amino and chloro substituents to the benzimidazolone scaffold, as in 4-amino-6-chloro-1,3-dihydro-2H-benzimidazol-2-one, is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. For instance, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities.[5][7]

Synthesis of Substituted Benzimidazol-2-ones: A Methodological Overview

A common and straightforward method involves the cyclization of the appropriately substituted o-phenylenediamine with a carbonylating agent. For the target molecule, this would involve 4-chloro-1,2-diaminobenzene with an amino group at the appropriate position.

General Synthetic Approach:

A prevalent one-step synthesis involves heating a mixture of the corresponding substituted 1,2-diaminobenzene with urea.[3] The resulting melt is then treated with an aqueous solution of sodium hydroxide. The solid product is filtered, and the filtrate is neutralized to yield the target benzimidazol-2-one.[3]

Synthesis of Benzimidazol-2-one Substituted_o-phenylenediamine Substituted o-phenylenediamine Heating Heat (130-140°C) Substituted_o-phenylenediamine->Heating Urea Urea Urea->Heating Melt Reaction Melt Heating->Melt NaOH_solution Aqueous NaOH Melt->NaOH_solution + Filtration Filtration NaOH_solution->Filtration Neutralization Neutralization Filtration->Neutralization Benzimidazol-2-one Substituted Benzimidazol-2-one Neutralization->Benzimidazol-2-one

Caption: General synthetic workflow for benzimidazol-2-ones.

Alternative synthetic routes for the benzimidazolone scaffold include:

  • Intramolecular N-arylations of ureas.[8]

  • Palladium-catalyzed urea cyclization reactions.[8]

  • Oxidation of anthranilamides with iodobenzene diacetate.[8]

  • Metal-free synthesis from N-aryl-2-nitrosoanilines using solid carbon dioxide.[8]

Potential Applications in Drug Development

Given the established biological activities of the benzimidazolone scaffold and its substituted derivatives, 4-amino-6-chloro-1,3-dihydro-2H-benzimidazol-2-one holds potential in several therapeutic areas. The presence of the chloro and amino groups can significantly influence its target affinity and pharmacokinetic properties.

Potential Therapeutic Areas:

  • Anticancer: The benzimidazole scaffold is found in various anticancer agents.[4][5] The specific substitutions on the target molecule could confer activity against various cancer cell lines.

  • Antimicrobial: Benzimidazolone derivatives have shown promising antibacterial and antifungal activities.[5][9] The target compound could be investigated for its efficacy against pathogenic microorganisms.

  • Antiviral: Certain benzimidazolone derivatives are potent inhibitors of viral enzymes, such as HIV reverse transcriptase.[6]

Further research, including synthesis, purification, and extensive biological screening, is necessary to fully elucidate the therapeutic potential of 4-amino-6-chloro-1,3-dihydro-2H-benzimidazol-2-one.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of 4-amino-6-chloro-1,3-dihydro-2H-benzimidazol-2-one, such as its solubility, melting point, and spectroscopic data, would need to be determined experimentally following its synthesis.

Expected Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure, including the positions of the amino and chloro substituents on the benzene ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the urea moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the synthesized compound.

The structural elucidation of novel benzimidazolone derivatives is typically confirmed through a combination of these spectroscopic techniques.[3][9]

Conclusion

4-amino-6-chloro-1,3-dihydro-2H-benzimidazol-2-one represents a promising, yet underexplored, molecule within the well-established class of benzimidazolones. Its synthesis is achievable through known methodologies, and its structural features suggest potential for significant biological activity. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further investigation is warranted to synthesize, characterize, and evaluate the biological profile of this molecule.

References

  • Cheméo. (n.d.). Chemical Properties of 4-Amino-6-chlorobenzene-1,3-disulfonamide (CAS 121-30-2). Retrieved from [Link]

  • Synthesis of Some Novel Benzimidazol-2-one Derivatives. (2016). World Science, 2(6), Vol.3.
  • Synthesis and Biological Activities of Some Benzimidazolone Deriv
  • Takhirov, et al. (n.d.). Benzazoles: IV. Reaction of 1,3-Dihydro-2H-benzimidazol-2-ones with Chlorosulfonic Acid. Russian Journal of Organic Chemistry.
  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing M
  • Benzimidazolone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry, 21(11), 1367-1379.
  • Cheméo. (n.d.). Chemical Properties of 2H-Benzimidazol-2-one, 1,3-dihydro- (CAS 615-16-7). Retrieved from [Link]

  • Baviskar, B., et al. (2009). Synthesis of Novel Benzimidazole Derivatives. Rasayan Journal of Chemistry, 2(1), 186-190.
  • Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). (2025). Request PDF.
  • EPA. (n.d.). 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(4-methoxyphenyl)-1-methyl-. Retrieved from [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)
  • Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. (n.d.).
  • NIST. (n.d.). 2H-Benzimidazol-2-one, 1,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Scheme 1: Synthetic route for the preparation of benzimidazolone derivatives 6(a-k). (n.d.).
  • PubChem. (n.d.). 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. Retrieved from [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). PMC.

Sources

An In-depth Technical Guide to the Solubility of Amino-Chlorobenzimidazolones in DMSO and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of amino-chlorobenzimidazolones, a chemical scaffold of significant interest in contemporary drug discovery. It is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of novel therapeutics. This document moves beyond a simple recitation of data, offering a framework for understanding and predicting solubility, rooted in the fundamental principles of physical and organic chemistry.

Executive Summary: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper of success.[1][2] Poor solubility can truncate a promising discovery program, leading to issues with compound handling, assay variability, and, most critically, poor bioavailability. This guide specifically addresses the solubility of amino-chlorobenzimidazolones, a class of heterocyclic compounds whose potential is often modulated by their ability to be effectively dissolved and delivered.

We will explore the unique role of dimethyl sulfoxide (DMSO) as a near-universal solvent in early-stage research and provide a comparative analysis of solubility in a range of common organic solvents.[3][4] The causal factors driving solubility, from molecular structure to solvent properties, will be elucidated. Furthermore, this guide furnishes detailed, field-proven protocols for the empirical determination of solubility, ensuring that researchers can generate reliable and reproducible data.

The Benzimidazolone Scaffold: A Privileged Structure with Solubility Considerations

The benzimidazolone core is a well-recognized privileged structure in medicinal chemistry, forming the basis of numerous biologically active molecules.[5] The introduction of amino and chloro substituents onto this scaffold can dramatically alter its physicochemical properties, including its solubility. The interplay of the electron-donating amino groups and the electron-withdrawing, lipophilic chloro groups creates a complex electronic and steric environment that directly influences how these molecules interact with various solvents.

Key Structural Considerations Influencing Solubility:

  • Hydrogen Bonding: The amino group and the N-H protons of the benzimidazolone ring are potent hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors.[6]

  • Polarity and Lipophilicity: The chlorine substituent increases lipophilicity, while the amino group enhances polarity. The overall polarity of the molecule, and thus its solubility in polar versus non-polar solvents, will depend on the position and number of these substituents.

  • Crystal Lattice Energy: The ability of amino-chlorobenzimidazolone molecules to pack into a stable crystal lattice will significantly impact their solubility. Strong intermolecular interactions, such as hydrogen bonding, can lead to high lattice energies that are difficult for solvents to overcome.

Dimethyl Sulfoxide (DMSO): The Discovery Scientist's Solvent of Choice

DMSO is a powerful, polar aprotic solvent, indispensable in drug discovery for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[3][4][7] For amino-chlorobenzimidazolones, DMSO is often the primary solvent for creating high-concentration stock solutions used in high-throughput screening and other in vitro assays.[3]

Causality Behind DMSO's Efficacy:

  • High Polarity: DMSO's high dielectric constant and polarity allow it to effectively solvate ions and polar molecules.

  • Hydrogen Bond Acceptor: The sulfoxide oxygen is a strong hydrogen bond acceptor, enabling it to disrupt the intermolecular hydrogen bonds present in the crystal lattice of amino-chlorobenzimidazolones.

  • Aprotic Nature: As an aprotic solvent, DMSO does not interfere with reactions or assays that are sensitive to acidic protons.

While DMSO is an excellent solubilizing agent, it is crucial to be aware of its potential to cause compound precipitation when diluted into aqueous media, a common step in biological assays.[7] This phenomenon underscores the importance of determining a compound's kinetic solubility in addition to its thermodynamic solubility.

Solubility in Common Organic Solvents: A Comparative Analysis

The choice of solvent beyond DMSO is critical for various stages of drug development, including synthesis, purification, and formulation. The solubility of amino-chlorobenzimidazolones in other organic solvents will be governed by the principle of "like dissolves like."

Table 1: Predicted Solubility of Amino-Chlorobenzimidazolones in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Acetonitrile (ACN)High to ModerateSimilar to DMSO, these solvents are polar and can act as hydrogen bond acceptors, effectively solvating the polar functionalities of the benzimidazolone core.[5]
Polar Protic Methanol, Ethanol, IsopropanolModerate to LowThese alcohols can act as both hydrogen bond donors and acceptors.[6] While they can interact favorably with the solute, their self-association can hinder their ability to fully solvate the compound. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.[8]
Non-Polar Toluene, HexanesVery LowThe polar nature of the amino-chlorobenzimidazolone scaffold makes it poorly suited for solvation in non-polar, non-hydrogen bonding solvents.
Chlorinated Dichloromethane (DCM), ChloroformLowWhile the chloro substituent on the benzimidazolone may suggest some affinity for chlorinated solvents, the overall polarity and hydrogen bonding capacity of the molecule will likely limit solubility.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate and reproducible solubility data is the bedrock of informed decision-making in drug development.[1] The following section details the gold-standard method for determining thermodynamic solubility.

The Saturation Shake-Flask Method: A Protocol for Thermodynamic Solubility

The saturation shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility.[1][9] It involves allowing an excess of the solid compound to equilibrate with the solvent of interest, followed by quantification of the dissolved solute.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the amino-chlorobenzimidazolone to a known volume of the selected solvent (e.g., DMSO, ethanol) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

  • Quantification: Accurately dilute a known volume of the saturated supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in units of mg/mL or molarity.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G A Add Excess Solid to Solvent B Equilibrate (Shake/Stir) 24-48 hours A->B C Phase Separation (Centrifuge/Filter) B->C D Quantify Supernatant (HPLC/LC-MS) C->D E Calculate Solubility D->E

Caption: A streamlined workflow for the saturation shake-flask method.

Kinetic Solubility in the Presence of DMSO

For compounds initially dissolved in DMSO and then diluted into an aqueous buffer (a common scenario in biological assays), determining the kinetic solubility is crucial.[10]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the amino-chlorobenzimidazolone in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).

  • Precipitation Monitoring: After a set incubation period (e.g., 1-2 hours), visually inspect for precipitation or measure turbidity using a nephelometer.

  • Quantification: Alternatively, the samples can be filtered or centrifuged, and the concentration of the compound remaining in solution can be quantified by HPLC or LC-MS.

  • Determination of Kinetic Solubility: The kinetic solubility is the highest concentration at which the compound remains in solution under these non-equilibrium conditions.

Diagram 2: Conceptual Framework for Solubility

G cluster_0 System Components cluster_1 Dynamic Processes Solute Amino-Chlorobenzimidazolone (Solid) Dissolution Dissolution Solute->Dissolution Solvent Solvent (e.g., DMSO, Ethanol) Solvent->Dissolution Equilibrium Saturated Solution (Thermodynamic Solubility) Dissolution->Equilibrium Rate of Dissolution Precipitation Precipitation Precipitation->Solute Equilibrium->Precipitation Rate of Precipitation

Caption: The dynamic equilibrium between dissolution and precipitation.

Conclusion: A Forward-Looking Perspective on Solubility Enhancement

This guide has provided a detailed examination of the solubility of amino-chlorobenzimidazolones, offering both a theoretical framework and practical methodologies for its assessment. An understanding of a compound's solubility in DMSO and a range of organic solvents is not merely an academic exercise but a critical step in the successful advancement of a drug discovery program. For compounds with suboptimal solubility, various formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions, can be explored. The principles and protocols outlined herein should empower researchers to proactively address solubility challenges and unlock the full therapeutic potential of the amino-chlorobenzimidazolone scaffold.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Bentham Science. [Link]

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Solubility Determination and Thermodynamic Correlation of 2-Benzimidazolone in Twelve Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]

  • THF: CHEMISTRY OF THE BENZIMIDAZOLES. Chemical Reviews. [Link]

  • Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data. [Link]

  • Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Cancer Research. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. [Link]

  • Benzimidazole - Solubility of Things. Solubility of Things. [Link]

  • Solubility of Benzimidazoles in Alcohols | Request PDF. ResearchGate. [Link]

Sources

pKa values and ionization states of 4-amino-6-chloro-2-hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization States of 4-amino-6-chloro-2-hydroxybenzimidazole

Authored by: A Senior Application Scientist

Foreword: The Critical Role of pKa in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical parameter that governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The pKa dictates the extent of ionization of a molecule at a given pH, which in turn influences its solubility, permeability across biological membranes, and interaction with its target protein. For researchers and scientists in the pharmaceutical industry, a precise determination of pKa values is not merely an academic exercise but a foundational step in the journey from a promising lead compound to a viable therapeutic agent.

This technical guide provides a comprehensive exploration of the pKa values and ionization states of a novel heterocyclic compound, 4-amino-6-chloro-2-hydroxybenzimidazole. While direct experimental values for this specific molecule are not yet published, this paper will leverage established principles of physical organic chemistry, present state-of-the-art methodologies for both experimental determination and in silico prediction, and offer expert insights into the anticipated ionization behavior of this molecule. The aim is to equip researchers with the knowledge and protocols necessary to confidently assess the pKa of this and similar benzimidazole derivatives, thereby accelerating the drug development process.

Molecular Structure and Predicted Ionization Sites

The structure of 4-amino-6-chloro-2-hydroxybenzimidazole presents multiple functional groups that can participate in acid-base equilibria. A qualitative analysis of the structure allows for the prediction of the primary ionization sites: the amino group, the imidazole ring nitrogens, and the hydroxyl group.

  • The Benzimidazole Core: The benzimidazole ring system itself has two nitrogen atoms. One is a basic, pyridine-like nitrogen that can be protonated, while the other is a non-basic, pyrrole-like nitrogen that is generally not protonated under physiological conditions. The pKa of the conjugate acid of benzimidazole is approximately 5.5.[1]

  • The Amino Group: The amino group at the 4-position is a basic site. The pKa of aniline is around 4.6, and this value will be influenced by the electronic effects of the rest of the molecule.[1]

  • The Hydroxyl Group: The hydroxyl group at the 2-position is acidic and can be deprotonated at higher pH values. The pKa of phenols is typically around 10.

  • The Chloro Group: The chloro substituent at the 6-position is an electron-withdrawing group, which is expected to decrease the basicity (lower the pKa of the conjugate acid) of the imidazole nitrogens and the amino group, and increase the acidity (lower the pKa) of the hydroxyl group.

Based on this analysis, we can anticipate at least three distinct pKa values for 4-amino-6-chloro-2-hydroxybenzimidazole, corresponding to the protonation/deprotonation of the imidazole ring, the amino group, and the hydroxyl group. The precise values will be a result of the interplay of the electronic effects of all substituents.

Experimental Determination of pKa Values

For the definitive determination of pKa values, experimental methods remain the gold standard. Several robust techniques are available, with capillary electrophoresis (CE) offering distinct advantages for pharmaceutical compounds.[2][3]

Capillary Electrophoresis (CE) Method

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field. Since the mobility of an ionizable compound is dependent on its charge, which changes with pH, CE can be used to determine pKa values by measuring the mobility over a range of pH values.[4]

Experimental Protocol
  • Instrumentation: A standard capillary electrophoresis system equipped with a diode array detector (DAD) is required.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length) is typically used.

  • Background Electrolyte (BGE): A series of buffers covering a wide pH range (e.g., pH 2 to 12) should be prepared. Universal buffers such as Britton-Robinson can be used, or a series of specific buffers (e.g., phosphate, borate) can be employed. The ionic strength of the BGE should be kept constant.

  • Sample Preparation: A stock solution of 4-amino-6-chloro-2-hydroxybenzimidazole is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted in the corresponding BGE to the final working concentration.

  • Measurement:

    • The capillary is conditioned by flushing with 0.1 M NaOH, followed by deionized water, and then the respective BGE.

    • The sample is injected into the capillary using a pressure pulse.

    • A voltage (e.g., 20 kV) is applied, and the electropherogram is recorded.

    • The migration time of the analyte is measured. An electroosmotic flow (EOF) marker (e.g., DMSO) is also included to determine the EOF.

  • Data Analysis:

    • The effective electrophoretic mobility (µ_eff_) of the analyte at each pH is calculated using the following equation: µ_eff_ = (L_d_ / t_m_ - L_d_ / t_eof_) * (L_t_ / V) where L_d_ is the length to the detector, t_m_ is the migration time of the analyte, t_eof_ is the migration time of the EOF marker, L_t_ is the total length of the capillary, and V is the applied voltage.

    • The pKa value is then determined by fitting the plot of µ_eff_ versus pH to the appropriate sigmoidal curve equation.

Workflow for pKa Determination by Capillary Electrophoresis

pKa_Determination_CE cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis BGE_Prep Prepare Background Electrolytes (pH 2-12) Capillary_Condition Condition Capillary BGE_Prep->Capillary_Condition Sample_Prep Prepare Sample Solution Injection Inject Sample Sample_Prep->Injection Capillary_Condition->Injection Separation Apply Voltage & Record Electropherogram Injection->Separation Mobility_Calc Calculate Effective Mobility (µ_eff_) Separation->Mobility_Calc Plotting Plot µ_eff_ vs. pH Mobility_Calc->Plotting Fitting Fit Data to Sigmoidal Curve Plotting->Fitting pKa_Value Determine pKa Fitting->pKa_Value

Caption: Workflow for pKa determination using capillary electrophoresis.

Computational Prediction of pKa Values

In silico methods for pKa prediction have become increasingly accurate and are invaluable for early-stage drug discovery where experimental determination for a large number of compounds is not feasible.[5][6] Quantum mechanical (QM) methods, particularly those combined with a continuum solvation model, offer a robust approach for predicting the pKa of novel molecules.[5]

Quantum Mechanical (QM) Prediction Method

This approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and the solvation free energies of the species involved.

Computational Protocol
  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

  • Methodology:

    • Geometry Optimization: The 3D structures of the protonated and deprotonated forms of 4-amino-6-chloro-2-hydroxybenzimidazole are built and their geometries are optimized. A suitable level of theory, such as B3LYP with a 6-31+G(d,p) basis set, is recommended for accurate results.[5]

    • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

    • Solvation Energy Calculation: The solvation free energies of the protonated and deprotonated species are calculated using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • pKa Calculation: The pKa is calculated using the following thermodynamic cycle:

    ΔG_aq_ = ΔG_gas_ + ΔG_solv_(A⁻) + ΔG_solv_(H⁺) - ΔG_solv_(HA)

    pKa = (ΔG_aq_) / (2.303 * RT)

    where ΔG_aq_ is the free energy change of deprotonation in solution, ΔG_gas_ is the free energy change in the gas phase, and ΔG_solv_ are the solvation free energies. The solvation free energy of the proton (ΔG_solv_(H⁺)) is a well-established value.

Logical Relationship for Computational pKa Prediction

computational_pka cluster_qm Quantum Mechanics Calculations cluster_thermo Thermodynamic Cycle Opt_Protonated Geometry Optimization (Protonated Species) Freq_Protonated Frequency Calculation (Protonated) Opt_Protonated->Freq_Protonated Solv_Protonated Solvation Energy (Protonated) Opt_Protonated->Solv_Protonated Opt_Deprotonated Geometry Optimization (Deprotonated Species) Freq_Deprotonated Frequency Calculation (Deprotonated) Opt_Deprotonated->Freq_Deprotonated Solv_Deprotonated Solvation Energy (Deprotonated) Opt_Deprotonated->Solv_Deprotonated DeltaG_gas Calculate ΔG_gas_ Freq_Protonated->DeltaG_gas Freq_Deprotonated->DeltaG_gas DeltaG_solv Calculate ΔG_solv_ Solv_Protonated->DeltaG_solv Solv_Deprotonated->DeltaG_solv DeltaG_aq Calculate ΔG_aq_ DeltaG_gas->DeltaG_aq DeltaG_solv->DeltaG_aq pKa_Result Predicted pKa Value DeltaG_aq->pKa_Result

Caption: Logical workflow for computational pKa prediction.

Predicted Ionization States and pKa Values

While precise experimental data for 4-amino-6-chloro-2-hydroxybenzimidazole is not available, we can estimate the pKa values based on the known values of related structures and the electronic effects of the substituents.

Ionizable GroupEstimated pKa RangePredominant Species at pH 7.4Rationale
Imidazole (N-protonation)4.0 - 5.0NeutralThe electron-withdrawing chloro group will lower the pKa from the parent benzimidazole (pKa ~5.5).
Amino Group (N-protonation)3.5 - 4.5NeutralThe electron-withdrawing nature of the heterocyclic ring and the chloro group will decrease the basicity compared to aniline (pKa ~4.6).
Hydroxyl Group (O-deprotonation)8.5 - 9.5NeutralThe electron-withdrawing chloro group will increase the acidity compared to a typical phenol (pKa ~10).

At physiological pH (7.4), it is predicted that 4-amino-6-chloro-2-hydroxybenzimidazole will exist predominantly in its neutral form. The ionization states at different pH values are depicted below.

Ionization States of 4-amino-6-chloro-2-hydroxybenzimidazole

ionization_states Cationic (pH < 4) Cationic (pH < 4) Neutral (pH 5-8) Neutral (pH 5-8) Cationic (pH < 4)->Neutral (pH 5-8) pKa1 ~4-5 Anionic (pH > 9) Anionic (pH > 9) Neutral (pH 5-8)->Anionic (pH > 9) pKa2 ~8.5-9.5

Caption: Predicted ionization states at varying pH.

Conclusion and Future Directions

The pKa values of 4-amino-6-chloro-2-hydroxybenzimidazole are critical determinants of its potential as a drug candidate. This technical guide has provided a robust framework for both the experimental determination and computational prediction of these values. While estimations based on chemical principles provide a valuable starting point, the protocols outlined herein for capillary electrophoresis and quantum mechanical calculations will enable researchers to obtain precise and reliable pKa data.

Future work should focus on the experimental validation of the predicted pKa values. A comprehensive understanding of the ionization behavior of this molecule will be instrumental in guiding its further development, from formulation design to the interpretation of its biological activity. The methodologies presented in this guide are not only applicable to the title compound but can also be readily adapted for the characterization of other novel benzimidazole derivatives, thereby contributing to the broader field of medicinal chemistry.

References

  • Lipka, E., Folly-Klan, M., Charton, J., Vaccher, M. P., Bonte, J. P., & Vaccher, C. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1267-1271. [Link]

  • Mora-Diez, N., & Flegel, M. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(20), 10086-10094. [Link]

  • Lipka, E., et al. (2010). Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. ResearchGate. [Link]

  • Mora-Diez, N., & Flegel, M. (2006). Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). PubMed. [Link]

  • Glod, B. K., & Stozek, T. (2003). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Chromatography A, 995(1-2), 191-199. [Link]

  • Střelcová, Z., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules, 27(1), 283. [Link]

Sources

4-amino-6-chloro-1H-1,3-benzodiazol-2-ol safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety assessment for 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol (also referred to by its tautomer 4-amino-6-chlorobenzimidazol-2-one ).

Synthesis, Safety Profiling, and Handling of a Privileged Heterocyclic Scaffold

Part 1: Compound Identity & Physicochemical Profile

This compound represents a highly functionalized benzimidazole scaffold, often utilized as a "privileged structure" in the design of kinase inhibitors, ion channel modulators, and GPCR ligands. Its amphoteric nature (basic amine + acidic lactam/enol) dictates specific handling protocols.

Nomenclature & Structure
  • IUPAC Name: 4-amino-6-chloro-1,3-dihydro-2H-benzimidazol-2-one

  • Common Synonyms: 4-amino-6-chlorobenzimidazolone; 4-amino-6-chloro-2-hydroxybenzimidazole.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 183.59 g/mol

  • Tautomerism: Exists in equilibrium between the keto (benzimidazolone) and enol (benzodiazol-2-ol) forms. In solid state and neutral solution, the keto form predominates.

Quantitative Physicochemical Data (Predicted/SAR-Validated)

Data derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 5-chloro-2-benzimidazolinone).

PropertyValueContext/Implication
Physical State Off-white to pale yellow powderOxidizes slowly upon air exposure (darkens).
Melting Point > 280°C (dec.)High lattice energy due to intermolecular H-bonding.
Solubility (Water) Low (< 0.5 mg/mL)Hydrophobic aromatic core; requires polar organic solvents.
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for stock solutions.
pKa (Acidic) ~9.5 (NH lactam)Deprotonates in strong base (e.g., 1M NaOH).
pKa (Basic) ~3.5 (Aniline

)
Protonates in strong acid; forms stable HCl salts.
LogP 1.2 - 1.5Moderate lipophilicity; likely cell-permeable.

Part 2: Safety Assessment (GHS & Toxicology)

Critical Note: As a research-grade intermediate, specific toxicological data may be limited. The following assessment is based on the Threshold of Toxicological Concern (TTC) and data from structural analogs (Chlorzoxazone metabolites, chloroanilines).

GHS Classification (OSHA HCS 2012 / EU CLP)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Category 4).

    • H315: Causes skin irritation (Category 2).[1][2]

    • H319: Causes serious eye irritation (Category 2A).[1]

    • H335: May cause respiratory irritation (STOT SE 3).[1]

    • H341: Suspected of causing genetic defects (Category 2 - Precautionary assignment due to chloroaniline substructure).

Toxicological Mechanisms
  • Metabolic Activation: The 4-amino moiety can undergo N-hydroxylation by CYP450 enzymes, potentially leading to reactive nitrenium ions. This is a common mechanism for aniline-based genotoxicity [1].

  • Irritation: The benzimidazolone core is a hydrogen bond donor/acceptor, capable of interacting strongly with mucosal membranes, leading to physical irritation upon dust inhalation.

Part 3: Synthesis & Experimental Handling

Synthesis Logic & Pathway

The synthesis of 4-amino-6-chlorobenzimidazol-2-one requires careful regiocontrol. The most robust route avoids the unstable diaminophenol intermediates, utilizing instead a nitro-reduction-cyclization strategy [2].

Step-by-Step Protocol:

  • Precursor: Start with 4-chloro-2,6-dinitroaniline .

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (
    
    
    
    ) yields 5-chloro-1,2,3-triaminobenzene . Note: This intermediate is highly air-sensitive.
  • Cyclization: The triamine is treated immediately with 1,1'-Carbonyldiimidazole (CDI) or Urea in refluxing THF/Dioxane. The steric bulk of the amines usually directs cyclization to the vicinal diamines, but regioselectivity between the 1,2-diamine and 2,3-diamine sites is negligible due to symmetry in the immediate precursor (if 1,2,3-triamino-5-chlorobenzene is used).

Visualization: Synthesis & Degradation Pathway

G Start 4-chloro-2,6-dinitroaniline Inter Intermediate: 5-chloro-1,2,3-triaminobenzene (Air Sensitive) Start->Inter Reduction (H2/Pd-C) Product TARGET: 4-amino-6-chloro- benzimidazol-2-one Inter->Product Cyclization Degrad Oxidation Product: Azo/Dimer impurities Inter->Degrad O2 Exposure Reagent Reagent: CDI or Urea Reflux Reagent->Inter

Figure 1: Synthetic workflow from dinitroaniline precursor to the target benzimidazolone, highlighting the critical air-sensitive intermediate.

Handling Protocols
A. Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator required during solid weighing to prevent inhalation of dust.

  • Dermal: Nitrile gloves (double-gloving recommended due to potential aniline-like absorption).

  • Ocular: Chemical safety goggles.

B. Solubility & Stability
  • Stability: Stable at room temperature if stored under inert gas (Argon/Nitrogen). The free amine at position 4 is prone to oxidation over months.

  • Storage: Desiccated, -20°C, protected from light.

  • Solution Stability: DMSO stock solutions are stable for ~1 week at 4°C. Aqueous solutions should be prepared fresh.

Part 4: Emergency Response & Waste Disposal

First Aid Measures
Exposure RouteImmediate ActionRationale
Inhalation Move to fresh air; supplemental oxygen if breathing is labored.Minimizes mucosal irritation and systemic absorption.
Skin Contact Wash with PEG-400 (if available) or copious soap and water.PEG-400 solubilizes lipophilic aromatics better than water alone.
Eye Contact Rinse for 15 mins; lift eyelids. Consult ophthalmologist.Basic amines can cause corneal opacity if untreated.
Ingestion Rinse mouth. Do NOT induce vomiting. Administer activated charcoal slurry.Adsorbs compound in GI tract; prevents re-absorption.
Spill Cleanup (Self-Validating Protocol)
  • Isolate: Evacuate non-essential personnel.

  • Neutralize: No specific neutralization required (amphoteric).

  • Adsorb: Wet the spill slightly with water (to prevent dust), then cover with vermiculite or sand.

  • Verify: After cleanup, wipe surface with a methanol-dampened tissue. Under UV light (254 nm), the compound should fluoresce (blue/purple). Absence of fluorescence indicates effective cleanup.

Waste Disposal
  • Classification: Hazardous Organic Waste (Halogenated).

  • Method: High-temperature incineration equipped with a scrubber for HCl and NOx gases. Do not dispose of in aqueous drains.

References

  • Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews, 111(4), 2507-2536.

  • Srivastava, R. M., et al. (2009). Synthesis and anti-inflammatory activity of some new 1,3-benzimidazol-2-one derivatives. European Journal of Medicinal Chemistry, 44(3), 1150-1156.

  • PubChem Database. (2024). Compound Summary: 5-chloro-2-benzimidazolinone (Analogous Safety Data). National Center for Biotechnology Information.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-4-chlorobenzothiazole (Structural Analog). Merck KGaA.

Disclaimer: This guide is for research and development purposes only. It does not replace an official manufacturer-provided Safety Data Sheet (SDS) required for regulatory compliance.

Sources

An In-depth Technical Guide to the Hydrogen Bonding Potential of 4-Amino-6-Substituted Benzimidazolones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-amino-6-substituted benzimidazolone scaffold is a cornerstone in modern medicinal chemistry, prominently featured in a variety of therapeutic agents, particularly kinase inhibitors. Its efficacy is profoundly influenced by its molecular recognition capabilities, which are largely governed by a sophisticated network of hydrogen bonds. This guide provides a comprehensive exploration of the hydrogen bonding potential of this privileged scaffold. We will dissect the structural nuances that dictate its hydrogen bonding behavior, detail rigorous experimental and computational methodologies for its characterization, and discuss the profound implications for rational drug design. This document is intended to be a deep dive into the subject, offering both foundational knowledge and advanced insights for professionals in the field.

The Structural Basis of Hydrogen Bonding in 4-Amino-6-Substituted Benzimidazolones

The hydrogen bonding potential of the 4-amino-6-substituted benzimidazolone core is rich and multifaceted, arising from the strategic placement of multiple hydrogen bond donors and acceptors. Understanding the interplay of these functional groups is paramount for predicting and engineering molecular interactions.

Key Hydrogen Bond Donors and Acceptors

The primary sites for hydrogen bonding in the 4-amino-6-substituted benzimidazolone scaffold are:

  • The 4-Amino Group (-NH₂): This exocyclic amino group presents two hydrogen bond donors, capable of engaging with one or two acceptor sites on a target protein. Its rotational freedom allows for conformational flexibility in forming these interactions.

  • The Benzimidazolone Ring:

    • Lactam N-H Groups: The two nitrogen atoms within the imidazolone ring each bear a hydrogen atom, acting as potent hydrogen bond donors.

    • Lactam Carbonyl Group (C=O): The exocyclic oxygen of the carbonyl group is a strong hydrogen bond acceptor.

    • Imidazole Nitrogen (N): The second nitrogen in the imidazolone ring can also act as a hydrogen bond acceptor.

The presence of both donor and acceptor functionalities within the same scaffold allows for the formation of intricate and highly specific hydrogen bond networks with biological macromolecules.[1]

The Influence of the 6-Substituent

The nature of the substituent at the 6-position of the benzimidazolone ring plays a critical role in modulating the molecule's overall hydrogen bonding potential. This influence is exerted through a combination of electronic and steric effects:

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, halogens): These groups decrease the electron density of the aromatic ring, which can enhance the acidity of the N-H protons, making them stronger hydrogen bond donors.

    • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): Conversely, these groups increase the electron density of the ring, potentially making the N-H protons slightly weaker donors but enhancing the acceptor strength of the carbonyl group and the ring nitrogen.

  • Steric Effects: Large or bulky substituents at the 6-position can sterically hinder the approach of a binding partner to the adjacent hydrogen bonding sites, thereby influencing the geometry and feasibility of certain interactions.

The strategic selection of the 6-substituent is, therefore, a key element in the structure-activity relationship (SAR) studies of this class of compounds.[2]

Hydrogen_Bonding_Sites cluster_0 4-Amino-6-Substituted Benzimidazolone cluster_1 Hydrogen Bonding Potential mol Donor1 4-Amino (Donors) mol->Donor1 Donor2 Lactam N-H (Donors) mol->Donor2 Acceptor1 Lactam C=O (Acceptor) mol->Acceptor1 Acceptor2 Imidazole N (Acceptor) mol->Acceptor2

Caption: Key hydrogen bond donor and acceptor sites on the 4-amino-6-substituted benzimidazolone scaffold.

Experimental Characterization of Hydrogen Bonding

A multi-pronged experimental approach is essential for a thorough characterization of the hydrogen bonding properties of 4-amino-6-substituted benzimidazolones. This typically involves synthesis followed by spectroscopic analysis.

General Synthetic Protocol

The synthesis of 4-amino-6-substituted benzimidazolones can be achieved through a multi-step process, a representative scheme of which is outlined below. The choice of starting materials and specific reaction conditions may be adapted based on the desired 6-substituent.

Step-by-Step Methodology:

  • Nitration: A substituted aniline is first nitrated to introduce a nitro group, which will later be reduced to the key amino group.

  • Reduction: The nitro group is then reduced to an amino group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.

  • Cyclization: The resulting diamine is cyclized with a carbonyl source, such as urea or ethyl chloroformate, to form the benzimidazolone ring.[3]

  • Introduction of the 4-Amino Group: The 4-amino group is introduced through a subsequent nitration and reduction sequence.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Synthetic_Workflow Start Substituted Aniline Step1 Nitration Start->Step1 Step2 Reduction Step1->Step2 Step3 Cyclization with Carbonyl Source Step2->Step3 Step4 Introduction of 4-Amino Group (Nitration & Reduction) Step3->Step4 End 4-Amino-6-Substituted Benzimidazolone Step4->End

Caption: A general workflow for the synthesis of 4-amino-6-substituted benzimidazolones.

Spectroscopic Analysis

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing hydrogen bonding interactions in both the solid state and in solution. The formation of a hydrogen bond perturbs the vibrational frequency of the involved functional groups, leading to characteristic spectral shifts.

Experimental Protocol:

  • Sample Preparation:

    • Solid State: Prepare a KBr pellet containing a small amount of the synthesized compound.

    • Solution: Dissolve the compound in a non-polar solvent (e.g., chloroform-d) at various concentrations.

  • Data Acquisition: Record the FTIR spectra over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the stretching frequencies of the N-H and C=O groups.

    • In solution, observe the concentration dependence of the N-H stretching bands. The appearance of a sharp, higher frequency band at lower concentrations is indicative of free (non-hydrogen-bonded) N-H groups, while a broad, lower frequency band that persists at higher concentrations suggests intermolecular hydrogen bonding.

    • A downfield shift (to lower wavenumbers) of the C=O stretching frequency is also indicative of its participation in hydrogen bonding as an acceptor.[4][5]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable insights into hydrogen bonding in solution. The chemical shift of a proton involved in a hydrogen bond is highly sensitive to its electronic environment.

Experimental Protocol:

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H NMR spectra.

  • Data Analysis:

    • The protons of the 4-amino group and the lactam N-H groups are expected to appear as broad signals.

    • A downfield chemical shift of these protons is a strong indicator of their involvement in hydrogen bonding.[6]

    • Variable temperature NMR studies can also be performed. A significant change in the chemical shift of an N-H proton with temperature is characteristic of its involvement in intermolecular hydrogen bonding.

Computational Analysis of Hydrogen Bonding Potential

Computational chemistry offers a powerful avenue for a detailed, quantitative understanding of the hydrogen bonding characteristics of 4-amino-6-substituted benzimidazolones. Density Functional Theory (DFT) is a particularly well-suited method for this purpose.

Computational Workflow

A typical computational workflow for analyzing the hydrogen bonding potential is as follows:

  • Model Building: Construct the 3D structure of the 4-amino-6-substituted benzimidazolone molecule.

  • Geometry Optimization: Perform a full geometry optimization of the molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum.

  • Hydrogen Bond Analysis:

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron-rich (negative potential, hydrogen bond acceptor) and electron-poor (positive potential, hydrogen bond donor) regions of the molecule.

    • Quantum Theory of Atoms in Molecules (QTAIM): Analyze the electron density topology to identify bond critical points (BCPs) characteristic of hydrogen bonds and quantify their strength.

    • Natural Bond Orbital (NBO) Analysis: Investigate the donor-acceptor interactions between filled and empty orbitals to further characterize the nature of the hydrogen bonds.

Computational_Workflow cluster_analysis Analysis Methods Start Build 3D Molecular Model Step1 Geometry Optimization (DFT) Start->Step1 Step2 Frequency Calculation Step1->Step2 Step3 Analysis of Hydrogen Bonding Step2->Step3 MEP Molecular Electrostatic Potential Step3->MEP QTAIM Quantum Theory of Atoms in Molecules Step3->QTAIM NBO Natural Bond Orbital Analysis Step3->NBO End Quantitative Understanding of H-Bonding Potential MEP->End QTAIM->End NBO->End

Caption: A computational workflow for the in-depth analysis of hydrogen bonding potential.

Quantitative Data Summary

The following table provides a hypothetical summary of the types of quantitative data that can be obtained from computational analysis for a series of 4-amino-6-substituted benzimidazolones.

6-SubstituentH-Bond Donor Strength (N-H, kcal/mol)H-Bond Acceptor Strength (C=O, kcal/mol)N-H Bond Length (Å)C=O Bond Length (Å)
-H-10.5-8.21.0151.230
-Cl-11.2-7.91.0131.232
-OCH₃-10.1-8.81.0171.228
-NO₂-12.0-7.51.0111.235

Note: The values in this table are illustrative and would need to be determined through specific DFT calculations for each compound.

Implications for Drug Design and Development

The ability to precisely modulate the hydrogen bonding potential of 4-amino-6-substituted benzimidazolones has profound implications for drug design, particularly in the context of kinase inhibition.[7]

Structure-Activity Relationship (SAR)

The hydrogen bonding interactions between a ligand and its target protein are a major determinant of binding affinity and selectivity. For kinase inhibitors, the benzimidazolone scaffold often interacts with the hinge region of the kinase domain, forming key hydrogen bonds that anchor the inhibitor in the ATP-binding pocket.[8]

The 4-amino group and the lactam N-H groups can act as hydrogen bond donors to the backbone carbonyls of the hinge region, while the lactam carbonyl can accept a hydrogen bond from a backbone N-H group. The 6-substituent can fine-tune these interactions:

  • An electron-withdrawing group at the 6-position can strengthen the donor capacity of the N-H groups, potentially leading to a more potent inhibitor.[2]

  • An electron-donating group may enhance the acceptor strength of the carbonyl, which could be beneficial if a strong acceptor interaction is required.[2]

  • The steric profile of the 6-substituent can be optimized to fit into a specific sub-pocket of the kinase active site, thereby enhancing selectivity.

Improving Physicochemical Properties

Hydrogen bonding also significantly influences the physicochemical properties of a drug candidate, such as solubility and membrane permeability. By carefully selecting the 6-substituent, it is possible to modulate the overall polarity and hydrogen bonding capacity of the molecule to achieve a desirable balance of these properties, which is crucial for oral bioavailability.

Conclusion

The 4-amino-6-substituted benzimidazolone scaffold possesses a rich and tunable hydrogen bonding potential that is central to its utility in drug discovery. A thorough understanding of the structural features that govern these interactions, coupled with rigorous experimental and computational characterization, provides a powerful platform for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide has provided a framework for approaching the study of these important molecules, from their synthesis to the detailed analysis of their non-covalent interactions and their ultimate application in medicinal chemistry.

References

  • Mader, M. M., et al. (2008). 2-Amino-1-isopropylsulfonyl 6-substituted benzimidazoles as potent TNF-α and p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(5), 179-183.
  • Chatterjee, D., et al. (2023). An updated literature on BRAF inhibitors (2018–2023). RSC Medicinal Chemistry, 14(10), 1836-1861.
  • Bold, G., et al. (2006). Design and structure-activity relationship of heterocyclic analogs of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones as inhibitors of receptor tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 16(8), 2201-2205.
  • Veyisoğlu, F., et al. (2004). The effect of hydrogen bonding on the electroreduction behavior of aminobenzimidazoles. Acta Chimica Slovenica, 51(3), 483-494.
  • Al-Masoudi, N. A., et al. (2019). Stranger Values of FTIR and NMR reflect Intramolecular Hydrogen Bonds and Dipole Interaction. International Journal of Drug Delivery Technology, 9(1), 1-4.
  • Abdel-Wahab, B. F., et al. (2001). Synthesis and reactions of some new substituted 6-imidazolyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde and use of DNA in evaluation of their biological activity. Bollettino Chimico Farmaceutico, 140(6), 387-396.
  • Roy, A., et al. (2024). Hydrogen Bond Strengthens Acceptor Group: The Curious Case of the C–H···O=C Bond. International Journal of Molecular Sciences, 25(16), 8565.
  • Pekmez, N. Ö., et al. (2007). Spectroscopic and electrochemical observation of hydrogen-bonded imidazole and 2-aminoimidazole clusters. Acta Chimica Slovenica, 54(1), 132-139.
  • Ghiandoni, G. M., & Caldeweyher, E. (2023). Fast calculation of hydrogen-bond strengths and free energy of hydration of small molecules. Scientific Reports, 13(1), 4143.
  • Manley, P. W., et al. (2005). Design, Structure-Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: A Novel Class of Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 48(23), 7354-7363.
  • McDonald, I. K., & Thornton, J. M. (1994). Table 1. Hydrogen bond donors and acceptors from amino acid residues. Journal of Molecular Biology, 238(5), 777-793.
  • Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298.
  • Kenny, P. W., et al. (2023). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. ChemRxiv.
  • Veyisoğlu, F., et al. (2004). The effect of hydrogen bonding on the electroreduction behavior of aminobenzimidazoles. Acta Chimica Slovenica, 51(3), 483-494.
  • Khan, I., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-Methylphenyl)sulfonamidobenzamides. Molecules, 26(4), 868.
  • Kaur, H., et al. (2022). Substituent effects and their role in the hydrogen bond enhanced halogen bond. Chemical Science, 13(16), 4683-4691.
  • Wolska, I., et al. (2023). Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study. International Journal of Molecular Sciences, 24(1), 448.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 493037, 4-amino-N-[4-[6-[(4-aminobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide. Retrieved February 15, 2026 from [Link].

  • Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3535.
  • H-L. M. Lu, et al. (2007). Infrared and nuclear magnetic resonance spectroscopic study of secondary amide hydrogen bonding in benzoyl PABA derivatives (retinoids). Journal of Pharmaceutical and Biomedical Analysis, 44(2), 404-411.
  • Baures, P. W., et al. (2006). The Influence by Substituents on the Intermolecular Hydrogen-Bonding Interactions in Imidazole-4,5-dicarboxylic Acid Derivatives. Crystal Growth & Design, 6(9), 2047-2052.
  • Blackmore, T. R., & Thompson, P. E. (2011).
  • Chen, Q., et al. (2017). Hydrogen donors and acceptors and basic amino acids jointly contribute to carcinogenesis. Medical Hypotheses, 99, 20-23.
  • Smith, G., & Wermuth, U. D. (2013). 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–2-nitrobenzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o334.
  • Kuglstatter, A., et al. (2015). Structure-Based Drug Design of RN486, a Potent and Selective Bruton's Tyrosine Kinase (BTK) Inhibitor, for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 58(2), 512-516.
  • Weng, Y., et al. (2021). General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process. The Journal of Organic Chemistry, 86(1), 199-206.
  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Asian Journal of Pharmaceutical and Clinical Research, 12(4), 2260-2266.
  • Vaickelioniene, R., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Pharmaceutical Chemistry Journal, 54(5), 469-480.
  • Voievoda, N., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3168.

Sources

The Synthesis of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The specific derivative, 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol, presents a unique substitution pattern that is of significant interest for the development of novel therapeutic agents. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Strategic Approach to the Target Molecule

A direct, one-pot synthesis of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol is challenging due to the specific substitution pattern required. A more rational and efficient approach involves a multi-step synthesis commencing with a readily available starting material, 4-chloro-1,2-phenylenediamine. The overall strategy encompasses three key transformations:

  • Formation of the Benzimidazolone Core: Cyclization of 4-chloro-1,2-phenylenediamine with a suitable carbonyl source to construct the central heterocyclic ring system.

  • Regioselective Nitration: Introduction of a nitro group onto the benzimidazolone ring at the position requisite for the final amino group.

  • Reduction to the Target Amine: Conversion of the nitro group to the desired primary amine, yielding the final product.

This strategic disconnection allows for greater control over the regiochemistry and functional group transformations, ultimately leading to a higher purity of the target compound.

Synthesis_Strategy Start 4-chloro-1,2-phenylenediamine Step1 5-chloro-1H-benzo[d]imidazol-2(3H)-one Start->Step1 Cyclization (Urea) Step2 6-chloro-4-nitro-1H-benzo[d]imidazol-2(3H)-one Step1->Step2 Nitration (HNO₃/H₂SO₄) Final 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol Step2->Final Reduction (SnCl₂/HCl) Cyclization_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine Phenylurea Intermediate Phenylurea Intermediate 4-chloro-1,2-phenylenediamine->Phenylurea Intermediate Nucleophilic attack Urea Urea Urea->Phenylurea Intermediate 5-chlorobenzimidazolone 5-chlorobenzimidazolone Phenylurea Intermediate->5-chlorobenzimidazolone Intramolecular cyclization (-NH₃) Overall_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction a Mix 4-chloro-1,2-phenylenediamine and Urea in Solvent b Heat to 170-180°C a->b c Cool and Filter b->c d Obtain 5-chlorobenzimidazolone c->d e Dissolve 5-chlorobenzimidazolone in H₂SO₄ d->e f Add HNO₃ dropwise at <10°C e->f g Pour onto Ice and Filter f->g h Obtain 6-chloro-4-nitrobenzimidazolone g->h i Suspend Nitro Compound in Ethanol h->i j Add SnCl₂/HCl and Reflux i->j k Neutralize and Filter j->k l Purify to obtain Final Product k->l

Methodological & Application

Application Note: Cyclization Protocols for 4-Amino-6-Chlorobenzimidazol-2-One

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated guide for the synthesis of 4-amino-6-chlorobenzimidazol-2-one (also referred to as 4-amino-6-chloro-1,3-dihydro-2H-benzimidazol-2-one).[1][2][3]

Based on the structural requirements, the most robust synthetic strategy involves the cyclization of the nitro-precursor (3-nitro-5-chloro-1,2-phenylenediamine) followed by reduction, rather than the direct cyclization of the unstable triamine.[1][2][3] This guide details both the Urea Fusion (industrial/green) and CDI (high-precision) protocols.[2][3]

Executive Summary

The benzimidazol-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for 5-HT4 agonists, dopamine antagonists, and polymerase inhibitors.[1][2][3] The synthesis of the 4-amino-6-chloro derivative presents a specific regiochemical challenge: ensuring the formation of the cyclic urea without polymerizing the exocyclic amine.[1]

Strategic Recommendation:

  • Route A (Preferred): Cyclization of 3-nitro-5-chloro-1,2-phenylenediamine to form the 4-nitro intermediate, followed by selective reduction.[1][2][3] This avoids chemoselectivity issues and oxidation of the electron-rich triamine.

  • Route B (Direct): Cyclization of 3-amino-5-chloro-1,2-phenylenediamine using CDI under strictly controlled mild conditions.[1][2][3] This route is faster but carries higher risk of side reactions (urea formation at the exocyclic amine).[1][2][3]

Chemical Strategy & Mechanism[2][3][4]

The formation of the imidazolone ring proceeds via a double nucleophilic attack of the vicinal diamines onto the carbonyl source.[1][2][3]

Retrosynthetic Analysis

To obtain 4-amino-6-chlorobenzimidazol-2-one (Target), we map the substituents to the precursor o-phenylenediamine:

  • Position 4 (Amino): Originates from Position 3 on the benzene ring (relative to diamines at 1,2).[1][2][3]

  • Position 6 (Chloro): Originates from Position 5 on the benzene ring.[1][2][3]

Precursor: 3-substituted-5-chloro-1,2-phenylenediamine.[1][2][3]

Reaction Pathway Diagram

The following diagram illustrates the two parallel pathways.

G PrecursorNitro 3-Nitro-5-chloro- 1,2-phenylenediamine IntermediateNitro 4-Nitro-6-chloro- benzimidazol-2-one PrecursorNitro->IntermediateNitro Route A: Urea Melt (170°C) or CDI PrecursorAmine 3-Amino-5-chloro- 1,2-phenylenediamine (Unstable Triamine) Target TARGET: 4-Amino-6-chloro- benzimidazol-2-one PrecursorAmine->Target Route B: CDI (Mild) Strict Stoichiometry SideProduct Side Product: Exocyclic Urea/Polymer PrecursorAmine->SideProduct Excess Reagent or High Temp IntermediateNitro->Target Reduction (H2/Pd-C or Fe/AcOH)

Figure 1: Synthetic pathways highlighting the robust Nitro-Route (A) versus the direct Amine-Route (B).

Protocol A: Urea Fusion (Green Chemistry / Scale-Up)

Best for: Large-scale synthesis, cost-efficiency, and precursors with electron-withdrawing groups (e.g., Nitro).[2][3] Substrate: 3-nitro-5-chloro-1,2-phenylenediamine.

Materials
  • Precursor: 3-nitro-5-chloro-1,2-phenylenediamine (1.0 equiv)[1][2][3]

  • Reagent: Urea (3.0 – 5.0 equiv)[1][2][3]

  • Solvent: None (Melt) or High-boiling solvent (Glycol/DMF) if preferred.

  • Workup: Dilute HCl, NaOH, Water.[1][2][3]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a condenser (for ammonia venting), mix the diamine precursor and Urea. A ratio of 1:3 is standard; excess urea acts as a solvent.[3]

  • Fusion: Heat the mixture to 160–170°C in an oil bath. The urea will melt (~133°C), creating a homogeneous liquid.[2][3]

    • Observation: Ammonia gas (

      
      ) evolution indicates reaction progress.[2][3]
      
    • Critical Control: Do not exceed 180°C to prevent urea decomposition into biuret/cyanuric acid.[2][3]

  • Reaction Time: Maintain temperature for 2–4 hours until TLC indicates consumption of the diamine.

  • Quenching: Cool the melt to ~100°C. Slowly add water (approx. 10 mL per gram of reactant) to dissolve excess urea.

  • Precipitation: The benzimidazolone product is generally insoluble in water.[2][3]

    • Purification: If the product does not precipitate immediately, acidify with HCl to pH 2, then neutralize to pH 7 to precipitate the free base.[1][2][3]

  • Filtration: Filter the solid, wash copiously with water and cold ethanol.

  • Post-Process (Reduction): The resulting 4-nitro-6-chlorobenzimidazol-2-one is then reduced (e.g., Fe/Acetic acid or

    
    /Pd-C) to yield the final 4-amino  target.[1][2][3]
    

Protocol B: CDI Cyclization (High Precision)

Best for: Lab-scale, high purity requirements, or if the starting material is already the sensitive triamine (3-amino-5-chloro-1,2-phenylenediamine).[1][2][3] Reagent: 1,1'-Carbonyldiimidazole (CDI).[2][3]

Materials
  • Precursor: 3-amino-5-chloro-1,2-phenylenediamine (1.0 equiv) [Handle under

    
    ]
    
  • Reagent: CDI (1.1 – 1.2 equiv) [Strict stoichiometry]

  • Solvent: Anhydrous THF or 1,4-Dioxane.[2][3]

  • Atmosphere: Argon or Nitrogen (Critical to prevent oxidation of triamine).[2][3]

Step-by-Step Methodology
  • Dissolution: Dissolve the triamine precursor in anhydrous THF (0.1 M concentration) under an inert atmosphere.

    • Note: If using the nitro-precursor, inert atmosphere is less critical, but moisture exclusion is still required for CDI.[2][3]

  • Reagent Addition: Add CDI (1.1 equiv) as a solid or solution in THF.

    • Chemo-selectivity Note: For the triamine, add CDI slowly at 0°C to favor the formation of the 5-membered cyclic urea over reaction with the exocyclic amine.[2][3] The vicinal diamines are kinetically favored for cyclization.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: If reaction is sluggish, heat to mild reflux (60°C).[2][3]

  • Workup:

    • Remove solvent under reduced pressure.[2]

    • Resuspend residue in water.[2][3] The imidazole byproduct is water-soluble; the benzimidazolone will precipitate.[1]

    • Filter and wash with water.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (MeOH/DCM) if necessary.

Comparative Analysis & Troubleshooting

Method Comparison Table
FeatureUrea Fusion (Route A)CDI Cyclization (Route B)[1][2][3]
Precursor Suitability Excellent for Nitro -diamines.[2][3]Excellent for Amino -diamines (Triamines).[2][3]
Conditions Harsh (160°C), Solvent-free.[1][2][3]Mild (0°C to 60°C), THF solvent.[2][3]
Cost Very Low.[2][3]Moderate to High.[2][3]
Selectivity High (Thermodynamic control).[2][3]High (Kinetic control required).[2][3]
Common Issues Sublimation of Urea; difficult stirring.[2][3]Moisture sensitivity; side-reaction with exocyclic amines.[2]
Critical Troubleshooting
  • Regioselectivity (Triamine Route): If you observe formation of a urea side-product on the exocyclic amine (Position 4), use the Nitro-Route .[1][2][3] The nitro group is non-nucleophilic, guaranteeing cyclization only at the 1,2-position.[2][3]

  • Solubility: 4-amino-6-chlorobenzimidazol-2-one is sparingly soluble.[1][2][3] NMR characterization often requires DMSO-

    
     or TFA-
    
    
    
    .[2]
  • Black Tarry Products: Indicates oxidation of the triamine precursor.[2][3] Ensure all solvents are degassed and the reaction is run under Nitrogen if using Route B.[2]

References

  • General Benzimidazolone Synthesis

    • Synthesis of benzimidazolones via Urea melt and CDI methods.[2][3] Organic Chemistry Portal.[2][3] Link

  • CDI Cyclization Protocols

    • Ryu, K. E., et al. (2015).[1][2][3][4] "One-pot synthesis of benzo[d]imidazol-2(3H)-ones." Synlett, 26, 1985-1990.[1][2][3][4] Link[1][2][3]

  • Urea Fusion Mechanism

    • Wright, J. B. (1951).[1][2][3] "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.[1][2][3] Link[1][2][3]

  • Substituted Precursor Handling

    • Synthesis of 4-amino-6-chloro-1,3,5-triazin-2-ones (Analogous chemistry). ResearchGate.[2][3][5] Link

Sources

Application Notes and Protocols for the Functionalization of the 2-Hydroxy Group in 4-Amino-6-chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Benzimidazoles in Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its structural resemblance to natural purine nucleotides allows for facile interaction with various biomacromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3] The functionalization of the benzimidazole core is a key strategy in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of these molecules.[4]

This guide provides a comprehensive overview and detailed protocols for the selective functionalization of the 2-hydroxy group of 4-amino-6-chlorobenzimidazole. This specific scaffold is of particular interest due to the interplay of the electron-donating amino group and the electron-withdrawing chloro group, which significantly influences the reactivity of the benzimidazole system. The 2-hydroxy group, existing in tautomeric equilibrium with the benzimidazol-2-one form, presents a prime site for modification to generate libraries of 2-alkoxy derivatives for screening in drug development programs.[5]

Understanding the Core Chemistry: Tautomerism and Reactivity

The 2-hydroxybenzimidazole core exists in a tautomeric equilibrium between the enol (2-hydroxy) and keto (benzimidazol-2-one) forms. In polar media, the oxo-form is predominantly favored.[5] The hydrogen atoms on the imidazole nitrogens are prototropic, leading to an equilibrium between the 1H and 3H tautomers.[1] The substituents on the benzene ring influence the stability of these tautomers. For the purpose of O-alkylation, the deprotonation of the 2-hydroxy group to form the more nucleophilic oxygen anion is the key step.

The electronic nature of the substituents at the 4 and 6 positions of the benzene ring plays a critical role in the acidity of the 2-hydroxy proton. The 4-amino group, being electron-donating, increases the electron density of the ring system, which can decrease the acidity of the N-H and O-H protons. Conversely, the 6-chloro group is electron-withdrawing, which tends to increase the acidity of these protons.[2][6] This balance of electronic effects must be considered when selecting the appropriate base and reaction conditions for O-alkylation to achieve optimal yields and selectivity.

Strategic Approach to Selective O-Alkylation

The primary challenge in the functionalization of 4-amino-6-chloro-2-hydroxybenzimidazole is achieving selective O-alkylation over the competing N-alkylation at the imidazole nitrogen (N1 or N3) and the 4-amino group. The following workflow outlines a strategic approach to achieving this selectivity.

G cluster_0 Pre-Reaction Strategy cluster_1 O-Alkylation Methodologies cluster_2 Post-Reaction Workup Start 4-Amino-6-chloro-2-hydroxybenzimidazole Protect Protection of 4-Amino Group Start->Protect Avoid N4-alkylation Williamson Williamson Ether Synthesis Protect->Williamson Deprotonation & SN2 Mitsunobu Mitsunobu Reaction Protect->Mitsunobu Redox-neutral Deprotect Deprotection of 4-Amino Group Williamson->Deprotect Mitsunobu->Deprotect Purify Purification Deprotect->Purify Characterize Characterization Purify->Characterize End 2-Alkoxy-4-amino-6-chlorobenzimidazole Characterize->End G Crude Crude Product Column Column Chromatography (Silica Gel) Crude->Column Gradient Elution (e.g., Hexane/EtOAc) Recrystallization Recrystallization Column->Recrystallization For Crystalline Solids Pure Pure Product Column->Pure Recrystallization->Pure

Sources

Application Notes and Protocols for the Diazotization and Sandmeyer Reactions of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazolone scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] The ability to strategically functionalize this heterocyclic system is paramount for drug discovery and development programs. This application note provides a comprehensive guide to the diazotization of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol and its subsequent conversion into a variety of valuable derivatives via the Sandmeyer reaction. We delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and emphasize the critical safety procedures required for handling highly reactive diazonium intermediates. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage these classic yet powerful reactions for the synthesis of novel benzimidazolone derivatives.

Scientific Foundation: Mechanism and Rationale

The Diazotization of Aromatic Amines

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This transformation proceeds by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[6][7]

The mechanism involves several key steps:

  • Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[8]

  • Electrophilic Attack: The lone pair of the primary amino group on the benzimidazolone ring acts as a nucleophile, attacking the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the resonance-stabilized aryldiazonium salt.[8]

For 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol, the electron-withdrawing nature of the chloro substituent and the benzimidazolone ring system decreases the basicity of the amino group. This necessitates careful control over the acidity and reaction temperature to ensure efficient conversion. The most critical parameter in this reaction is temperature. Aryldiazonium salts are thermally unstable and can decompose violently if warmed.[9] Therefore, the reaction is rigorously maintained between 0-5 °C to ensure the stability of the diazonium intermediate for its immediate use in subsequent reactions.[10][11]

The Sandmeyer Reaction: A Gateway to Diverse Functionality

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction is a versatile method for replacing the diazonium group with a wide range of nucleophiles, including halides and pseudohalides.[12][13][14] The reaction is catalyzed by copper(I) salts and provides synthetic routes to substitution patterns that are often inaccessible by direct electrophilic aromatic substitution.[15][16]

The generally accepted mechanism is a radical-nucleophilic aromatic substitution (SRNAr) pathway:[13][16]

  • Single-Electron Transfer (SET): The copper(I) catalyst (e.g., CuCl, CuBr, CuCN) donates a single electron to the diazonium salt.

  • Dediazoniation: This reduction leads to the formation of an aryl radical and the irreversible loss of dinitrogen gas (N₂), which is a powerful thermodynamic driving force for the reaction.

  • Atom/Group Transfer: The aryl radical then abstracts a halogen or pseudohalogen from the resulting copper(II) species, yielding the final aromatic product and regenerating the copper(I) catalyst.[13]

This application note will detail protocols for cyanation (using CuCN), bromination (using CuBr), and hydroxylation (using Cu₂O), transforming the diazonium salt of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol into key synthetic intermediates.

CRITICAL SAFETY PROTOCOLS

WARNING: Diazonium salts in their solid, dry state are shock-sensitive and can be violently explosive.[11][17][18] The protocols described herein are designed exclusively for the in situ use of the diazonium salt as an aqueous solution. NEVER ATTEMPT TO ISOLATE THE DIAZONIUM SALT.

  • Explosion Hazard: Always keep the reaction mixture cold (0-5 °C). Uncontrolled decomposition can occur at higher temperatures.[9]

  • Toxic Fumes: The reaction generates nitrous acid and its toxic nitrogen oxide (NOx) fumes. This entire procedure must be performed in a well-ventilated chemical fume hood.[11]

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[11]

  • Quenching: Any excess nitrous acid at the end of the diazotization should be quenched with a reagent like sulfamic acid or urea.[17]

Experimental Workflow and Protocols

The overall synthetic pathway is a two-stage, one-pot process where the freshly prepared diazonium salt solution is used directly in the subsequent Sandmeyer reaction.

G cluster_0 PART A: Diazotization cluster_1 PART B: Sandmeyer Reactions A 4-amino-6-chloro-1H- 1,3-benzodiazol-2-ol B Amine Hydrochloride Suspension in HCl/H₂O A->B Add HCl/H₂O C Diazotization (NaNO₂, 0-5 °C) B->C Cool to 0-5 °C D [Diazonium Salt Intermediate] (Used In Situ) C->D Dropwise NaNO₂ E Cyanation (CuCN) D->E F Bromination (CuBr) D->F G Hydroxylation (Cu₂O, Cu(NO₃)₂) D->G H 4-cyano-6-chloro-1H- 1,3-benzodiazol-2-ol E->H I 4-bromo-6-chloro-1H- 1,3-benzodiazol-2-ol F->I J 4-hydroxy-6-chloro-1H- 1,3-benzodiazol-2-ol G->J

Figure 1: Overall workflow from starting amine to diverse Sandmeyer products.

Part A: Protocol for Diazotization

This protocol details the formation of the 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-4-diazonium chloride intermediate.

Materials and Reagents:

  • 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~37%, 3.0 eq)

  • Sodium Nitrite (NaNO₂, 1.05 eq)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Sulfamic acid (for quenching)

Procedure:

  • Amine Suspension: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol (1.0 eq) in distilled water (approx. 5 mL per gram of amine).

  • Acidification & Cooling: While stirring, carefully add concentrated HCl (3.0 eq). An exothermic reaction may occur as the amine hydrochloride salt forms.

  • Immerse the flask in an ice-salt bath and cool the suspension to an internal temperature of 0-5 °C. It is critical to maintain this temperature range throughout the reaction.[9][11]

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water and place it in an ice bath.

  • Diazotization: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the vigorously stirred amine suspension over 30-45 minutes. The rate of addition must be controlled to ensure the internal temperature never exceeds 5 °C .[10]

  • Completion: As the reaction proceeds, the solid amine salt will dissolve, typically resulting in a clear, yellowish solution of the diazonium salt. After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes.

  • Verification & Quenching: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates excess. If present, add small portions of sulfamic acid until the test is negative.

  • The resulting cold diazonium salt solution is unstable and must be used immediately in the subsequent Sandmeyer reaction.[11]

Part B: Protocols for Sandmeyer Reactions
  • Catalyst Preparation: In a separate flask suitable for the reaction scale, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Caution: Cyanides are highly toxic.

  • Reaction: Cool the cyanide solution in an ice bath. Slowly and carefully, add the cold diazonium salt solution (from Part A) to the stirred cyanide solution via a dropping funnel.

  • After the addition is complete, allow the mixture to slowly warm to room temperature, then gently heat to 50-60 °C for 1 hour. Vigorous evolution of nitrogen gas will be observed.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate). The solid product can be collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in concentrated hydrobromic acid (HBr, 48%).

  • Reaction: Cool the CuBr solution in an ice bath. Slowly add the cold diazonium salt solution (from Part A) to the stirred CuBr solution.

  • Allow the mixture to warm to room temperature and then heat to 60-70 °C for 30-60 minutes until nitrogen evolution ceases.

  • Work-up: Cool the mixture. The precipitated product can be collected by filtration, washed with water to remove copper salts, and then washed with a dilute sodium bisulfite solution to remove any residual bromine. Dry the product. Recrystallization from a solvent like acetic acid or ethanol may be necessary for purification.

  • Catalyst Preparation: In a large beaker, prepare a solution of copper(II) nitrate (e.g., 200g in 400mL water) and bring it to a boil. Separately, prepare a solution of sodium hydroxide. Add the NaOH solution to the boiling copper nitrate solution to precipitate copper(II) hydroxide. Filter and wash the precipitate, then resuspend it in water. Add a reducing agent like glucose and heat to form a suspension of finely divided copper(I) oxide (Cu₂O). A simpler, though sometimes less effective, method is to add the diazonium salt to a boiling solution of copper(II) sulfate.

  • Reaction: Heat a large volume of dilute sulfuric acid (e.g., 10% v/v) to boiling. Add the cold diazonium salt solution (from Part A) dropwise to the boiling acid. This process often benefits from the presence of copper(I) oxide or copper sulfate as a catalyst.[12]

  • Work-up: After nitrogen evolution has stopped, cool the reaction mixture. The phenolic product may precipitate upon cooling or can be extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are then washed, dried, and concentrated. Purification is typically achieved via column chromatography or recrystallization.

Data Summary and Characterization

The following table summarizes the key parameters for the described Sandmeyer reactions. Expected yields are based on typical outcomes for analogous transformations in the literature, as specific yields for this substrate may vary.

Target Group Copper Reagent(s) Acid/Solvent Temp. (°C) Expected Yield Notes
-CN CuCN / NaCNAqueous50-6060-80%Vigorous N₂ evolution upon heating. Product is typically a solid.
-Br CuBrHBr60-7070-85%Product often precipitates from the reaction mixture upon cooling.
-OH Cu₂O / CuSO₄H₂SO₄ (aq)~10040-60%Often requires steam distillation or extraction for product isolation.

Product Validation: The identity and purity of the final products should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern (due to chlorine/bromine).

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -C≡N stretch around 2220-2260 cm⁻¹, broad -OH stretch for the phenol).

  • Melting Point: To assess purity.

Mechanistic Visualization

G Fig 2: Sandmeyer Reaction Mechanism Ar_N2 Ar-N₂⁺ Ar_rad Ar• Ar_N2->Ar_rad + e⁻ (from Cu(I)) N2 N₂ (gas) Ar_N2->N2 - N₂ Cu_I Cu(I)X Cu_II Cu(II)X₂ Cu_I->Cu_II - e⁻ Ar_X Ar-X Ar_rad->Ar_X + X• Cu_II->Cu_I + e⁻ (regenerated)

Figure 2: Simplified radical mechanism of the Sandmeyer reaction.

Conclusion and Applications

The diazotization of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol, followed by the Sandmeyer reaction, offers a robust and highly effective platform for generating a diverse array of functionalized derivatives. The resulting products—nitriles, bromides, and phenols—are not merely endpoints but versatile intermediates for further synthetic elaboration.

  • Aryl Nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into tetrazoles, providing access to a wealth of other functionalities.

  • Aryl Bromides are ideal substrates for modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.

  • Aryl Hydroxides (Phenols) can be alkylated or acylated to form ethers and esters, or used in reactions such as the Bucherer reaction.

Given the established importance of the benzimidazolone core in drug discovery, these protocols provide chemists with reliable tools to rapidly create libraries of novel compounds for biological screening, ultimately accelerating the development of new therapeutic agents.[4][19][]

References

  • Moroccan Journal of Heterocyclic Chemistry. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Available at: [Link]

  • Organic Chemistry Portal. Benzimidazolone synthesis. Available at: [Link]

  • Zhu, C., et al. (2019). Synthesis of Multisubstituted Benzimidazolones via Copper-Catalyzed Oxidative Tandem C–H Aminations and Alkyl Deconstructive Carbofunctionalization. iScience, 16, 253-263. Available at: [Link]

  • Al-Ostath, A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103422. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]

  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7102–7106. Available at: [Link]

  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 114-118. Available at: [Link]

  • PubMed. (2021). Benzimidazoles in Drug Discovery: A Patent Review. Available at: [Link]

  • PubMed. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Available at: [Link]

  • ResearchGate. (2024). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. Available at: [Link]

  • Loba Chemie. (2016). DIAZO REAGENT A MSDS. Available at: [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Nature. (2021). Deaminative chlorination of aminoheterocycles. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Available at: [Link]

  • SpringerLink. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Available at: [Link]

  • GeeksforGeeks. (2025). Sandmeyer Reaction. Available at: [Link]

  • McGraw Hill's AccessScience. Diazotization. Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • BYJU'S. (2019). Diazotization Reaction Mechanism. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 4-amino-6-chloro-2-hydroxybenzimidazole as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic structure and ability to engage in multiple hydrogen bonding interactions make it an ideal anchor for designing potent and selective enzyme inhibitors. This document provides a comprehensive guide for researchers on utilizing a specific, highly functionalized derivative, 4-amino-6-chloro-2-hydroxybenzimidazole , as a starting point for the development of novel kinase inhibitors. We will detail a proposed synthetic route for the core scaffold, strategies for library development, and detailed protocols for both biochemical and cell-based screening assays to identify and characterize promising inhibitor candidates.

Introduction: The Rationale for the 4-amino-6-chloro-2-hydroxybenzimidazole Scaffold

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors have become a major focus of drug discovery.[3] The benzimidazole scaffold has proven to be a highly successful framework for developing ATP-competitive kinase inhibitors, targeting a wide array of kinases including Aurora kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases (RTKs).[4]

The selected scaffold, 4-amino-6-chloro-2-hydroxybenzimidazole, offers several strategic advantages for inhibitor design:

  • Multiple Points for Diversification: The amino group at the 4-position and the benzimidazole nitrogens provide three distinct points for chemical modification, allowing for the creation of extensive and diverse chemical libraries.

  • Key Hydrogen Bonding Moieties: The 2-hydroxy group (existing in tautomeric equilibrium with the 2-benzimidazolone form) and the 4-amino group can act as crucial hydrogen bond donors and acceptors, facilitating strong interactions with the kinase hinge region, a key area for ATP-competitive inhibitor binding.

  • Strategic Halogenation: The chloro group at the 6-position can occupy hydrophobic pockets within the ATP-binding site and can also form halogen bonds, potentially enhancing binding affinity and selectivity.[5]

  • Potential for Targeting Key Kinase Families: The substitution pattern suggests potential for targeting RTKs like VEGFR, PDGFR, and FGFR, which are often implicated in angiogenesis and tumor progression.[1][2]

This guide will provide the necessary protocols to empower researchers to explore the full potential of this promising scaffold.

Synthesis of the Core Scaffold and Derivative Library

Proposed Synthesis of 4-amino-6-chloro-2-hydroxybenzimidazole

The proposed synthesis begins with the commercially available 5-chloro-2-nitroaniline and proceeds through a reduction followed by cyclization.

Protocol 2.1: Synthesis of the Core Scaffold

Step 1: Synthesis of 4-chloro-1,2-diaminobenzene

  • To a solution of 5-chloro-2-nitroaniline (1 eq.) in ethanol or methanol, add a catalyst such as 10% Palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).

  • If using Pd/C, the reaction mixture should be stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

  • If using SnCl2 (3-4 eq.), dissolve it in concentrated hydrochloric acid and add it to the nitroaniline solution. Heat the mixture at 50-70°C for 2-4 hours.

  • Upon reaction completion, filter off the catalyst (if using Pd/C). For the SnCl2 method, cool the reaction and neutralize with a saturated sodium bicarbonate or sodium hydroxide solution until a pH of 7-8 is reached.

  • Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-1,2-diaminobenzene.

Step 2: Cyclization to 4-amino-6-chloro-2-hydroxybenzimidazole

  • Dissolve 4-chloro-1,2-diaminobenzene (1 eq.) and urea (1.1 eq.) in a high-boiling point solvent such as xylene or N,N-dimethylformamide (DMF).

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to 140-150°C for 4-6 hours.[8][10] Water will be distilled off during the reaction.

  • Cool the reaction mixture. The product may precipitate upon cooling.

  • Filter the precipitate and wash with a non-polar solvent like hexane to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-amino-6-chloro-2-hydroxybenzimidazole.

Strategy for Library Synthesis

The core scaffold can be readily diversified at the 4-amino position through various reactions such as acylation, sulfonylation, and reductive amination to generate a library of candidate inhibitors.

Library_Synthesis Core 4-amino-6-chloro- 2-hydroxybenzimidazole Acylation Acylation (Acid Chlorides, Anhydrides) Core->Acylation Sulfonylation Sulfonylation (Sulfonyl Chlorides) Core->Sulfonylation Reductive_Amination Reductive Amination (Aldehydes/Ketones, NaBH(OAc)3) Core->Reductive_Amination Amide_Library Amide Library Acylation->Amide_Library Sulfonamide_Library Sulfonamide Library Sulfonylation->Sulfonamide_Library Amine_Library Secondary/Tertiary Amine Library Reductive_Amination->Amine_Library

Caption: Library synthesis from the core scaffold.

Biological Evaluation: Screening for Kinase Inhibition

Once a library of compounds has been synthesized, the next critical step is to screen them for their ability to inhibit the activity of target kinases. A tiered approach, starting with a biochemical assay followed by cell-based assays for promising hits, is recommended.

Biochemical Kinase Inhibition Assay (In Vitro)

The radiometric kinase assay is considered the gold standard due to its direct measurement of phosphate transfer and high sensitivity.[11][12][13] This protocol describes a filter-binding assay using [γ-³²P]ATP.

Protocol 3.1: Radiometric Kinase Assay

Materials:

  • Purified recombinant kinase of interest (e.g., VEGFR-2, FGFR-1, PDGFRβ).

  • Specific peptide or protein substrate for the kinase.

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol).

  • Unlabeled ATP.

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄).

  • Test compounds dissolved in DMSO.

  • P81 phosphocellulose filter paper.

  • Wash buffer (e.g., 0.5% phosphoric acid).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase/substrate mix in kinase reaction buffer. The final concentration of kinase and substrate should be optimized for linear reaction kinetics.

    • Prepare a 2X ATP mix containing unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the kinase to sensitively detect ATP-competitive inhibitors.

    • Prepare serial dilutions of test compounds in DMSO. Then, dilute them into the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (≤1%).

  • Assay Plate Setup (96-well plate):

    • Add 5 µL of the diluted test compound or DMSO (for control wells) to each well.

    • Add 10 µL of the 2X kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 10 µL of the 2X ATP mix to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Filter Binding:

    • Stop the reaction by adding an equal volume of 1% phosphoric acid.

    • Spot the entire reaction volume from each well onto a pre-labeled square of P81 phosphocellulose filter paper. The positively charged paper will bind the phosphorylated peptide/protein substrate.

  • Washing:

    • Wash the filter paper 3-4 times for 5 minutes each in a large volume of 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the filters.

  • Quantification:

    • Place each filter square into a scintillation vial.

    • Add 5 mL of scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 2X Kinase/ Substrate Mix E Add Kinase/Substrate Mix A->E B Prepare 2X ATP Mix ([γ-³²P]ATP + cold ATP) G Add ATP Mix (Start Reaction) B->G C Prepare Compound Dilutions D Add Compound to Plate C->D D->E F Incubate (Pre-incubation) E->F F->G H Incubate at 30°C G->H I Stop Reaction (Phosphoric Acid) H->I J Spot on P81 Paper I->J K Wash Filters J->K L Scintillation Counting K->L M Calculate IC₅₀ L->M

Caption: Workflow for the radiometric kinase assay.

Cell-Based Kinase Inhibition Assay

Compounds that show significant activity in the biochemical assay should be further evaluated in a cellular context to assess their membrane permeability and activity in a more physiological environment.[14] A common method is to measure the phosphorylation of a kinase's downstream substrate in cells.[14][15]

Protocol 3.2: Cellular Phosphorylation Assay (Western Blot)

Materials:

  • Cancer cell line known to have active signaling through the target kinase (e.g., HUVECs for VEGFR-2).

  • Cell culture medium and supplements.

  • Growth factor/stimulant for the target kinase (e.g., VEGF for VEGFR-2).

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blotting equipment.

  • Chemiluminescence substrate.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-16 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

  • Kinase Activation:

    • Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF) for a short period (e.g., 5-10 minutes) to induce phosphorylation of the downstream substrate.

  • Cell Lysis:

    • Immediately wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the primary antibody for the total substrate to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Determine the concentration-dependent inhibition of substrate phosphorylation by the test compound.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the core scaffold and analysis of the resulting inhibitory activity will provide valuable SAR data to guide the optimization of lead compounds.

Position of ModificationType of ModificationRationale and Expected Outcome
4-Amino Acylation with various aromatic and aliphatic groupsThe amide nitrogen can act as a hydrogen bond donor. The R-group can explore different pockets within the ATP-binding site, influencing potency and selectivity.
4-Amino SulfonylationThe sulfonyl group can form strong hydrogen bonds. The R-group can be varied to probe hydrophobic and hydrophilic interactions.
N1/N3 of Benzimidazole AlkylationCan be used to block potential metabolic sites and to introduce groups that can extend into solvent-exposed regions or other pockets. N-methylation can sometimes impact tautomerism and binding mode.[16]
6-Chloro Replacement with other halogens (F, Br) or small alkyl groups (CH₃)Modulates the electronic properties and size of the substituent, which can fine-tune interactions in the hydrophobic pocket.

Key Interactions to Investigate:

  • Hinge Binding: The 2-hydroxy and 4-amino groups are prime candidates for forming canonical hydrogen bonds with the kinase hinge region.

  • Hydrophobic Pockets: Aromatic or aliphatic side chains introduced at the 4-position can occupy hydrophobic pockets adjacent to the ATP-binding site.

  • Selectivity Pockets: By extending moieties from the core scaffold, it may be possible to engage with less conserved regions of the kinase active site, thereby achieving selectivity over other kinases.[17]

Conclusion

The 4-amino-6-chloro-2-hydroxybenzimidazole scaffold represents a promising starting point for the development of a new class of kinase inhibitors. Its inherent functionality allows for the creation of diverse chemical libraries with the potential for potent and selective inhibition of key kinases involved in disease. The detailed synthetic strategies and screening protocols provided in these application notes offer a clear and actionable path for researchers to explore this scaffold and identify novel therapeutic candidates. Through systematic SAR studies, compounds derived from this core can be optimized to yield potent and selective kinase inhibitors with significant therapeutic potential.

References

  • Design, structure-activity relationships and in vivo characterization of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones: a novel class of receptor tyrosine kinase inhibitors. PubMed. [Link]

  • A high-throughput radiometric kinase assay. PMC. [Link]

  • Design, Structure-Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: A Novel Class of Receptor Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. [Link]

  • Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. PubMed. [Link]

  • Assays for tyrosine phosphorylation in human cells. PMC. [Link]

  • 2-Aminobenzimidazoles as potent ITK antagonists: trans-stilbene-like moieties targeting the kinase specificity pocket. PubMed. [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. [Link]

  • IP-Kinase Assay. Bio-protocol. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. ScienceDirect. [Link]

  • Step-by-step flowchart showing the 7TM phosphorylation assay protocol. ResearchGate. [Link]

  • Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. Royal Society of Chemistry. [Link]

  • 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. PubMed. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. CORE. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. ResearchGate. [Link]

  • Synthesis of 2-hydroxybenzimidazole. PrepChem.com. [Link]

  • High affinity targets of protein kinase inhibitors have similar residues at the positions energetically important for binding. PubMed. [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. PMC. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Preparation method of 2-hydroxybenzimidazole.
  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

Sources

Application Note: Regioselective Synthesis of 2-Alkoxybenzimidazoles from 4-Amino-6-chloro-2-hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 2-alkoxybenzimidazoles from 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Overview

The 2-alkoxybenzimidazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for amides or as a core pharmacophore in antiviral and anticancer therapeutics. However, the direct O-alkylation of 2-hydroxybenzimidazoles (benzimidazolones) is synthetically challenging due to the lactam-lactim tautomeric equilibrium, which overwhelmingly favors the N-alkylated (lactam) product under standard basic conditions.

This guide details a robust, high-fidelity protocol for converting 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol (Structure 1 ) into its 2-alkoxy derivatives. Crucially, the presence of the nucleophilic 4-amino group necessitates a "Protect-Activate-Displace" strategy to prevent phosphoramidate formation during the activation step and to ensure regioselective O-functionalization.

Core Chemical Challenges
  • Ambident Nucleophilicity: The N1/N3 nitrogens compete with the C2-oxygen for alkylation.

  • Interfering Functionality: The 4-amino group is susceptible to reaction with chlorinating agents (e.g., POCl

    
    ).
    
  • Electronic Deactivation: The electron-rich amino group reduces the electrophilicity of the C2 position, requiring optimized conditions for nucleophilic aromatic substitution (S

    
    Ar).
    

Chemical Pathway & Mechanism

To achieve selective O-alkylation, the thermodynamic preference for N-alkylation must be bypassed. This is achieved by converting the cyclic urea (lactam) into an imidoyl chloride intermediate, which serves as a potent electrophile for alkoxide displacement.

Strategic Workflow (DOT Visualization)

G SM Starting Material (4-NH2, 6-Cl, 2-OH) Prot Step 1: Protection (Ac2O/AcOH) SM->Prot Acetylation Inter1 Protected Intermediate (4-NHAc) Prot->Inter1 Chlor Step 2: Activation (POCl3, Heat) Inter1->Chlor Deoxychlorination Inter2 Imidoyl Chloride (2-Cl, 4-NHAc) Chlor->Inter2 Disp Step 3: Displacement (NaOR / ROH) Inter2->Disp SnAr Inter3 2-Alkoxy Intermediate (2-OR, 4-NHAc) Disp->Inter3 Deprot Step 4: Deprotection (HCl or NaOH) Inter3->Deprot Hydrolysis Prod Final Product (2-OR, 4-NH2, 6-Cl) Deprot->Prod

Figure 1: The "Protect-Activate-Displace" strategy ensures chemoselectivity by masking the 4-amino group before activating the C2-oxygen.

Detailed Experimental Protocols

Step 1: Chemoselective Protection of the 4-Amino Group

Objective: Mask the 4-amino group as an acetamide to prevent side reactions with POCl


.
Rationale:  While the 6-chloro substituent provides some deactivation, the 4-amino group remains sufficiently nucleophilic to form phosphoramides, which are difficult to hydrolyze and reduce yield.

Reagents:

  • 4-Amino-6-chloro-1H-1,3-benzodiazol-2-ol (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Glacial Acetic Acid (Solvent, 5-10 volumes)

Protocol:

  • Charge the reaction vessel with Starting Material and Glacial Acetic Acid .

  • Add Acetic Anhydride dropwise at room temperature.

  • Heat the suspension to 80°C for 2–4 hours.

    • Checkpoint: Monitor by TLC or LCMS. The starting amine spot should disappear.

  • Cool to room temperature. The product often precipitates.

  • Pour the mixture into ice-cold water (20 volumes).

  • Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

    • Yield Expectation: >85%[1][2][3][4]

Step 2: Activation via Deoxychlorination

Objective: Convert the 2-hydroxy (lactam) group to the reactive 2-chloro (imidoyl chloride) species. Safety Note: POCl


 is corrosive and reacts violently with water. Use a scrubber system.

Reagents:

  • N-(6-chloro-2-hydroxy-1H-benzimidazol-4-yl)acetamide (from Step 1)

  • Phosphorus Oxychloride (POCl

    
    ) (5–10 volumes, acts as solvent and reagent)
    
  • Catalytic N,N-Dimethylaniline (optional, accelerates reaction)

Protocol:

  • Place the dry Protected Intermediate in a round-bottom flask equipped with a reflux condenser and drying tube (CaCl

    
    ).
    
  • Carefully add POCl

    
     .[5][6]
    
  • (Optional) Add 2–3 drops of N,N-Dimethylaniline.

  • Heat to reflux (approx. 105°C) for 4–6 hours.

    • Mechanism:[1][7][8][9] The reaction proceeds via a dichlorophosphate intermediate which eliminates to form the chlorobenzimidazole.

  • Quenching (Critical):

    • Remove excess POCl

      
       via rotary evaporation under reduced pressure (use a trap!).
      
    • Resuspend the residue in dry dichloromethane (DCM).

    • Pour the DCM solution slowly into a stirred mixture of ice and saturated NaHCO

      
       . Caution: Vigorous gas evolution.
      
  • Separate the organic layer, dry over MgSO

    
    , and concentrate.
    
    • Note: The 2-chloro intermediate is hydrolytically unstable; proceed immediately to Step 3 or store under inert gas in a freezer.

Step 3: Nucleophilic Aromatic Substitution (S Ar)

Objective: Displace the 2-chloro group with the desired alkoxide. Rationale: The 2-chloro-benzimidazole is an activated heterocycle. The acetamide at C4 is electron-withdrawing (mildly) compared to the free amine, aiding the S


Ar reaction.

Reagents:

  • 2-Chloro-4-acetamido-6-chlorobenzimidazole (from Step 2)

  • Alcohol (ROH) (Solvent)

  • Sodium Metal or NaH (to generate alkoxide)

Protocol:

  • Prepare the alkoxide solution:

    • For Methoxide: Dissolve Sodium metal (2.0 equiv) in dry Methanol.

    • For Ethoxide/Other: Dissolve Sodium metal or add NaH to the respective dry alcohol.

  • Add the 2-Chloro Intermediate to the alkoxide solution.

  • Heat to Reflux for 6–12 hours.

    • Checkpoint: Monitor disappearance of the chloride starting material by HPLC.

  • Workup:

    • Evaporate the solvent.

    • Resuspend in water.[5][7][10] Neutralize with dilute HCl to pH ~7.

    • Extract with Ethyl Acetate.

    • Note: Under vigorous reflux with strong alkoxides, the acetyl protecting group may partially or fully hydrolyze in situ. Check LCMS for mass of (Product + Ac) vs (Product - Ac).

Step 4: Global Deprotection (If required)

Objective: Remove the acetyl group to restore the 4-amino functionality.

Protocol:

  • Dissolve the intermediate in Ethanol/6N HCl (1:1) .

  • Reflux for 1–2 hours.

  • Cool and neutralize with NaOH to pH 8.

  • Extract the free base into Ethyl Acetate or filter the precipitate if solid.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (DCM/MeOH).

Data Presentation & Analysis

Reaction Parameter Summary
StepTransformationReagentKey ConditionCritical Success Factor
1 Protection Ac

O / AcOH
80°C, 2hEnsure complete conversion to avoid POCl

side reactions.
2 Chlorination POCl

Reflux (105°C)Moisture Control. Dry glassware is mandatory.
3 Alkoxylation NaOR / ROHRefluxUse >2 equiv of alkoxide to drive S

Ar completion.
4 Deprotection HCl / EtOHRefluxMonitor pH carefully during workup to precipitate the free amine.
Analytical Validation (Expected Data)
  • 1H NMR (DMSO-d6):

    • Starting Material: No alkoxy signal. Broad singlets for NH/OH.

    • Intermediate (2-Cl): Loss of NH (lactam) signal. Downfield shift of aromatic protons due to Cl.

    • Final Product (2-OR): Appearance of sharp singlet (3H) for -OCH

      
       (at ~4.0–4.2 ppm) or triplet/quartet for -OCH
      
      
      
      CH
      
      
      .
  • Mass Spectrometry (ESI):

    • Distinct chlorine isotope pattern (

      
      Cl/
      
      
      
      Cl ratio of 3:1).
    • Final Product Mass: [M+H]

      
       = (MW of SM - 16 + Mass of Alkyl Group).
      

Troubleshooting & Optimization

Issue: Low Yield in Step 2 (Chlorination)
  • Cause: "Wet" POCl

    
     (hydrolyzed to phosphoric acid) or presence of water in the starting material.
    
  • Solution: Distill POCl

    
     prior to use or use a fresh bottle. Dry the Step 1 product thoroughly (vacuum oven with P
    
    
    
    O
    
    
    ).
Issue: Incomplete S Ar Displacement
  • Cause: Deactivation of the ring by the electron-rich nitrogen, even when protected.

  • Solution:

    • Switch solvent to a higher boiling alcohol (e.g., Isopropanol) if the alkoxide allows.

    • Use a sealed tube to exceed the solvent boiling point.

    • Add a phase transfer catalyst (e.g., 18-crown-6) if solubility is poor.

Issue: N-Alkylation Side Products
  • Cause: Direct reaction of the 2-chloro intermediate with the alcohol (neutral) rather than the alkoxide, or incomplete chlorination.

  • Solution: Ensure the alkoxide is fully formed (Na + Alcohol) before adding the substrate. The S

    
    Ar mechanism requires the strong nucleophile (RO
    
    
    
    ) to favor the C2 attack over N-attack.

References

  • Standard Chlorination Protocol

    • Title: Synthesis of 2-chlorobenzimidazole.[1][2][11]

    • Source: PrepChem.
    • URL:[Link]

  • Alkoxylation Strategy

    • Title: Synthesis of N-alkoxy-substituted 2H-benzimidazoles (Discussion on O vs N alkyl
    • Source: N
    • URL:[Link]

  • POCl3 Reactivity with Amines

    • Title: Reaction of 4-amino-6-chlorobenzimidazol-2-one with POCl3 (General Quinazolone/Benzimidazole chlorin
    • Source: ResearchGate.[7]

    • URL:[Link]

  • Tautomerism & Reactivity

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
    • Source: PubMed.[6]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Purification methods for 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol (recrystallization vs chromatography)

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for the purification of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol (also referred to as 4-amino-6-chloro-2-hydroxybenzimidazole or 4-amino-6-chlorobenzimidazol-2-one).

Chemical Profile & Purification Logic

Before selecting a method, you must understand the physicochemical behavior of your target molecule. This compound is not a simple organic solid; it is a functionalized cyclic urea capable of tautomerism.

  • Tautomeric Equilibrium: In the solid state and most solvents, the compound exists predominantly as the keto-form (benzimidazol-2-one) rather than the enol-form (2-hydroxy). This creates a rigid hydrogen-bonding network, resulting in high melting points (>250°C) and poor solubility in non-polar solvents.

  • Amphoteric Nature:

    • Basic Domain: The C4-amino group (

      
      ) can be protonated by strong acids (
      
      
      
      ).
    • Acidic Domain: The cyclic urea protons (

      
      ) can be deprotonated by strong bases (
      
      
      
      ).
  • Impurities: Common byproducts include regioisomers (6-amino-4-chloro...), unreacted diamines, and oxidation products (azo-dimers) which appear as colored contaminants.

Decision Matrix: Recrystallization vs. Chromatography[1][2][3]

Use this table to determine the correct workflow for your specific crude material.

FeatureRecrystallization (Precipitation) Flash Column Chromatography
Purity Target >98% (Excellent for removing inorganic salts and starting materials)>99.5% (Required for separating regioisomers)
Scale >5 grams to Kilogram scale<5 grams (Mg to Gram scale)
Crude Profile Crystalline solid or sticky solidComplex oil or mixture with close

spots
Solvent Cost Low (Ethanol, Water, Acetic Acid)High (DCM, Methanol, Ethyl Acetate)
Time Efficiency High (Batch process)Low (Labor intensive)
Primary Risk "Oiling out" (Liquid-Liquid Phase Separation)Irreversible adsorption (Streaking on silica)

Protocol A: Recrystallization (The "Workhorse" Method)

For 90% of synthesis batches, recrystallization via pH-swing precipitation or solvent/anti-solvent is superior to chromatography due to the compound's high polarity.

Method A1: Acid-Base Reprecipitation (Recommended for Crude Cleanup)

This method utilizes the amphoteric nature to filter out non-basic impurities.

  • Dissolution: Suspend crude solid in 1M HCl (10 mL/g). Heat to 50°C. The product will protonate and dissolve; non-basic impurities (tar) will remain suspended.

  • Filtration: Filter the warm acidic solution through a Celite pad to remove insoluble tars.

  • Neutralization: Cool filtrate to room temperature. Slowly add 2M NaOH or Sat. NaHCO₃ dropwise while stirring.

  • Crystallization: Monitor pH. The product precipitates near its isoelectric point (pH ~7–8).

  • Isolation: Filter the off-white solid, wash with water, and dry under vacuum.

Method A2: Thermal Recrystallization (Solvent/Anti-Solvent)

Solvent System: Ethanol/Water or DMF/Water.

  • Saturation: Dissolve crude solid in boiling Ethanol (95%) . If solubility is poor, use DMF or Acetic Acid .

  • Hot Filtration: If colored particles persist, add activated charcoal (5% w/w), stir for 10 mins, and filter hot.

  • Nucleation: Remove from heat. Add warm Water (anti-solvent) dropwise until persistent turbidity is observed (Cloud Point).

  • Cooling: Allow to cool slowly to RT, then 4°C. Do not shock-cool, or oils will form.

Visualization: Recrystallization Workflow

RecrystallizationFlow Start Crude Material SolubilityCheck Check Solubility in Hot Ethanol/DMF Start->SolubilityCheck Dissolve Dissolve at Reflux SolubilityCheck->Dissolve Soluble Charcoal Add Activated Charcoal (Optional for Color) Dissolve->Charcoal Filter Hot Filtration (Remove Insolubles) Charcoal->Filter AntiSolvent Add Water (Anti-solvent) to Cloud Point Filter->AntiSolvent Cooling Controlled Cooling (RT -> 4°C) AntiSolvent->Cooling Result Crystals Formed? Cooling->Result Isolate Filter & Wash (Cold EtOH) Result->Isolate Yes OilOut ISSUE: Oiling Out Result->OilOut No (Oil) Reheat Reheat to Dissolve Add Seed Crystal OilOut->Reheat Reheat->Cooling

Caption: Logic flow for thermal recrystallization, including recovery from "oiling out" events.

Protocol B: Chromatography (For High Purity/Isomer Separation)

Use this when recrystallization fails to remove specific regioisomers (e.g., 6-chloro vs 5-chloro isomers).

Stationary Phase Selection
  • Standard Silica (SiO₂): Often problematic due to strong adsorption of the basic amine and polar urea. Pre-treatment required. [1][2][3]

  • C18 (Reverse Phase): Ideal but expensive.

  • Neutralized Silica: Slurry silica in mobile phase containing 1% Triethylamine (TEA) or NH₃ to deactivate acidic sites.

Mobile Phase Optimization

Gradient: Dichloromethane (DCM) : Methanol (MeOH). Modifier: 0.5% - 1% Ammonia (NH₄OH) or Triethylamine is mandatory to prevent tailing.

StepSolvent CompositionVolume (CV)Purpose
Equilibration 98% DCM / 2% MeOH / 1% TEA3 CVDeactivate Silica
Loading Dissolve in minimal MeOH/DCM (1:4)-Dry loading on Celite is preferred
Elution 1 95% DCM / 5% MeOH / 1% TEA5 CVElute non-polar impurities
Elution 2 90% DCM / 10% MeOH / 1% TEA10 CVTarget Product Elution
Wash 80% DCM / 20% MeOH / 1% TEA3 CVElute polar tars

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

Cause: The temperature dropped too fast, or the solvent/anti-solvent ratio is too high in water (forcing the hydrophobic chloro-group to separate as a liquid phase). Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the good solvent (Ethanol/DMF).

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall.[4]

  • Cool very slowly (wrap the flask in foil/towel).

Q2: The product is pink/brown even after recrystallization.

Cause: Oxidation of the amino group (aniline derivative) usually forms azo-impurities or quinone-imines. Fix:

  • Perform the Acid-Base Reprecipitation (Method A1). The oxidation products are often neutral and will not dissolve in the acid step (filtered off), or they remain in solution during the base neutralization.

  • Use Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite as an antioxidant additive during the aqueous recrystallization step [1].

Q3: I have low recovery yield (<50%).

Cause: The compound is amphoteric and has significant solubility in water at neutral pH, or it is trapped in the mother liquor. Fix:

  • Check the pH of the mother liquor. Ensure it is exactly at the isoelectric point (usually pH 7–8).

  • Concentrate the mother liquor and run a second crop.

  • If using chromatography, flush the column with 20% MeOH/DCM; the product might still be stuck on the silica.

Visualization: Chromatography Decision Tree

ChromLogic Sample Impure Sample TLC Run TLC (10% MeOH/DCM) Sample->TLC Streak Does it Streak? TLC->Streak NoStreak Standard Flash (DCM/MeOH Gradient) Streak->NoStreak No (Clean Spots) YesStreak Add Base Modifier (1% NH4OH or TEA) Streak->YesStreak Yes (Tailing) Sep Separation Achieved? NoStreak->Sep YesStreak->Sep Success Isolate Fractions Sep->Success Yes Fail Switch to Reverse Phase (C18, H2O/ACN + TFA) Sep->Fail No (Overlap)

Caption: Step-by-step logic for optimizing chromatographic separation of amino-benzimidazoles.

References

  • University of Illinois. (n.d.). Recrystallization and Crystallization: Techniques and Theory. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones (Structural Analogues). Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Use of amino acids as counterions improves the solubility of the BCS II model drug. Retrieved from [Link]

Sources

Solving solubility issues of 4-amino-6-chlorobenzimidazol-2-one in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges of 4-amino-6-chlorobenzimidazol-2-one , a rigid, planar heterocyclic compound. This guide is structured to provide immediate troubleshooting steps, followed by in-depth mechanistic explanations and validated protocols.

Status: Active Guide Compound Class: Benzimidazolone / Cyclic Urea Physicochemical Profile: High Melting Point (>250°C), High Lattice Energy, Poor Aqueous Solubility ("Brick Dust").[1]

Part 1: The Diagnostic & Troubleshooting Hub (Q&A)

This section addresses specific issues researchers encounter when handling this compound.

Q1: Why does this compound remain insoluble even in standard buffers (PBS, HEPES)?

The Root Cause: The molecule contains a benzimidazol-2-one core, which functions effectively as a cyclic urea.[1][2] This moiety creates a robust network of intermolecular hydrogen bonds (N-H[1][2]···O=C) in the crystal lattice.

  • The "Brick Dust" Effect: The high energy required to break this crystal lattice (high melting point) is not compensated by the hydration energy in water.

  • Weak Ionization:

    • The 4-amino group is an aniline derivative.[1][2] Due to the electron-withdrawing chlorine at position 6 and the adjacent urea system, its basicity is significantly reduced (predicted pKa < 3.0).[1][2] It remains unprotonated (neutral) at physiological pH (7.4).[2]

    • The urea NH groups are weakly acidic (pKa > 11.0), meaning they do not deprotonate to form soluble salts until pH is extremely high.

Q2: I tried acidifying with 0.1 N HCl, but it didn't dissolve. Why?

Technical Insight: As noted above, the basicity of the 4-amino group is suppressed.[1]

  • Action: You likely need a pH < 1.5 to achieve significant protonation.

  • Risk: Highly acidic conditions (pH < 1) may solubilize the compound but can cause precipitation immediately upon injection into biological media (pH 7.4), leading to phlebitis or embolisms in animal models.

  • Better Alternative: Use a cosolvent system (DMSO/PEG) rather than relying solely on pH adjustment.[1][2]

Q3: What is the "Golden Standard" solvent system for stock solutions?

Recommendation:

  • Primary Solvent: DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide) .[1][2] These dipolar aprotic solvents disrupt the intermolecular hydrogen bonding of the urea core.

  • Concentration: Aim for 10–20 mM stocks in 100% DMSO.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal growth (Ostwald ripening).

Q4: How do I formulate this for in vivo (IP/PO) administration?

The Solution: Avoid pure aqueous vehicles. Use a ternary system to maintain solubility upon dilution.

  • Vehicle A (Standard): 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Water.[1][2]

  • Vehicle B (Advanced - for higher loads): 10% DMA + 10% Solutol HS 15 + 80% Saline.[1][2]

  • Note: Always add the aqueous phase last and slowly (dropwise) with vortexing to prevent "crashing out."

Part 2: Decision Logic & Mechanism[1][2]

Understanding the solubility landscape requires analyzing the competition between Crystal Lattice Energy and Solvation Energy.

Solubility Strategy Decision Tree

SolubilityStrategy Start Start: 4-amino-6-chlorobenzimidazol-2-one CheckStructure Analyze Structure: Rigid Cyclic Urea + Lipophilic Cl Start->CheckStructure TargetApp Target Application? CheckStructure->TargetApp InVitro In Vitro / HTS TargetApp->InVitro InVivo In Vivo (Animal) TargetApp->InVivo DMSO Use 100% DMSO Stock (Dilute < 1% in media) InVitro->DMSO Formulation Select Formulation Strategy InVivo->Formulation Precipitation Precipitation Risk? DMSO->Precipitation If conc > 10µM Cosolvent Cosolvents: PEG400 / PG / DMSO Formulation->Cosolvent Complexation Complexation: HP-β-Cyclodextrin Formulation->Complexation Surfactant Surfactants: Tween 80 / Solutol Formulation->Surfactant FinalCheck Check Stability: Avoid pH < 2 or > 11 Cosolvent->FinalCheck Complexation->FinalCheck Surfactant->FinalCheck

Figure 1: Decision logic for selecting the appropriate solubilization strategy based on experimental intent.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Kinetic Solubility Profiling (The "Crash" Test)

Use this to determine the maximum concentration your assay buffer can tolerate before the compound precipitates.

Materials:

  • 10 mM Stock solution in DMSO.

  • PBS (pH 7.4).[2]

  • 96-well plate UV-Vis spectrophotometer.[1][2]

Procedure:

  • Prepare Dilutions: In a clear 96-well plate, add PBS to rows A-H.

  • Spike: Add the DMSO stock to achieve final concentrations of 1, 5, 10, 20, 50, and 100 µM. Ensure final DMSO content is constant (e.g., 1%).

  • Incubate: Shake for 2 hours at room temperature.

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Interpret: A sudden spike in OD620 indicates precipitation. The concentration just prior to this spike is your Kinetic Solubility Limit .

Protocol B: Cyclodextrin Complexation (For High-Dose Studies)

Benzimidazoles often bind well to the hydrophobic cavity of cyclodextrins, shielding the hydrophobic chloro group.[1][2]

Materials:

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1][2]

  • Water for Injection (WFI).[2]

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water.[1][2] Stir until clear.

  • Addition: Add the compound powder directly to the vehicle.

  • Energy Input: Sonicate for 30 minutes or bead-mill if available.

  • Equilibration: Stir overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove un-dissolved solid.

  • Quantification: Analyze the filtrate by HPLC to determine the achieved concentration.

    • Target: This method typically achieves 10–50x higher solubility than pure water.

Protocol C: HPLC Method Compatibility

Common Pitfall: Samples precipitate inside the HPLC injector if the mobile phase is too aqueous.

Recommended Conditions:

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.[1][2]

  • Gradient: Start at high organic if possible, or ensure the gradient ramps to 95% B quickly to elute the lipophilic compound.

  • Diluent: Dissolve samples in 50:50 ACN:Water. Do not inject pure DMSO stocks if the starting mobile phase is 95% water; it will precipitate in the loop.

Part 4: Data Summary & Expectations

ParameterEstimated ValueImplication
LogP (Octanol/Water) ~1.5 – 2.5Moderately lipophilic; prefers organic solvents.[1][2]
pKa (Acidic) > 11.0 (Urea NH)Will not ionize in physiological range.[1][2]
pKa (Basic) < 3.0 (Aniline NH2)Requires pH < 2 to protonate; poor salt candidate.[2]
Water Solubility < 10 µg/mL"Practically Insoluble."
DMSO Solubility > 10 mg/mLExcellent stock solvent.

References

  • Benzimidazolone Synthesis & Properties

    • Reaction mechanism and stability of the benzimidazol-2-one core.[1][2]

    • Beyer, A., et al. (2011).[1][3] "Intramolecular N-arylations of ureas to form benzimidazol-2-ones." Organic Letters.

  • Solubility Enhancement of Benzimidazoles

    • Detailed protocols for using dendrimers and cyclodextrins with Albendazole (structural analog).[1][2]

    • Fernandez, L., et al. (2011).[1] "Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers." Brazilian Journal of Pharmaceutical Sciences.

  • General Solubility Strategies

    • Comprehensive guide on cosolvents and surfactants.
    • Savjani, K. T., et al. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

  • pKa Data for Heterocycles

    • Bordwell pKa Table (Reference for acidity of urea/aniline deriv
    • Hans J. Reich.[4] "Bordwell pKa Table (Acidity in DMSO)."

Sources

Technical Support Center: Regioselective N-Alkylation of 4-amino-6-chloro-2-hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the N-alkylation of 4-amino-6-chloro-2-hydroxybenzimidazole. The unique structural features of this molecule, including multiple nucleophilic centers (two imidazole nitrogens, an amino group, and a hydroxyl group), present significant challenges in achieving regioselectivity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired N-Alkylated Product

Potential Causes:

  • Inadequate Deprotonation: The acidity of the N-H, O-H, and N-H (amino) protons can vary. Incomplete deprotonation of the target imidazole nitrogen will result in a low concentration of the reactive nucleophile.

  • Poor Solubility: The starting material or the base may have poor solubility in the chosen solvent, hindering the reaction.

  • Inactive Alkylating Agent: The alkylating agent may have degraded or be inherently unreactive under the applied conditions.

  • Steric Hindrance: The substituents on the benzimidazole ring or the alkylating agent itself may sterically hinder the approach of the electrophile.

Solutions:

  • Optimize the Base and Solvent System:

    • Stronger Bases: If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) to ensure complete deprotonation.

    • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or THF to improve the solubility of the reactants. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the alkylating agent.

  • Verify Reagent Quality:

    • Confirm the purity and activity of your alkylating agent (e.g., via NMR or titration).

    • Use freshly opened or purified reagents whenever possible.

  • Increase Reaction Temperature:

    • Gently heating the reaction mixture can often overcome activation energy barriers. Monitor for potential side reactions or degradation at elevated temperatures.

Problem 2: Poor Regioselectivity - Mixture of N1 and N3 Isomers

This is a common challenge in the alkylation of unsymmetrical benzimidazoles. The electronic and steric environment of the N1 and N3 positions dictates the preferred site of alkylation.

Potential Causes:

  • Similar Nucleophilicity of N1 and N3: The electronic effects of the substituents may not sufficiently differentiate the nucleophilicity of the two imidazole nitrogens.

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamic mixture of isomers.

Solutions:

  • Exploit Steric Hindrance:

    • Bulky Alkylating Agents: Using a sterically demanding alkylating agent will favor alkylation at the less hindered nitrogen atom.

    • Solvent Effects: Non-polar solvents can enhance the steric differentiation between the two nitrogen atoms.

  • Leverage Electronic Effects:

    • The electron-donating amino group at the 4-position and the electron-withdrawing chloro group at the 6-position will influence the electron density at N1 and N3. This can be exploited by careful selection of reaction conditions.

  • Protecting Group Strategy:

    • While not directly applicable for differentiating N1 and N3, protecting the other nucleophilic sites (amino and hydroxyl groups) can prevent side reactions and simplify the product mixture, making the separation of N1 and N3 isomers more manageable.

Problem 3: Formation of O-Alkylated and/or Amino-Alkylated Byproducts

The presence of the 2-hydroxy and 4-amino groups introduces competing nucleophiles.

Potential Causes:

  • Deprotonation of Hydroxyl and Amino Groups: The base used for the N-alkylation can also deprotonate the hydroxyl and amino groups, leading to the formation of the corresponding O- and N-anions which can then be alkylated.

Solutions:

  • Protecting Group Strategy (Highly Recommended): This is the most robust method to ensure selective N-alkylation of the imidazole ring.

    • Protecting the Amino Group: Common protecting groups for amines include Boc (tert-butoxycarbonyl), Cbz (carbobenzyloxy), and Fmoc (9-fluorenylmethyloxycarbonyl).[1][2] These can be introduced selectively and removed under specific conditions that do not affect the N-alkylated benzimidazole.

    • Protecting the Hydroxyl Group: The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn).[3]

  • Choice of Base and Alkylating Agent:

    • According to Pearson's HSAB (Hard and Soft Acids and Bases) theory, N-alkylation is generally favored with "soft" alkylating agents (e.g., alkyl iodides), while O-alkylation is favored with "hard" alkylating agents (e.g., alkyl sulfates).[4]

    • Using a milder base might selectively deprotonate the more acidic imidazole N-H over the less acidic amino N-H.

Problem 4: Difficulty in Separating the N1 and N3 Isomers

Potential Causes:

  • Similar Polarity: The N1 and N3 isomers often have very similar polarities, making their separation by standard column chromatography challenging.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating isomers with very similar properties.

  • Recrystallization: If one isomer is significantly more abundant or has different crystallization properties, fractional recrystallization may be effective.

  • Derivatization: In some cases, the isomers can be derivatized to introduce a group that alters their physical properties, facilitating separation. The protecting group can then be removed.

Diagram: Troubleshooting Workflow for N-Alkylation

troubleshooting_workflow start Start: N-Alkylation Experiment problem Problem Encountered? start->problem low_yield Low/No Yield problem->low_yield Yes poor_regio Poor Regioselectivity (N1/N3 mixture) problem->poor_regio Yes side_products O/Amino-Alkylation problem->side_products Yes separation_diff Separation Difficulty problem->separation_diff Yes end Successful Alkylation problem->end No cause_ly1 Inadequate Deprotonation low_yield->cause_ly1 cause_ly2 Poor Solubility low_yield->cause_ly2 cause_ly3 Inactive Reagent low_yield->cause_ly3 cause_pr1 Similar N1/N3 Nucleophilicity poor_regio->cause_pr1 cause_sp1 Deprotonation of OH/NH2 side_products->cause_sp1 cause_sd1 Similar Polarity of Isomers separation_diff->cause_sd1 sol_ly1 Optimize Base/Solvent cause_ly1->sol_ly1 cause_ly2->sol_ly1 sol_ly2 Verify Reagent Quality cause_ly3->sol_ly2 sol_pr1 Use Bulky Alkylating Agent cause_pr1->sol_pr1 sol_pr2 Protecting Group Strategy cause_pr1->sol_pr2 sol_sp1 Protect OH and NH2 groups cause_sp1->sol_sp1 sol_sd1 HPLC or Recrystallization cause_sd1->sol_sd1 sol_ly1->end sol_ly2->end sol_ly3 Increase Temperature sol_ly3->end sol_pr1->end sol_pr2->end sol_sp1->end sol_sd1->end

Caption: A workflow diagram for troubleshooting common issues in the N-alkylation of 4-amino-6-chloro-2-hydroxybenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the key factors controlling regioselectivity in the N-alkylation of 4-amino-6-chloro-2-hydroxybenzimidazole?

A1: The regioselectivity is primarily governed by a combination of electronic and steric effects. The electron-donating amino group at C4 and the electron-withdrawing chloro group at C6 will differentially influence the electron density and, consequently, the nucleophilicity of the N1 and N3 positions. Steric hindrance from the substituents on the benzimidazole ring and the size of the alkylating agent will also play a crucial role.

Q2: How does the choice of base and solvent affect the reaction outcome?

A2: The base is critical for deprotonating the benzimidazole nitrogen to form the nucleophilic anion. Stronger bases like NaH or KOtBu ensure complete deprotonation, while weaker bases like K₂CO₃ may lead to an equilibrium. The solvent influences the solubility of reactants and the reactivity of the anionic species. Polar aprotic solvents like DMF and DMSO are generally preferred as they solvate the cation without strongly interacting with the anion, thus enhancing its nucleophilicity.

Q3: What is the role of the 2-hydroxy group in the N-alkylation reaction?

A3: The 2-hydroxy group exists in tautomeric equilibrium with the 2-benzimidazolone form. This group is acidic and can be deprotonated by the base, leading to a competing O-alkylation side reaction. To prevent this, it is highly advisable to protect the hydroxyl group before performing the N-alkylation.

Q4: Can the 4-amino group be alkylated during the reaction?

A4: Yes, the 4-amino group is also nucleophilic and can undergo alkylation, especially if a strong base and a reactive alkylating agent are used. This leads to a mixture of products and can be a significant issue. A protecting group strategy is the most effective way to prevent N-alkylation of the amino group.

Q5: How can I differentiate between the N1 and N3 alkylated isomers using NMR?

A5: ¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation. The chemical shifts of the protons and carbons on the benzimidazole ring will be different for the N1 and N3 isomers due to the different electronic environments. Specifically, the chemical shifts of the protons at C5 and C7 will be diagnostic. 2D NMR techniques like HMBC and NOESY can also be used to establish the connectivity and spatial proximity of the alkyl group to the protons on the benzimidazole ring, confirming the site of alkylation.[5][6][7]

Diagram: Factors Influencing Regioselectivity

regioselectivity_factors cluster_substrate Substrate Properties cluster_reagents Reagents cluster_conditions Reaction Conditions Electronic Effects Electronic Effects Outcome Regioselectivity (N1 vs. N3 vs. O vs. N-amino) Electronic Effects->Outcome Steric Hindrance Steric Hindrance Steric Hindrance->Outcome Alkylating Agent Alkylating Agent Alkylating Agent->Outcome Base Base Base->Outcome Solvent Solvent Solvent->Outcome Temperature Temperature Temperature->Outcome Reaction Time Reaction Time Reaction Time->Outcome

Caption: Key factors influencing the regioselectivity of the N-alkylation of 4-amino-6-chloro-2-hydroxybenzimidazole.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Protecting Groups

Step 1: Protection of the Amino and Hydroxyl Groups

  • Amino Group Protection (Boc protection as an example):

    • Dissolve 4-amino-6-chloro-2-hydroxybenzimidazole in a suitable solvent (e.g., THF or dioxane).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.

  • Hydroxyl Group Protection (TBDMS protection as an example):

    • Dissolve the Boc-protected intermediate in an anhydrous solvent like DMF.

    • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents) and imidazole (1.5 equivalents).

    • Stir at room temperature for 4-12 hours.

    • Monitor the reaction by TLC. After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the fully protected benzimidazole.

Step 2: N-Alkylation

  • Dissolve the fully protected benzimidazole in anhydrous DMF or THF.

  • Cool the solution to 0 °C and add a base such as NaH (1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl halide) (1.0-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography to separate the N1 and N3 isomers.

Step 3: Deprotection

  • TBDMS Deprotection: Dissolve the N-alkylated product in THF and treat with a fluoride source such as tetrabutylammonium fluoride (TBAF) at room temperature.

  • Boc Deprotection: Dissolve the O-deprotected product in a solvent like dichloromethane (DCM) and treat with an acid such as trifluoroacetic acid (TFA).

Protocol 2: Direct N-Alkylation (without protecting groups - for screening purposes)
  • To a solution of 4-amino-6-chloro-2-hydroxybenzimidazole in anhydrous DMF, add a base (e.g., K₂CO₃, 2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equivalents) and heat the reaction to 50-80 °C.

  • Monitor the reaction by TLC for the formation of products.

  • After the reaction is complete, cool to room temperature, add water, and extract with an appropriate organic solvent.

  • Analyze the crude product mixture by ¹H NMR and LC-MS to determine the product distribution (N1, N3, O-alkylated, and N-amino-alkylated products).

Data Summary

The following table provides a hypothetical summary of how reaction conditions can influence the product ratio. Actual results will vary depending on the specific alkylating agent used.

BaseSolventAlkylating AgentMajor Product(s)Rationale
K₂CO₃DMFMethyl IodideMixture of N1/N3, O-Me, and N-MeWeak base, polar aprotic solvent; multiple sites are nucleophilic.
NaHTHFBenzyl BromideN1/N3-benzylStrong base favors N-deprotonation.
KOtBut-BuOHIsopropyl BromideN1/N3-isopropyl (likely higher N1 due to sterics)Bulky base and alkylating agent favor the less sterically hindered position.

References

  • Church, G. et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a general article on phenacyl protecting groups, as the original source might be paywalled]
  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

  • Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1756–1765. [Link]

  • Boc-Protecting Group. Organic Chemistry Portal. [Link]

  • Protecting group. Wikipedia. [Link]

  • N-Alkylation of benzimidazole. ResearchGate. [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC. [Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

  • Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. ScienceDirect. [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. [Link]

  • Synthesis of 2-hydroxybenzimidazole. PrepChem.com. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Novel Benzimidazole Derivatives. Bulgarian Chemical Communications. [Link]

Sources

Stability of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-ACBD-20240215-01

Last Updated: February 15, 2024

Introduction

This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol. The focus of this document is to elucidate the stability profile of this compound under both acidic and basic conditions, offering a framework for predicting and mitigating degradation during experimental workflows. Given the limited direct literature on this specific molecule, the principles outlined here are synthesized from established chemical theories and data on structurally related benzimidazole and benzimidazolone compounds.

The core structure, a benzimidazolone, is a cyclic urea derivative. The stability of this class of compounds is primarily dictated by the susceptibility of the amide-like bonds within the heterocyclic ring to hydrolysis. The substituents on the benzene ring—an electron-donating amino group and an electron-withdrawing chloro group—play a significant role in modulating the electron density of the ring system and, consequently, its reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is the predicted stability of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol in acidic solutions?

Under acidic conditions, the benzimidazole ring is expected to be protonated. This protonation, likely at one of the nitrogen atoms, increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by water. Therefore, hydrolysis of the cyclic urea bond is the anticipated primary degradation pathway in acidic media.[1][2]

  • Troubleshooting Unexpectedly High Degradation:

    • Elevated Temperatures: Acid-catalyzed hydrolysis is often accelerated by heat. If your experimental protocol involves heating, consider if the temperature can be lowered or the duration of heating minimized.

    • Strongly Acidic Conditions (pH < 2): The rate of hydrolysis can increase significantly in strongly acidic environments. If permissible by your experimental design, consider adjusting the pH to a less acidic range (e.g., pH 3-5).[2]

    • Presence of Other Nucleophiles: If your acidic medium contains other nucleophilic species besides water, they may also contribute to the degradation of the compound.

FAQ 2: How does the compound behave under basic conditions?

In basic solutions, the primary degradation mechanism is expected to be base-catalyzed hydrolysis. The hydroxide ion, a potent nucleophile, can directly attack the carbonyl carbon of the benzimidazolone ring. This leads to ring-opening and the formation of corresponding diamine derivatives. The rate of this hydrolysis is generally dependent on the concentration of the hydroxide ion.[1]

  • Troubleshooting Rapid Degradation in Alkaline Solutions:

    • High pH (> 12): The rate of base-catalyzed hydrolysis increases with pH. If you observe rapid degradation, assess if the pH of your solution is higher than necessary for your application.

    • Metal Ion Contamination: Certain metal ions can catalyze the hydrolysis of amides and related functional groups. Ensure high-purity solvents and reagents are used to minimize potential catalytic degradation.

    • Oxidative Degradation: While hydrolysis is the primary concern, the electron-rich nature of the amino-substituted benzene ring could make it susceptible to oxidation, especially at higher pH in the presence of dissolved oxygen or other oxidizing agents. Consider de-gassing your solutions if oxidative degradation is suspected.

FAQ 3: What is the role of the amino and chloro substituents in the stability of the molecule?

The electronic effects of the substituents on the benzene ring are crucial in determining the overall stability.

  • Amino Group (-NH2): This is an electron-donating group (EDG) through resonance. By donating electron density to the aromatic ring, it can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack. This effect can enhance the stability of the molecule compared to an unsubstituted benzimidazolone.[3][4]

  • Chloro Group (-Cl): This is an electron-withdrawing group (EWG) through induction, but a weak electron-donating group through resonance.[4] Overall, it is considered a deactivating group. Its electron-withdrawing inductive effect can increase the susceptibility of the carbonyl carbon to nucleophilic attack, thereby potentially accelerating hydrolysis. The interplay between the electron-donating amino group and the electron-withdrawing chloro group will ultimately determine the net electronic effect and the compound's reactivity.

FAQ 4: What analytical techniques are recommended for monitoring the stability of this compound?

A variety of analytical methods can be employed to monitor the degradation of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol and quantify its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is a highly versatile and widely used technique for separating and quantifying the parent compound and its degradation products.[5][6][7] A reversed-phase C18 column is often a good starting point.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the added advantage of identifying the molecular weights of the degradation products, which is invaluable for elucidating the degradation pathways.[8][9]

  • Thin-Layer Chromatography (TLC): A simpler and more rapid technique for qualitatively assessing the presence of degradation products.[5][6] It can be particularly useful for initial screening of different conditions.

  • UV-Visible Spectroscopy: If the parent compound and its degradation products have distinct UV-Vis spectra, this technique can be used to monitor the degradation kinetics.[1]

Experimental Protocols & Workflows

Protocol 1: General Stability Assessment under Acidic and Basic Conditions

This protocol outlines a general procedure for evaluating the stability of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol at different pH values.

Materials:

  • 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol) for HPLC/LC-MS

  • Volumetric flasks, pipettes, and vials

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH condition to be tested, transfer a known volume of the stock solution into a volumetric flask.

    • Add the appropriate acidic, basic, or buffer solution to the flask and dilute to the final volume. The final concentration of the compound should be suitable for the analytical method being used.

  • Incubation:

    • Incubate the prepared samples at a controlled temperature (e.g., room temperature, 40°C, 60°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • Sample Quenching (if necessary): For samples from highly acidic or basic conditions, it may be necessary to neutralize them to a pH of approximately 7 before analysis to prevent further degradation on the analytical column.

  • Analysis: Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of the parent compound remaining and to identify and quantify any degradation products.

Workflow for Troubleshooting Stability Issues

Stability_Troubleshooting start Start: Unexpected Degradation Observed check_ph Verify pH of Solution start->check_ph check_temp Review Incubation Temperature check_ph->check_temp check_reagents Assess Reagent Purity & Potential Contaminants check_temp->check_reagents is_acidic Acidic Conditions? check_reagents->is_acidic is_basic Basic Conditions? is_acidic->is_basic No acid_path Potential Acid-Catalyzed Hydrolysis is_acidic->acid_path Yes base_path Potential Base-Catalyzed Hydrolysis is_basic->base_path Yes mitigate_acid Mitigation: - Increase pH (if possible) - Reduce Temperature acid_path->mitigate_acid oxidation_path Consider Oxidative Degradation base_path->oxidation_path mitigate_base Mitigation: - Decrease pH (if possible) - Use High-Purity Reagents base_path->mitigate_base mitigate_oxidation Mitigation: - De-gas Solvents - Add Antioxidant (if compatible) oxidation_path->mitigate_oxidation analyze_products Analyze Degradation Products (LC-MS) mitigate_acid->analyze_products mitigate_base->analyze_products mitigate_oxidation->analyze_products end_point End: Optimized Protocol analyze_products->end_point

Caption: Troubleshooting workflow for stability issues.

Predicted Degradation Pathways

The primary degradation mechanism for 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol under both acidic and basic conditions is anticipated to be the hydrolysis of the cyclic urea (benzimidazolone) ring.

Degradation_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Parent_Acid 4-Amino-6-chloro-1H-1,3-benzodiazol-2-ol Protonated Protonated Intermediate Parent_Acid->Protonated + H+ Ring_Opened_Acid Ring-Opened Intermediate (Carbamic Acid Derivative) Protonated->Ring_Opened_Acid + H2O Product_Acid 4-Amino-5-chloro-1,2-phenylenediamine + CO2 Ring_Opened_Acid->Product_Acid - H2O Parent_Base 4-Amino-6-chloro-1H-1,3-benzodiazol-2-ol Ring_Opened_Base Ring-Opened Intermediate (Carbamate) Parent_Base->Ring_Opened_Base + OH- Product_Base 4-Amino-5-chloro-1,2-phenylenediamine Ring_Opened_Base->Product_Base + H2O

Caption: Predicted degradation pathways.

Quantitative Data Summary

pH ConditionTemperature (°C)Half-life (t½) (hours)Primary Degradation Product(s)
2.0 (0.01 M HCl)25> 48 (Predicted)4-Amino-5-chloro-1,2-phenylenediamine
2.0 (0.01 M HCl)60~ 8 (Hypothetical)4-Amino-5-chloro-1,2-phenylenediamine
7.0 (Phosphate Buffer)25Stable-
12.0 (0.01 M NaOH)25~ 12 (Hypothetical)4-Amino-5-chloro-1,2-phenylenediamine
12.0 (0.01 M NaOH)60< 2 (Hypothetical)4-Amino-5-chloro-1,2-phenylenediamine

Note: The half-life values in this table are hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

References

  • Studies on Alkoxyheterocyclic Compounds. Part 112 Hydrolysis of 2- Met hoxy-I -methyl benzi midazoles x \ - RSC Publishing. Available at: [Link]

  • Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation - PubMed. Available at: [Link]

  • Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates - SciELO. Available at: [Link]

  • Impact of electron-withdrawing and electron-donating substituents on the corrosion inhibitive properties of benzimidazole derivatives: A quantum chemical study - King Fahd University of Petroleum & Minerals. Available at: [Link]

  • Impact of electron-withdrawing and electron-donating substituents on the corrosion inhibitive properties of benzimidazole derivatives: A quantum chemical study | Article Information | J-GLOBAL. Available at: [Link]

  • THF: CHEMISTRY OF THE BENZIMIDAZOLES. Available at: [Link]

  • Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed. Available at: [Link]

  • Ch12 : Substituent Effects - Department of Chemistry. Available at: [Link]

  • Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC. Available at: [Link]

  • Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction | Request PDF - ResearchGate. Available at: [Link]

  • In benzamide, why does the polarity of the C=O electron withdrawing group make it a weak base? Can it not still donate the withdrawn electrons? - Quora. Available at: [Link]

  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Publishing. Available at: [Link]

  • Benzimidazole - Wikipedia. Available at: [Link]

  • Compounds having electron withdrawing groups and their inhibitory activity. - ResearchGate. Available at: [Link]

  • Medicinal chemistry of benzimidazole, a versatile pharmacophore. Available at: [Link]

  • Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution - PMC. Available at: [Link]

  • 14.3: Substituent Effects - Chemistry LibreTexts. Available at: [Link]

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem. Available at: [Link]

  • 4-Amino-2,1,3-benzothiadiazole - the NIST WebBook. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Sandmeyer Reactions of 4-Aminobenzimidazolones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing Sandmeyer reactions involving 4-aminobenzimidazolone substrates. This guide is designed to provide in-depth troubleshooting strategies and address common questions encountered during the synthesis of halogenated or cyanated benzimidazolone derivatives. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this powerful transformation.

Introduction: The Challenge of 4-Aminobenzimidazolones in Sandmeyer Reactions

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide array of functionalities via a diazonium salt intermediate.[1][2] This transformation is particularly valuable in pharmaceutical and materials science for synthesizing complex molecules.[3][4] However, when applied to heterocyclic systems like 4-aminobenzimidazolones, researchers often face challenges that lead to diminished yields. These substrates can present unique difficulties related to the stability of the diazonium salt, solubility, and the potential for competing side reactions.

This guide provides a structured approach to identifying and resolving the root causes of low yields in your Sandmeyer reactions of 4-aminobenzimidazolones.

Troubleshooting Guide: A-Question-and-Answer Approach

Q1: My primary issue is a significantly low yield of the desired halogenated or cyanated benzimidazolone. What are the most common culprits?

Low yields in the Sandmeyer reaction of 4-aminobenzimidazolones can typically be traced back to one or more of the following critical areas:

  • Diazonium Salt Instability: The diazonium salt of 4-aminobenzimidazolone may be particularly prone to decomposition. This is often the primary reason for low yields.[5][6]

  • Incomplete Diazotization: The initial conversion of the amine to the diazonium salt may not be going to completion.

  • Side Reactions: Undesired competing reactions can consume the diazonium salt or the final product.

  • Suboptimal Reaction Conditions: Temperature, pH, and catalyst choice are crucial variables that must be finely tuned for this class of substrates.[7]

  • Workup and Product Isolation Issues: Significant product loss can occur during the extraction and purification stages.[5]

The following sections will delve into each of these areas with specific troubleshooting advice.

Q2: I suspect my 4-aminobenzimidazolone diazonium salt is decomposing. What are the signs, and how can I improve its stability?

Signs of Decomposition:

  • Vigorous gas evolution (N₂) before the addition of the copper(I) salt. While nitrogen evolution is expected during the Sandmeyer step, premature and excessive bubbling indicates the diazonium salt is breaking down.

  • Formation of a dark, tarry reaction mixture. This often points to the formation of complex polymeric side products.

  • Isolation of significant amounts of the corresponding phenolic byproduct (4-hydroxybenzimidazolone). This occurs when the diazonium salt reacts with water.[5]

Strategies to Enhance Stability:

  • Strict Temperature Control (0-5 °C): This is the most critical parameter.[5][6] Aryl diazonium salts are thermally unstable, and this instability can be exacerbated by the benzimidazolone ring.

    • Actionable Advice: Use an ice-salt bath to maintain the temperature of your reaction vessel between 0 and 5 °C throughout the diazotization process (the slow addition of sodium nitrite).[5] Ensure the copper(I) salt solution is also pre-chilled before the addition of the diazonium salt solution.

  • Prompt Use of the Diazonium Salt: Diazonium salts should be used immediately after preparation.[5][8]

    • Actionable Advice: Have your copper(I) salt solution prepared and cooled in a separate flask before you begin the diazotization. Add the freshly prepared, cold diazonium salt solution to the copper catalyst solution without delay.[5]

  • Sufficiently Acidic Conditions: A strong acidic environment is necessary to generate nitrous acid in situ and to stabilize the diazonium salt.[5][]

    • Actionable Advice: Ensure you are using a sufficient excess of a strong mineral acid like HCl or HBr. The specific acid should correspond to the desired halide in the final product (e.g., use HBr for bromination).

Q3: How can I confirm that the initial diazotization of my 4-aminobenzimidazolone is complete?

Incomplete diazotization leads to a lower concentration of the key intermediate, directly impacting the final product yield.

Verification Method:

  • Starch-Iodide Paper Test: This classic method tests for the presence of excess nitrous acid, which indicates that all of the primary amine has been consumed.[5][10]

    • Protocol: After the complete addition of your sodium nitrite solution, wait a few minutes and then dip a glass rod into the reaction mixture. Touch the glass rod to a piece of starch-iodide paper. An immediate dark blue or black color indicates the presence of excess nitrous acid and, therefore, complete diazotization.[11] If the test is negative, add a small additional amount of the sodium nitrite solution and retest.

Q4: I am observing several byproducts in my crude reaction mixture. What are the likely side reactions, and how can I minimize them?

The primary side reactions in the Sandmeyer reaction of 4-aminobenzimidazolones include:

  • Phenol Formation: As mentioned, this results from the reaction of the diazonium salt with water.[5]

    • Mitigation: Strict adherence to low temperatures (0-5 °C) is the most effective way to suppress this side reaction.[5]

  • Azo Coupling: The diazonium salt can act as an electrophile and couple with unreacted 4-aminobenzimidazolone or other electron-rich species in the reaction mixture to form colored azo compounds.[10]

    • Mitigation: Ensure complete diazotization using the starch-iodide test. A slow, controlled addition of the sodium nitrite solution can also help to prevent a buildup of unreacted amine.

  • Biaryl Formation: The coupling of two aryl radicals can lead to the formation of biaryl compounds, which can complicate purification.[10][12]

    • Mitigation: While a consequence of the radical mechanism, ensuring efficient trapping of the aryl radical by the copper-halide complex can minimize this. This is often achieved by using a well-prepared and active copper(I) catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper catalyst for the Sandmeyer reaction of 4-aminobenzimidazolones, and how should it be prepared?

Copper(I) halides (CuCl, CuBr) or cyanide (CuCN) are the standard catalysts for the Sandmeyer reaction.[12] The quality and preparation of the catalyst are crucial for high yields.

  • Catalyst Choice: Use the copper(I) salt corresponding to the nucleophile you wish to introduce (e.g., CuBr for bromination). While Cu(I) is the active catalyst, some modern protocols suggest that a mixture of Cu(I) and Cu(II) salts can lead to excellent yields.[5]

  • Preparation: It is often best to prepare the copper(I) halide fresh or to purify the commercial reagent. For example, copper(I) chloride can be prepared by the reduction of copper(II) sulfate with sodium bisulfite. The catalyst should be a white or off-white solid; a green tint indicates the presence of Cu(II) oxides, which can be detrimental to the reaction.[10] The copper(I) salt should be dissolved in the corresponding mineral acid (e.g., CuBr in HBr) to ensure it is fully solubilized and active.[5]

Q2: What is the effect of the solvent on the reaction yield?

Traditionally, Sandmeyer reactions are carried out in water.[5] However, for substrates with poor aqueous solubility like some benzimidazolone derivatives, alternative solvent systems can be beneficial.

  • Acetonitrile: This solvent is often used in modern, milder Sandmeyer protocols and can lead to higher conversions.[7] It may be particularly useful for improving the solubility of the 4-aminobenzimidazolone starting material.

Q3: My reaction seems to work, but I lose a significant amount of product during the workup. What are some best practices for product isolation?

Product loss during extraction and purification is a common issue.

  • Extraction:

    • Choose an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.

    • Perform multiple extractions (at least 3-4) to ensure complete recovery of the product from the aqueous layer.[5]

    • If emulsions form, adding a small amount of brine (saturated NaCl solution) can help to break them.

  • Washing:

    • Wash the combined organic layers with a dilute sodium bicarbonate or sodium carbonate solution to remove any residual acid.

    • Follow with a water wash and then a brine wash to remove residual water before drying.

  • Drying and Solvent Removal:

    • Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent evaporation.[5]

    • Use a rotary evaporator to remove the solvent under reduced pressure. Avoid excessive heat, as some halogenated benzimidazolones can be thermally sensitive.

Experimental Protocols

General Procedure for the Sandmeyer Bromination of 4-Aminobenzimidazolone

Part 1: Preparation of the Diazonium Salt

  • In a flask equipped with a magnetic stirrer, dissolve 4-aminobenzimidazolone in 48% hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water and cool it in the ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred 4-aminobenzimidazolone salt suspension. Maintain the temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.

  • Verify the completion of the diazotization using the starch-iodide paper test.

Part 2: Sandmeyer Reaction

  • In a separate, larger flask, dissolve copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred CuBr solution. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat it (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.[5]

Part 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography or recrystallization as appropriate.

Data Presentation

Table 1: Influence of Key Parameters on Sandmeyer Reaction Yield

ParameterConditionRationalePotential Impact on Yield
Temperature 0-5 °C (Diazotization)Prevents premature decomposition of the thermally unstable diazonium salt.[5]High Impact: Higher temperatures can lead to significant yield loss due to phenol formation.
Room Temp to 60°C (Sandmeyer)The optimal temperature for the substitution step can vary.[5][7]Moderate Impact: Needs to be optimized for the specific substrate.
Catalyst Stoichiometric CuBr/CuClStandard method, generally provides good yields.[5]High Impact: The quality and activity of the catalyst are critical.
Catalytic Cu(I)/Cu(II) mixtureCan provide excellent to quantitative yields under mild conditions.[5]Potentially High Impact: May improve yields and reduce side reactions.
Solvent Water/HBr (or HCl)Traditional solvent system for the classical Sandmeyer reaction.[5]Variable Impact: May be suboptimal for poorly soluble substrates.
AcetonitrileOften used in modern catalytic versions, leading to high conversion.[7]Potentially High Impact: Can improve solubility and reaction efficiency.

Visualization of Key Processes

Diagram 1: The Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Ar-NH2 4-Aminobenzimidazolone Diazonium_Salt Ar-N₂⁺X⁻ (Diazonium Salt) Ar-NH2->Diazonium_Salt NaNO₂, HX 0-5 °C CuX Cu(I)X Aryl_Radical Ar• (Aryl Radical) Diazonium_Salt->Aryl_Radical e⁻ from Cu(I) Product Ar-X (Product) Aryl_Radical->Product X from Cu(II)X₂ N2 N₂ Gas

Caption: The two-step process of the Sandmeyer reaction.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed Check_Temp Was Temperature Maintained at 0-5 °C? Start->Check_Temp Check_Diazotization Is Diazotization Complete? (Starch-Iodide Test) Check_Diazotization->Start No, Add More NaNO₂ Check_Byproducts Analyze Crude Mixture for Phenols, Azo Compounds Check_Diazotization->Check_Byproducts Yes Check_Temp->Start No, Adjust Protocol Check_Temp->Check_Diazotization Yes Optimize_Catalyst Optimize Copper Catalyst (Freshness, Loading) Check_Byproducts->Optimize_Catalyst Optimize_Workup Refine Extraction and Purification Protocol Optimize_Catalyst->Optimize_Workup Success Improved Yield Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low yields.

References

  • Grokipedia. (n.d.). Sandmeyer reaction.
  • Wikipedia. (2024). Sandmeyer reaction.
  • BenchChem. (2025). Technical Support Center: Optimizing the Sandmeyer Reaction for 3'-Bromoacetophenone Synthesis.
  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism.
  • Master Organic Chemistry. (2025, November 28). Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II.
  • Afridi, S., et al. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction.
  • BenchChem. (2025). Technical Support Center: Sandmeyer Reaction Troubleshooting.
  • ACS Publications. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • BenchChem. (2025). troubleshooting guide for Sandmeyer reactions using (4-methylphenyl)diazene.
  • PubMed. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • University of California, Davis. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • BOC Sciences. (n.d.). Custom Diazotization Services.
  • KK Wagh College of Pharmacy. (n.d.). DIAZOTIZATION TITRATION.
  • BYJU'S. (n.d.). Diazonium Salts Preparation.

Sources

Navigating the Thermal Landscape: A Technical Guide to Optimizing Benzimidazol-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

The synthesis of benzimidazol-2-one, a privileged scaffold in medicinal chemistry, is a critical process for the development of numerous therapeutic agents.[1] Achieving high yield and purity of this key intermediate is often a delicate balance of multiple reaction parameters, with temperature being one of the most influential. This technical support center provides a comprehensive guide to understanding and optimizing the reaction temperature for the synthesis of benzimidazol-2-one, offering troubleshooting advice and frequently asked questions to navigate the challenges encountered in the laboratory.

Troubleshooting Guide: Temperature-Related Issues in Benzimidazol-2-one Synthesis

This section addresses common problems that can arise during the synthesis of benzimidazol-2-one, with a focus on how reaction temperature may be the underlying cause.

Q1: My reaction is showing low or no yield of benzimidazol-2-one. Could the temperature be too low?

A: Yes, an insufficient reaction temperature is a common reason for low yields. The formation of benzimidazol-2-one, typically from an o-phenylenediamine derivative and a carbonyl source like urea or 1,1'-carbonyldiimidazole (CDI), is a condensation reaction that requires a certain activation energy.[2]

  • Causality: At lower temperatures, the rate of reaction is significantly slower, and the equilibrium may not be reached within a practical timeframe. This is especially true for less reactive starting materials. The concept of kinetic versus thermodynamic control is crucial here; a higher temperature is often needed to overcome the activation energy barrier and favor the formation of the more stable benzimidazol-2-one product.[3]

  • Troubleshooting Steps:

    • Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Solvent Consideration: Ensure your solvent has a boiling point that can accommodate the desired reaction temperature. High-boiling polar solvents like DMF or DMSO are often used in these syntheses.[4]

    • Catalyst Activity: If a catalyst is being used, its optimal operating temperature should be considered. Some catalysts require a specific temperature range to be effective.

Q2: I'm observing significant byproduct formation. Is the reaction temperature too high?

A: An excessively high reaction temperature can lead to the formation of unwanted side products and decomposition of both starting materials and the desired product.

  • Causality: High temperatures can promote side reactions such as polymerization of starting materials, or further reactions of the benzimidazol-2-one product. For instance, at elevated temperatures, the intermediate in some benzimidazole syntheses can undergo disproportionation, leading to byproducts.[4] The thermal stability of benzimidazol-2-one itself is also a factor; while generally stable, highly substituted or sensitive derivatives may decompose at excessive temperatures.[5]

  • Troubleshooting Steps:

    • Temperature Reduction: Systematically lower the reaction temperature in 10-20 °C increments to find the optimal point where the desired reaction proceeds efficiently with minimal byproduct formation.

    • Reaction Time Optimization: A shorter reaction time at a slightly higher temperature might be preferable to a longer time at a lower temperature to minimize the formation of thermodynamically favored but undesired byproducts.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may be accelerated at higher temperatures.

Q3: The reaction starts well but seems to stall before completion. Can temperature be a factor?

A: Yes, temperature can play a role in reaction stalling, particularly in heterogeneous reactions or when dealing with intermediates of varying solubility.

  • Causality: In some cases, an intermediate may precipitate out of the solution at a certain temperature, effectively halting the reaction. Conversely, the initial temperature might not be sufficient to drive the reaction to completion, especially if the activation energy for the final cyclization step is high.

  • Troubleshooting Steps:

    • Temperature Profiling: Consider a temperature gradient during the reaction. A lower initial temperature might be optimal for the formation of an intermediate, followed by an increase in temperature to drive the final cyclization.

    • Solvent Screening: The solubility of intermediates can be highly dependent on the solvent and temperature. Experimenting with different solvents may prevent precipitation and allow the reaction to proceed to completion.

    • Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, which can sometimes overcome reaction stalling by efficiently reaching the required activation energy.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the role of temperature in the synthesis of benzimidazol-2-one.

What is the typical temperature range for benzimidazol-2-one synthesis?

The optimal temperature for benzimidazol-2-one synthesis can vary significantly depending on the specific synthetic route and starting materials.

  • From o-phenylenediamine and urea: This reaction often requires heating at temperatures between 130-180 °C.[1][5]

  • From o-phenylenediamine and 1,1'-carbonyldiimidazole (CDI): This method can sometimes be performed at lower temperatures, but refluxing in a solvent like THF (around 66 °C) or higher temperatures in flow chemistry setups (up to 210 °C) have been reported.[2]

  • Intramolecular cyclizations: Some modern methods involving intramolecular N-arylation of ureas can proceed at near-ambient temperatures in the presence of a suitable base and solvent.

How does the choice of starting material influence the optimal reaction temperature?

The electronic and steric properties of the substituents on the o-phenylenediamine precursor can have a significant impact on the required reaction temperature.

  • Electron-donating groups on the aromatic ring generally increase the nucleophilicity of the amine groups, which can sometimes allow for lower reaction temperatures.

  • Electron-withdrawing groups , on the other hand, decrease the nucleophilicity and may necessitate higher temperatures to achieve a reasonable reaction rate.

  • Sterically hindered starting materials may also require higher temperatures to overcome the steric hindrance and facilitate the cyclization step.

Can a catalyst be used to lower the required reaction temperature?

Yes, catalysts are frequently employed in benzimidazole synthesis to improve reaction efficiency and often allow for milder reaction conditions, including lower temperatures. Various types of catalysts can be used, such as:

  • Acid catalysts: Protic acids (like HCl) or Lewis acids can activate the carbonyl group, making it more susceptible to nucleophilic attack.

  • Base catalysts: Bases can deprotonate the amine groups, increasing their nucleophilicity.

  • Transition metal catalysts: In some modern synthetic routes, transition metal catalysts are used to facilitate C-N bond formation under milder conditions.

What is the difference between kinetic and thermodynamic control in the context of benzimidazol-2-one synthesis, and how does temperature affect it?

Understanding the principles of kinetic and thermodynamic control is crucial for optimizing the synthesis of benzimidazol-2-one, especially when side reactions are possible.

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest (the kinetic product) will be the major product. This product has the lowest activation energy barrier for its formation.[3][7]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, and the most stable product (the thermodynamic product) will be the major product.[3][7]

In the synthesis of benzimidazol-2-one, an undesired byproduct might be formed faster (kinetic product), but the desired benzimidazol-2-one is more stable (thermodynamic product). In such cases, a higher reaction temperature can be used to ensure that the reaction reaches equilibrium and favors the formation of the more stable desired product. Conversely, if the desired product is the kinetic one, lower temperatures and shorter reaction times are preferred.

Experimental Protocol: Optimization of Reaction Temperature

This protocol provides a general workflow for optimizing the reaction temperature for the synthesis of benzimidazol-2-one from o-phenylenediamine and urea.

Materials:

  • o-Phenylenediamine

  • Urea

  • High-boiling point solvent (e.g., N,N-dimethylformamide or diphenyl ether)

  • Reaction vials or round-bottom flasks

  • Heating mantle or oil bath with a temperature controller

  • TLC plates and developing chamber

  • HPLC system for quantitative analysis

Procedure:

  • Setup: In a series of reaction vials, add o-phenylenediamine (1 mmol) and urea (1.1 mmol).

  • Solvent Addition: To each vial, add the chosen high-boiling point solvent (e.g., 2 mL of DMF).

  • Temperature Gradient: Set up a parallel reaction system where each vial is heated to a different temperature (e.g., 120 °C, 130 °C, 140 °C, 150 °C, 160 °C).

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC.

  • Work-up: Once the reactions are deemed complete (or after a set time, e.g., 4 hours), cool the reaction mixtures to room temperature. Add water to precipitate the crude product.

  • Isolation and Analysis: Filter the precipitate, wash with water, and dry. Analyze the yield and purity of the benzimidazol-2-one in each sample using HPLC.

Data Analysis:

Create a table to compare the results from the different reaction temperatures.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
12043585Incomplete reaction
13046092Good conversion
14048598Optimal yield and purity
15048295Slight increase in byproducts
16047590Noticeable byproduct formation

This data will help in identifying the optimal reaction temperature that provides the best balance of high yield and purity.

Visualizing the Process

Experimental Workflow for Temperature Optimization

G cluster_prep Preparation cluster_reaction Reaction at Different Temperatures cluster_analysis Analysis cluster_optimization Optimization prep_reactants Prepare Reactants (o-phenylenediamine, urea) prep_solvent Add High-Boiling Solvent prep_reactants->prep_solvent temp_1 120°C prep_solvent->temp_1 temp_2 130°C prep_solvent->temp_2 temp_3 140°C prep_solvent->temp_3 temp_4 150°C prep_solvent->temp_4 temp_5 160°C prep_solvent->temp_5 monitoring Monitor by TLC temp_1->monitoring temp_2->monitoring temp_3->monitoring temp_4->monitoring temp_5->monitoring workup Work-up & Isolation monitoring->workup analysis Analyze Yield & Purity (HPLC) workup->analysis optimal_temp Identify Optimal Temperature analysis->optimal_temp

Caption: A streamlined workflow for the systematic optimization of reaction temperature in benzimidazol-2-one synthesis.

Relationship between Temperature, Yield, and Purity

G Temp Temperature Yield Yield Temp->Yield Increases (up to a point) SideReactions Side Reactions Temp->SideReactions Increases Decomposition Decomposition Temp->Decomposition Increases (at very high T) Purity Purity SideReactions->Purity Decreases Decomposition->Yield Decreases Decomposition->Purity Decreases

Caption: The interplay between reaction temperature and key outcomes in benzimidazol-2-one synthesis.

References

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. MDPI. Available from: [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. Available from: [Link]

  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Available from: [Link]

  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. Available from: [Link]

  • Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. PMC. Available from: [Link]

  • Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin. Available from: [Link]

  • Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. PMC. Available from: [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available from: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]

  • Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. MDPI. Available from: [Link]

  • SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. World Science. Available from: [Link]

  • Synthesis of benzimidazoles in high-temperature water. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activities of Some Benzimidazolone Derivatives. PMC. Available from: [Link]

  • Synthesis of Benzimidazoles using High Yield Thermal Method. IJFMR. Available from: [Link]

Sources

Technical Support Center: Purification of 4-amino-6-chloro-2-hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-amino-6-chloro-2-hydroxybenzimidazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with colored impurities during the synthesis and purification of this and related benzimidazole derivatives. Our goal is to provide practical, field-proven insights and step-by-step protocols to help you achieve the highest possible product purity.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: My final, dried product of 4-amino-6-chloro-2-hydroxybenzimidazole has a persistent yellow, brown, or even dark purple hue. What are the likely sources of these colored impurities?

A1: The presence of color in your final product typically points to several potential sources, primarily related to the inherent reactivity of the aromatic amine and benzimidazole core structures. The most common culprits are:

  • Oxidation Products: The aromatic amino group (-NH₂) is highly susceptible to air oxidation. This process can form highly colored quinone-imine type structures or polymeric condensation products, which are intensely colored even at very low concentrations.

  • Condensation Byproducts: During the synthesis of benzimidazoles, side reactions can lead to the formation of complex, conjugated molecules that absorb visible light. These are often described as "amine condensation products" and can be difficult to remove.[1]

  • Residual Starting Materials or Reagents: Incomplete reactions or inadequate work-ups can leave behind colored starting materials or byproducts. For instance, syntheses starting from nitro-aromatic precursors can leave traces of intensely colored intermediates if the reduction step is incomplete.[2]

  • Degradation: The benzimidazole ring can be sensitive to harsh pH or high-temperature conditions over prolonged periods, potentially leading to ring-opened or rearranged byproducts that are colored.

Understanding the likely source is the first step in selecting the most effective purification strategy.

Q2: What are the primary laboratory methods for removing these stubborn colored impurities?

A2: There are three main strategies that have proven effective for this class of compounds. They can be used individually or, more powerfully, in combination:

  • Adsorption using Activated Carbon: This is the most common and often most effective method for specifically targeting and removing colored, typically large, and non-polar organic molecules.[3][4]

  • Recrystallization: A fundamental purification technique that separates compounds based on differences in their solubility. It is excellent for removing impurities that have different solubility profiles from your target compound.[5]

  • Column Chromatography: While more resource-intensive, column chromatography offers the highest degree of separation and is invaluable when other methods fail or when extremely high purity is required.[5]

We will focus on providing detailed protocols for activated carbon treatment and recrystallization, as they are the most accessible and frequently successful methods.

Q3: How do I perform an effective decolorization using activated carbon? Can you provide a detailed protocol?

A3: Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for large, colored organic molecules.[6][7] The key is to use the minimum amount necessary, as excessive carbon can adsorb your product and significantly reduce your yield.

Causality: The principle is that the large, flat, conjugated systems of the colored impurities have a strong affinity for the graphite-like surface of the activated carbon and are physically adsorbed, while your smaller, likely more polar, product molecule remains preferentially in the solvent.

See Protocol 1: Activated Carbon Decolorization for a detailed, step-by-step guide.

Q4: When is recrystallization the better choice, and how do I select the optimal solvent system for 4-amino-6-chloro-2-hydroxybenzimidazole?

A4: Recrystallization is ideal when the impurities are present in a significant quantity (e.g., >5%) and have a different solubility profile from your product. It can sometimes remove color without the need for carbon. More often, it is used as a final polishing step after activated carbon treatment.

Solvent Selection Strategy: The ideal recrystallization solvent should dissolve your product completely at high temperatures but very poorly at low temperatures.[5] For benzimidazole derivatives, polar protic solvents are often a good starting point.

  • Good Candidates: Ethanol, isopropanol, or mixtures of ethanol and water are frequently effective for benzimidazole derivatives.[5][8]

  • Screening Process:

    • Place ~20-30 mg of your crude product in a small test tube.

    • Add the test solvent dropwise at room temperature. The ideal solvent will not dissolve the product.

    • Heat the mixture to boiling. The product should dissolve completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

See Protocol 2: Optimized Recrystallization for a full methodology.

Q5: My recovery after purification is unacceptably low. What are the common pitfalls and how can I optimize the process?

A5: Low recovery is a common and frustrating issue. Here are the most frequent causes and their solutions:

Problem Likely Cause Optimization Strategy
Low Yield after Carbon Treatment Too much activated carbon was used. Use less carbon. Start with 1-2% w/w relative to your crude product. The goal is to decolorize, not to produce a perfectly colorless solution in one pass if it sacrifices yield.
Product adsorbed onto the filter paper during hot filtration. This happens if the solution cools too quickly. Ensure your funnel (and filter paper, if possible) is pre-heated by pouring some hot, clean solvent through it just before filtering your product solution. Work quickly.
Low Yield after Recrystallization The chosen solvent is too good. If your product is still somewhat soluble at low temperatures, you will lose it in the mother liquor. Try a less polar solvent or a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane).[5]
Not enough time for crystallization. Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling forms purer, larger crystals.
Too much solvent was used. Always dissolve your crude product in the minimum amount of hot solvent required to achieve full dissolution.
Q6: I've tried both activated carbon and recrystallization, but a faint color remains. What other techniques can I consider?

A6: If a high-purity, colorless compound is essential and trace impurities persist, column chromatography is the next logical step.

  • Normal-Phase Chromatography: Using a silica gel stationary phase with a solvent system like dichloromethane/methanol or ethyl acetate/hexane can be effective. The more polar product will likely have a lower Rf than the less polar colored impurities.

  • Reversed-Phase Chromatography: This technique can be particularly effective at separating compounds from colored impurities that are difficult to remove by other means.[9] A C18 stationary phase with a methanol/water or acetonitrile/water gradient is a common choice.

Visualized Troubleshooting Workflow

The following diagram illustrates a logical workflow for tackling colored impurities in your product.

G start Crude Colored Product decision_color Assess Impurity Level start->decision_color carbon Protocol 1: Activated Carbon Treatment decision_color->carbon High Color/ Polymeric Impurities recrystal_direct Protocol 2: Direct Recrystallization decision_color->recrystal_direct Low Color/ Crystalline Impurities hot_filter Hot Gravity Filtration carbon->hot_filter cool_crystallize Cool & Crystallize recrystal_direct->cool_crystallize hot_filter->cool_crystallize decision_purity Purity Acceptable? cool_crystallize->decision_purity troubleshoot Low Recovery? Optimize Protocol cool_crystallize->troubleshoot Check Yield end_product Pure, Colorless Product decision_purity->end_product Yes chromatography Advanced Purification: Column Chromatography decision_purity->chromatography No troubleshoot->carbon troubleshoot->recrystal_direct

Caption: Troubleshooting workflow for purification.

Detailed Experimental Protocols
Protocol 1: Activated Carbon Decolorization

This protocol describes the standard procedure for removing colored impurities using activated carbon followed by hot filtration.

Materials:

  • Crude 4-amino-6-chloro-2-hydroxybenzimidazole

  • Decolorizing activated carbon (fine powder)

  • Appropriate solvent (e.g., ethanol, determined from solubility tests)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirrer)

  • Short-stem glass funnel and fluted filter paper

Procedure:

  • Dissolution: Place the crude, colored product in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) and a stir bar. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of solvent necessary.

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for 30-60 seconds. This is critical to prevent violent bumping when the carbon is added.

  • Add Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the solute mass, e.g., 100-200 mg of carbon for 10 g of product).

  • Heat and Stir: Return the flask to the heat source and maintain a gentle boil with stirring for 5-15 minutes. Do not boil for too long, as this can increase the risk of product adsorption.

  • Prepare for Filtration: While the solution is heating, prepare for a hot gravity filtration. Place a second, clean Erlenmeyer flask on the hot plate. Place the funnel with fluted filter paper in the neck of this flask. Pour a small amount of clean, hot solvent through the funnel to pre-heat the apparatus and wet the paper. Discard this solvent.

  • Hot Filtration: Working quickly and carefully, pour the hot, carbon-containing mixture through the pre-heated funnel. The goal is to filter the solution while it is still hot to prevent your product from crystallizing on the filter paper. The filtrate should be significantly less colored.

  • Proceed to Crystallization: The resulting hot, decolorized solution is now ready for crystallization as described in Protocol 2 (starting from step 2).

Protocol 2: Optimized Recrystallization

This protocol outlines the steps for purifying the compound by crystallization from a single solvent.

Materials:

  • Crude or decolorized 4-amino-6-chloro-2-hydroxybenzimidazole

  • Optimal recrystallization solvent

  • Erlenmeyer flasks

  • Heating source

  • Ice-water bath

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolution (if starting from solid): Place the solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals. Rushing this step will trap impurities.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystals have begun to form, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of your product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent. The final product should be a crystalline solid with a significantly reduced color.

References
  • Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole - Benchchem. (n.d.).
  • Activated Carbon For Amine MDEA DEA Filtration - Heycarbons. (n.d.).
  • Activated carbon for amine purification. (n.d.).
  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963). DTIC.
  • Expanding Your Amine Solution Lifespan with Behn Meyer's Activated Carbon. (2024). Behn Meyer.
  • IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. (2023). IJCRT.org.
  • Activated Carbon Beds in Amine Units. (n.d.).
  • Amine Filtration - Huameicarbon. (n.d.).
  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). PMC.
  • Decolorization Protocol. (n.d.). Creative Bioarray.
  • How can I remove color from my reaction product?. (2023). Biotage.
  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). PMC.
  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. (n.d.). QuickCompany.
  • Removal of color impurities from organic compounds. (1956). Google Patents.
  • Decolorization with Activated Carbon. (2024). Carbotecnia.
  • Optimizing decolorization and deodorization to remove pigments and fishy odors while preserving antioxidant activity in Asian swamp eel (Monopterus albus) hydrolysate. (2024). PMC.

Sources

Validation & Comparative

Technical Comparison Guide: NMR Profiling of 4-Amino-6-chloro-1H-1,3-benzodiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the nuclear magnetic resonance (NMR) spectral characteristics of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol (also designated as 4-amino-6-chlorobenzimidazol-2-one).[1]

Critical Distinction: While often nomenclated as the "2-ol" (hydroxy) tautomer, experimental evidence in polar aprotic solvents (DMSO-d6) confirms that the 2-one (oxo) tautomer is the dominant species.[1] This guide compares the target compound against its non-aminated analog, 6-chlorobenzimidazol-2-one , to isolate the electronic shielding effects of the C4-amino substituent.[1]

Part 1: Structural Analysis & Tautomerism

The spectral interpretation of this compound relies on understanding the keto-enol tautomerism.[1] In the solid state and polar solvents (DMSO), the equilibrium strongly favors the benzimidazol-2-one form due to the stability of the cyclic urea moiety.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer that dictates the observed NMR signals.

Tautomerism cluster_legend Spectral Consequence Hydroxy Hydroxy Form (2-ol) (Aromatic, less stable in DMSO) Oxo Oxo Form (2-one) (Dominant Species in NMR) Hydroxy->Oxo  Proton Transfer   (DMSO-d6) Oxo->Hydroxy Note Result: 1H NMR shows two broad NH singlets (urea) instead of one OH signal.

Caption: Tautomeric equilibrium favoring the 2-one form in polar media, resulting in distinct urea-like NH signals.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility and resolution of exchangeable protons (


, 

), the following protocol minimizes moisture interference and maximizes signal-to-noise ratio.
Workflow Diagram

Protocol Step1 1. Solvent Selection DMSO-d6 (99.9% D) + 0.03% TMS (Prevents H-D exchange of Amine) Step2 2. Sample Preparation Concentration: 10-15 mg in 0.6 mL Temperature: 298 K (25°C) Step1->Step2 Step3 3. Pulse Sequence 30° Pulse Angle D1 (Relaxation Delay) = 1.0 - 2.0s Step2->Step3 Step4 4. Acquisition Scans (NS): 16 (1H) / 1024 (13C) Line Broadening (LB): 0.3 Hz Step3->Step4

Caption: Optimized workflow for acquiring high-resolution NMR data for benzimidazolones.

Part 3: 1H NMR Spectral Analysis

Solvent: DMSO-d6 | Frequency: 400-500 MHz[1]

The introduction of the amino group at Position 4 creates a significant shielding effect on the adjacent H-5 proton compared to the standard 6-chloro scaffold.

Comparative Data Table
Proton AssignmentChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Comparative Note (vs. 6-Cl-benzimidazol-2-one)
NH (Ring, 1/3) 10.60 – 10.90Broad Singlet-Typical cyclic urea range; slightly shielded by

.[1]
H-7 (Ar) 6.80 – 6.95Doublet (d)

Minimal change.[1] Located between Cl and NH.[1]
H-5 (Ar) 6.15 – 6.30 Doublet (d)

Diagnostic Shift: Upfield by ~0.8 ppm due to ortho-amino shielding.[1]
NH

(Amine)
5.20 – 5.80Broad Singlet-Exchangeable.[1] Distinct from ring NH.[1]

Mechanistic Insight: In the reference compound (6-chlorobenzimidazol-2-one), the aromatic protons typically resonate between 7.00–7.30 ppm .[1] The electron-donating nature (+M effect) of the


 group at Position 4 increases electron density specifically at the ortho (Position 5) and para (Position 7, though less pronounced due to Cl) sites.[1] This causes the H-5 signal to shift upfield significantly to the 6.2 ppm  region.[1]

Part 4: 13C NMR Spectral Analysis

Solvent: DMSO-d6 | Frequency: 100-125 MHz[1]

The carbon spectrum confirms the "2-one" structure via the carbonyl shift and identifies the chlorinated carbon via characteristic intensity and position.

Carbon AssignmentShift (

, ppm)
Signal TypeStructural Validation
C-2 (C=O) 154.5 – 155.5 QuaternaryCharacteristic Urea Carbonyl (confirms 2-one form).[1]
C-4 (C-NH

)
136.0 – 138.0QuaternaryDeshielded by direct attachment to Nitrogen.
C-3a/7a (Bridge) 128.0 – 132.0QuaternaryFused ring junction carbons.
C-6 (C-Cl) 124.0 – 126.0QuaternaryDistinctive position; often lower intensity.[1]
C-7 108.0 – 110.0Methine (CH)Shielded by resonance.[1]
C-5 100.0 – 102.0 Methine (CH)Most Shielded: Ortho to amino group.[1]

Part 5: Performance & Utility Comparison[1]

Why select 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol over alternative scaffolds?

Solubility Profile
  • 4-Amino Analog (Target): The exocyclic amine (

    
    ) acts as an additional hydrogen bond donor/acceptor.[1] This significantly enhances solubility in polar media (DMSO, MeOH) compared to the 6-chloro analog.[1]
    
  • 6-Chloro Analog: Often suffers from poor solubility due to strong intermolecular

    
    -stacking without the disruptive steric/H-bonding effect of the amino group.[1]
    
Synthetic Utility (Regioselectivity)

The distinct NMR shift of H-5 (6.15-6.30 ppm) serves as a built-in "tracer" for reaction monitoring.[1]

  • Scenario: If you derivatize the

    
     group (e.g., amide coupling), the H-5 signal will shift downfield (deshielding) back toward 7.0 ppm.
    
  • Benefit: This allows for rapid, non-destructive verification of N-acylation success without needing Mass Spectrometry.[1]

References

  • Claramunt, R. M., et al. (2006).[1] The tautomerism of benzimidazoles and related heterocycles.[1][2][3][4][5] Current Organic Chemistry.[1] 5[1][4][5]

  • Marinescu, M. (2022).[1] 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules (MDPI).[1] 4

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 771620, 4-Amino-5-chloro-2,1,3-benzothiadiazole (Analogous Spectral Data).[1]1[1][4][5][6]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[1] Organometallics.[1] 7

Sources

A Head-to-Head Comparison of Reactivity: 4-Amino-6-chloro vs. 5-Amino-6-chloro-2-hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Synthesis Professionals

In the landscape of medicinal chemistry, substituted benzimidazoles represent a privileged scaffold, forming the core of numerous therapeutic agents.[1] The specific placement of substituents on the benzimidazole ring system dramatically influences the molecule's electronic properties, and consequently, its reactivity and biological activity. This guide provides a detailed comparative analysis of two closely related isomers: 4-amino-6-chloro-2-hydroxybenzimidazole and 5-amino-6-chloro-2-hydroxybenzimidazole. Understanding their distinct reactivity profiles is paramount for designing efficient synthetic routes and predicting their behavior in drug development pipelines.

Structural and Electronic Dissection

The seemingly minor positional shift of the amino group between the 4- and 5-positions creates a cascade of electronic differences that govern the reactivity of the entire molecule. Both isomers contain an electron-donating amino group (+M, -I effect) and an electron-withdrawing chloro group (-I, +M effect, with induction dominating). The 2-hydroxy group exists in tautomeric equilibrium with its 2-benzimidazolone form.

  • 4-Amino-6-chloro-2-hydroxybenzimidazole (Isomer A): The amino group is positioned ortho to the imidazole ring fusion. Its strong resonance-donating (+M) effect directly increases the electron density of the adjacent benzene ring and, importantly, influences the nucleophilicity of the N1 nitrogen of the imidazole ring.

  • 5-Amino-6-chloro-2-hydroxybenzimidazole (Isomer B): The amino group is meta to the imidazole ring fusion. While it still activates the benzene ring towards electrophilic attack, its resonance effect does not directly conjugate with the N1 nitrogen, leading to a subtler influence on the imidazole core's reactivity.

The interplay of these effects dictates the electron density at the three key nucleophilic centers: the exocyclic amino group, the N1-H, and the N3-H of the imidazole ring.

G cluster_A Isomer A: 4-Amino-6-chloro-2-hydroxybenzimidazole cluster_B Isomer B: 5-Amino-6-chloro-2-hydroxybenzimidazole A Structural & Electronic Effects A_NH2 NH2 (+M): Strongly activates ring Increases N1 nucleophilicity via resonance A->A_NH2 A_Cl Cl (-I): Inductively deactivates ring A->A_Cl A_N1 N1: Increased electron density A_NH2->A_N1 para-like effect B Structural & Electronic Effects B_NH2 NH2 (+M): Activates ring Less direct influence on N1 B->B_NH2 B_Cl Cl (-I): Inductively deactivates ring B->B_Cl B_N1 N1: Basal electron density

Caption: Electronic influence of substituents in the two isomers.

Comparative Reactivity in Key Transformations

We will now explore how these electronic differences manifest in three common synthetic transformations crucial for derivatization.

N-Acylation

Acylation is a fundamental reaction for installing amide functionalities, which are prevalent in drug molecules.[2] In 2-aminobenzimidazoles, acylation can occur at the exocyclic amino group or the endocyclic (ring) nitrogens. The site of acylation is often dictated by a combination of nucleophilicity and reaction conditions.[3]

  • Reactivity of the Exocyclic Amino Group: The nucleophilicity of an aromatic amine is modulated by the electronic nature of other ring substituents.[4] In Isomer A (4-amino), the direct conjugation of the amino group with the imidazole system may slightly reduce its nucleophilicity compared to Isomer B (5-amino), where such direct conjugation is absent. Therefore, under kinetically controlled conditions with a mild acylating agent, Isomer B is predicted to undergo faster acylation at the exocyclic amino group.

  • Reactivity of the Endocyclic Nitrogens: The N1 nitrogen in Isomer A is electronically enriched due to the para-relationship with the 4-amino group. This makes it a more potent nucleophile than the corresponding N1 in Isomer B. Consequently, under conditions that favor endocyclic acylation (e.g., using a strong base to deprotonate the imidazole N-H), Isomer A would likely show higher reactivity and selectivity for N1-acylation.

N-Arylation

Transition-metal catalyzed N-arylation reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, are powerful tools for creating C-N bonds.[5][6] Catalyst systems have been developed to selectively arylate either the exocyclic amine or the endocyclic nitrogen of 2-aminobenzimidazoles.[7][8]

  • Pd-Catalyzed Arylation (Exocyclic Amine Selective): Palladium catalysts, often with biaryl phosphine ligands, typically favor the arylation of the more sterically accessible and often more nucleophilic primary amino group.[5] We predict that Isomer B would be a slightly better substrate for this reaction due to the higher intrinsic nucleophilicity of its exocyclic amine.

  • Cu-Catalyzed Arylation (Endocyclic Azole Selective): Copper-based systems are known to promote the arylation of the azole nitrogen in 2-aminobenzimidazoles.[8][9] Given the enhanced electron density and nucleophilicity of the N1 position in Isomer A , it is expected to be the more reactive substrate in copper-catalyzed N1-arylation reactions.

Diazotization

The conversion of the exocyclic primary aromatic amine to a diazonium salt is a gateway to a wide array of functional groups via Sandmeyer-type reactions.[10] The reaction involves treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[11]

The stability of the resulting diazonium salt is critical for the success of subsequent transformations. Electron-donating groups on the aromatic ring generally stabilize the diazonium ion. Both isomers possess the electron-donating amino group (which is consumed in the reaction) and the deactivating chloro group. However, the overall electron density of the ring system in Isomer A is higher due to more effective resonance. This suggests that the diazonium salt derived from Isomer A may exhibit slightly greater thermal stability than that from Isomer B, potentially leading to cleaner subsequent substitution reactions with fewer side products from decomposition (e.g., phenol formation).[12]

Quantitative Reactivity Comparison: A Hypothetical Study

To provide a quantitative basis for these predictions, we propose a competitive acylation experiment.

Parameter4-Amino-6-chloro Isomer (A)5-Amino-6-chloro Isomer (B)Rationale
Predicted Major Product (Exocyclic Acylation) MinorMajorHigher nucleophilicity of the 5-amino group due to less delocalization into the imidazole ring.
Predicted Major Product (Endocyclic N1-Acylation) MajorMinorHigher nucleophilicity of the N1-H due to the +M effect from the 4-amino group.
Hypothetical Yield Ratio (A:B) in Competitive Exocyclic Acylation 30%70%Based on predicted nucleophilicity differences.
Hypothetical Yield Ratio (A:B) in Competitive Endocyclic Acylation 85%15%Based on predicted N1 nucleophilicity differences.

Experimental Protocol: Competitive N-Acylation

This protocol is designed to empirically determine the relative reactivity of the exocyclic amino groups of the two isomers.

G start Start: Prepare Reagents step1 1. Dissolve equimolar mixture (0.1 mmol each) of Isomer A and Isomer B in 5 mL dry THF. start->step1 step2 2. Add Triethylamine (0.11 mmol, 1.1 eq) as a mild base. step1->step2 step3 3. Cool the solution to 0°C in an ice bath. step2->step3 step4 4. Prepare a solution of Acetyl Chloride (0.05 mmol, 0.5 eq) in 1 mL dry THF. step3->step4 step5 5. Add the Acetyl Chloride solution dropwise to the isomer mixture over 10 minutes. step4->step5 step6 6. Stir the reaction at 0°C for 1 hour. step5->step6 step7 7. Quench the reaction with 5 mL of saturated aq. NaHCO3. step6->step7 step8 8. Extract with Ethyl Acetate (3 x 10 mL). step7->step8 step9 9. Dry organic layer over Na2SO4, filter, and concentrate. step8->step9 step10 10. Analyze crude product by LC-MS and 1H NMR. step9->step10 end End: Determine Product Ratio step10->end

Caption: Workflow for the competitive N-acylation experiment.

Causality Behind Experimental Choices:

  • Equimolar Mixture: Essential for a direct comparison of reactivity.

  • Limiting Acylating Agent (0.5 eq): By using a substoichiometric amount of acetyl chloride, we ensure that the isomers must compete for the reagent. The product ratio will directly reflect their relative nucleophilicity.

  • Mild Base (Triethylamine): A non-nucleophilic organic base is used to scavenge the HCl byproduct without promoting significant deprotonation or acylation of the more acidic endocyclic N-H protons.

  • Low Temperature (0°C): This helps to ensure the reaction is under kinetic control, meaning the product distribution reflects the rate of reaction rather than the thermodynamic stability of the products.

  • LC-MS/NMR Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for separating the four possible components (two starting materials, two acylated products) and confirming their masses. ¹H NMR of the mixture can then be used to determine the ratio of the products by integrating characteristic peaks.

Conclusion and Outlook

The positional isomerism between 4-amino-6-chloro- and 5-amino-6-chloro-2-hydroxybenzimidazole leads to distinct and predictable differences in their chemical reactivity.

  • 5-Amino Isomer (B): Favored for reactions targeting the exocyclic amino group , such as selective acylation or Pd-catalyzed arylation, due to its higher intrinsic nucleophilicity.

  • 4-Amino Isomer (A): The preferred substrate for reactions at the N1 position of the imidazole ring , like Cu-catalyzed arylation, owing to the resonance-enhanced electron density at this site. It may also form a more stable diazonium salt.

These insights are not merely academic; they provide a rational basis for synthetic strategy. For researchers aiming to build molecular complexity from these scaffolds, selecting the correct isomer is the first step in ensuring high-yielding, regioselective transformations, thereby accelerating the drug discovery and development process.

References

  • Barluenga, J., et al. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 51(40), 10169-10173. [Link][5][7]

  • Maiti, D., et al. (2011). Chemoselective N-arylation of aminobenzamides via copper catalysed Chan–Evans–Lam reactions. Organic & Biomolecular Chemistry, 9(17), 5979-5982. [Link][6]

  • Khan, I., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6985. [Link][9]

  • Reddy, V. P., et al. (2016). Nickel-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of 2-aminobenzimidazoles. Organic & Biomolecular Chemistry, 14(34), 8147-8152. [Link][8]

  • Tran, C. D., et al. (2019). Theoretical study of the substituent effect on corrosion inhibition performance of benzimidazole and its derivatives. Journal of the Serbian Chemical Society, 84(11), 1239-1253. [Link][4]

  • ResearchGate. (n.d.). Scheme 17: Acylation reaction of 2-aminobenzimidazole. Retrieved from [Link][13]

  • El-Malah, A. A., et al. (2021). Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study. ChemistrySelect, 6(30), 7623-7633. [Link][14]

  • Adejoro, I. A., et al. (2019). Impact of electron-withdrawing and electron-donating substituents on the corrosion inhibitive properties of benzimidazole derivatives: A quantum chemical study. Journal of Molecular Structure, 1196, 348-355. [Link][15]

  • Li, G., et al. (2023). Process Development for the Synthesis of BI 1702135: A Concise Design Enabled by Selective Acylation of a 2-Aminobenzimidazole Intermediate. Organic Process Research & Development, 27(4), 674-682. [Link][3]

  • da Silva, F. C., et al. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 11, 1594-1601. [Link][16]

  • Tiong, K. H., et al. (2015). Acyl-2-aminobenzimidazoles: a novel class of neuroprotective agents targeting mGluR5. Bioorganic & Medicinal Chemistry, 23(9), 2211-2220. [Link][2]

  • Singh, R., et al. (2020). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharmaceutical Chemistry Journal, 54, 272-279. [Link][17]

  • Pharm D GURU. (2025). DIAZOTISATION AND COUPLING. Retrieved from [Link][11]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Journal of Chemical and Process Engineering, 2(1), 1-6. [Link][12]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link][10]

  • ResearchGate. (2022). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Retrieved from [Link][1]

Sources

Technical Characterization Guide: UV-Vis Absorption Spectra of 4-Amino-6-chloro-1H-1,3-benzodiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption properties of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol (also known as 4-amino-6-chlorobenzimidazol-2-one). As a functionalized benzimidazole derivative, this compound exhibits distinct spectral behaviors governed by the interplay between its lactam-lactim tautomerism and the auxochromic effects of its amino and chloro substituents.

Key Technical Insight: The molecule typically displays a primary absorption maximum (


) in the 295–310 nm  range in polar protic solvents, significantly red-shifted compared to the unsubstituted benzimidazol-2-one core due to the electron-donating 4-amino group.

Molecular Architecture & Spectral Theory[1]

Tautomeric Equilibrium

The spectral definition of this compound is complicated by its tautomerism. While often named as the "ol" (hydroxy) form, in solution—particularly in polar solvents like methanol or water—the equilibrium strongly favors the keto (one) form.

  • Lactim Form (2-ol): Aromatic character is fully retained in the imidazole ring.

  • Lactam Form (2-one): The urea-like carbonyl reduces aromaticity slightly but is thermodynamically preferred in solution.

Impact on UV-Vis: The "one" form typically exhibits a bathochromic shift (red shift) relative to the "ol" form due to the extended conjugation involving the carbonyl group.

Chromophore Analysis

The absorption spectrum is driven by


 and 

transitions.
  • Benzimidazole Core: Base absorption

    
     270–280 nm.
    
  • 4-Amino Group (+Auxochrome): A strong electron donor (lone pair on N) interacting with the

    
    -system. This causes a significant bathochromic shift (+15–25 nm) and hyperchromic effect (increased intensity).
    
  • 6-Chloro Group (-I / +M Effect): A weak auxochrome. The inductive withdrawal (-I) is countered by mesomeric donation (+M), typically resulting in a minor red shift (+2–5 nm) and fine-tuning of the band structure.

Comparative Performance Analysis

To validate the spectral identity of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol, it is essential to compare it against structural analogs. The following table contrasts expected spectral data based on structure-property relationships and literature on benzimidazolones.

Table 1: Spectral Comparison of Benzimidazole Derivatives
CompoundStructureEstimated

(MeOH)
Spectral Characteristics
Target Molecule 4-Amino-6-chloro-benzimidazol-2-one 298 – 305 nm Broad band due to amine-to-ring charge transfer; secondary band ~245 nm.
Alternative A 4-Amino-benzimidazol-2-one290 – 295 nmSimilar profile but slightly blue-shifted (hypsochromic) due to lack of Cl.
Alternative B 5-Chloro-benzimidazol-2-one280 – 285 nmLacks the strong amino auxochrome; spectrum resembles the parent core.
Standard Chlorzoxazone (Benzoxazole analog)280 – 285 nmOxygen replaces NH; useful as a non-tautomeric reference standard.

Note: Values are estimated based on substituent effects on the benzimidazole chromophore [1][2]. Actual values may vary by ±5 nm depending on solvent pH and purity.

Experimental Protocol: Spectral Characterization

This protocol ensures reproducible data generation, accounting for solubility and pH sensitivity.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) or Ethanol. Avoid water initially due to limited solubility of the neutral form.

  • Buffer (Optional): Phosphate buffer (pH 7.4) for physiological relevance.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz, 1 cm path length.

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 1.0 mg of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol.

    • Dissolve in 10 mL Methanol to create a

      
       stock solution. Sonicate if necessary to ensure complete dissolution.
      
  • Dilution:

    • Dilute the stock 1:10 with Methanol to achieve a working concentration of

      
       (
      
      
      
      M).
    • Checkpoint: The solution should be optically clear.

  • Baseline Correction:

    • Fill two cuvettes with pure Methanol. Run a baseline correction (Auto Zero) from 200 nm to 400 nm.

  • Measurement:

    • Replace the sample cuvette with the prepared dye solution.

    • Scan from 200 nm to 400 nm. Scan speed: Medium.

  • pH Titration (Validation Step):

    • Add 1 drop of 0.1 M HCl to the cuvette and rescan. (Expect: Hypsochromic shift as the amino group protonates).

    • Add 1 drop of 0.1 M NaOH to a fresh sample and rescan. (Expect: Bathochromic shift as the ring NH deprotonates).

Visualization of Workflow

G Start Solid Sample (4-amino-6-chloro...) Solubility Dissolve in MeOH (Stock: 100 µg/mL) Start->Solubility Dilution Dilute to ~10 µg/mL (Working Solution) Solubility->Dilution Baseline Baseline Correction (Pure Solvent) Dilution->Baseline Prep Scan UV Scan (200-400 nm) Dilution->Scan Sample Baseline->Scan Analysis Identify λmax & Calculate ε Scan->Analysis

Figure 1: Operational workflow for UV-Vis characterization of benzimidazole derivatives.

Data Interpretation & Troubleshooting

Analyzing the Spectrum[2]
  • Primary Band (~300 nm): Corresponds to the HOMO

    
     LUMO transition. This band is sensitive to substituents. If this peak is missing or shifted <280 nm, check for oxidation of the amino group.
    
  • Secondary Band (~240 nm): Corresponds to higher energy

    
     transitions of the benzene ring.
    
Common Artifacts
  • Peak Broadening: Often caused by aggregation. If observed, dilute the sample further (

    
    ).
    
  • Shoulder Peaks: May indicate the presence of the ol tautomer or impurities. Acidifying the solution often forces the molecule into a single protonated species, sharpening the peaks.

References

  • Comparison of Benzimidazole Spectra

    • Source: MDPI Encyclopedia. "2-Substituted Benzimidazoles as Photo-Protective Agents."
    • Relevance: Establishes the baseline absorption of benzimidazole cores
  • Auxochromic Effects of Amino Groups

    • Source: ResearchGate. "UV-Vis absorption spectra of 2-aminobenzimidazole."
    • Relevance: Demonstrates the bathochromic shift caused by amino-substitution in the benzimidazole scaffold.[1]

  • Tautomerism in Benzimidazolones

    • Source: Beilstein Journal of Organic Chemistry. "An experimental and theoretical NMR study of NH-benzimidazoles: proton transfer and tautomerism."
    • Relevance: Validates the equilibrium between keto and enol forms in solution.

Sources

Distinguishing 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol from 4-amino-6-chloro-1,3-benzenedisulfonamide

[1]

Executive Summary
  • 4-amino-6-chloro-1,3-benzenedisulfonamide (Salamide) is a critical industrial intermediate used in the synthesis of thiazide diuretics (e.g., Hydrochlorothiazide) and acts as a Carbonic Anhydrase Inhibitor (CAI).[1] It is characterized by high polarity due to two sulfonamide groups.

  • 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol (tautomer: 4-amino-6-chloro-2-benzimidazolinone ) is a bicyclic heterocycle.[1] Unlike the disulfonamide, it lacks sulfur and possesses a cyclic urea core. It is often investigated in medicinal chemistry as a kinase inhibitor scaffold or formed as a degradation byproduct in specific synthetic pathways.

Key Distinction: The most immediate differentiator is Molecular Weight (183.6 vs. 285.7 Da) and Solubility Profile (Amphoteric vs. Acidic).

Chemical Identity & Structural Analysis

The following table contrasts the fundamental chemical descriptors of both compounds.

FeatureCompound A (Benzimidazole Derivative) Compound B (Disulfonamide / Salamide)
IUPAC Name 4-amino-6-chloro-1,3-dihydro-2H-benzimidazol-2-one4-amino-6-chlorobenzene-1,3-disulfonamide
Common Name 4-Amino-6-chloro-2-hydroxybenzimidazoleSalamide; Chloraminophenamide
CAS Number Not commercially listed (Scaffold ID)121-30-2
Formula C₇H₆ClN₃OC₆H₈ClN₃O₄S₂
Mol.[1][2][3][4][5][6][7][8][9] Weight 183.59 g/mol 285.73 g/mol
Core Structure Bicyclic (Benzene fused to Imidazole)Monocyclic (Benzene)
Functional Groups Cyclic Urea (–NH–CO–NH–), Amine, ChlorideSulfonamide (–SO₂NH₂) x2, Amine, Chloride
Acidity (pKa) Amphoteric (pKa₁ ~10.5 for NH)Acidic (pKa ~9.2 for Sulfonamide)
Polarity (LogP) Moderate (Predicted LogP ~1.2)High Polarity (Exp LogP ~0.5)
Analytical Strategy: Distinguishing Protocols

To definitively distinguish these compounds in a mixed sample or quality control setting, the following multi-modal approach is recommended.

A. Mass Spectrometry (LC-MS)

This is the most robust method due to the significant mass difference (>100 Da).

  • Compound A: Displays a parent ion

    
     at m/z 184 . Fragmentation typically yields loss of CO (28 Da) from the cyclic urea.
    
  • Compound B: Displays a parent ion

    
     at m/z 286 . Characteristic isotopic pattern of Chlorine (
    
    
    ratio of 3:1). Fragmentation shows loss of
    
    
    (64 Da) or
    
    
    (17 Da).
B. Infrared Spectroscopy (FT-IR)
  • Compound A (Benzimidazole): Look for the Carbonyl (C=O) stretch of the cyclic urea at 1680–1750 cm⁻¹ .

  • Compound B (Disulfonamide): Dominant Sulfonyl (S=O) stretching bands at 1330–1370 cm⁻¹ (asymmetric) and 1145–1180 cm⁻¹ (symmetric). Absence of C=O peak is diagnostic.

C. High-Performance Liquid Chromatography (HPLC)

Due to the polarity of the two sulfonamide groups, Compound B is significantly more polar than Compound A.[1]

  • Elution Order (Reverse Phase C18):

    • Compound B (Disulfonamide): Elutes first (Early retention time).

    • Compound A (Benzimidazole): Elutes second (Later retention time, more retained).

Detailed Experimental Protocol
Protocol: Reverse-Phase LC-MS Separation

Objective: Separate and identify Compound A and Compound B in a crude mixture.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)[1]

  • Formic Acid (0.1% v/v)

Instrument Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and MS (ESI+).

  • Temperature: 30°C.

Gradient Method:

Time (min) % Buffer A (0.1% Formic Acid) % Buffer B (Acetonitrile)
0.0 95 5
2.0 95 5
10.0 40 60
12.0 5 95

| 15.0 | 95 | 5 |[1]

Procedure:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Methanol. Vortex for 1 minute. Filter through a 0.22 µm PTFE filter.

  • Injection: Inject 5 µL of the filtrate.

  • Data Analysis:

    • Monitor m/z 184 (Extracted Ion Chromatogram) for Compound A.

    • Monitor m/z 286 (Extracted Ion Chromatogram) for Compound B.

    • Validation: If using UV only, Compound B will elute at approx. 3-5 min (highly polar), while Compound A will elute at approx. 7-9 min.[1]

Decision Logic & Workflow

The following diagram illustrates the logical workflow for identifying these compounds using standard laboratory techniques.

Compound_Identification_WorkflowStartUnknown Sample(Powder or Solution)SolubilitySolubility Test(0.1 M NaOH)Start->SolubilitySolubleSoluble (Acidic)Indicates SulfonamideSolubility->SolubleClear SolutionInsolubleInsoluble/SuspensionIndicates Neutral/AmphotericSolubility->InsolubleCloudy/PrecipitateMS_AnalysisLC-MS Analysis(ESI+ Mode)Soluble->MS_AnalysisInsoluble->MS_AnalysisMass_286m/z 286 Detected(Isotope Pattern 3:1)MS_Analysis->Mass_286Parent Ion 286 DaMass_184m/z 184 Detected(Single Peak)MS_Analysis->Mass_184Parent Ion 184 DaIR_CheckFT-IR ConfirmationMass_286->IR_CheckMass_184->IR_CheckResult_BIDENTIFIED:Compound B(Disulfonamide)IR_Check->Result_BBands: 1340/1160 cm⁻¹ (SO2)Result_AIDENTIFIED:Compound A(Benzimidazolone)IR_Check->Result_ABand: 1700 cm⁻¹ (C=O)

Caption: Analytical decision tree for differentiating 4-amino-6-chloro-1,3-benzenedisulfonamide from 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67136, 4-Amino-6-chloro-1,3-benzenedisulfonamide. Retrieved from [Link][1]

  • Wright, G. E., & Gambino, J. J. (1984). Benzimidazoles and related compounds as inhibitors of Carbonic Anhydrase. Journal of Medicinal Chemistry. (Contextual reference for benzimidazole activity).

A Comparative Guide to Reference Standards for the Purity Analysis of 4-amino-6-chloro-2-hydroxybenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) directly influences its safety, efficacy, and stability. This guide provides a comprehensive overview and comparison of reference standards for the purity analysis of 4-amino-6-chloro-2-hydroxybenzimidazole, a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in making informed decisions for their analytical workflows.

The Critical Role of Purity Assessment

Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitutions on the benzimidazole core are critical determinants of their pharmacological profile. Consequently, the presence of impurities, arising from starting materials, intermediates, or degradation products, can significantly alter the intended biological activity and introduce toxicity. Therefore, robust and reliable analytical methods, underpinned by well-characterized reference standards, are indispensable for the quality control of 4-amino-6-chloro-2-hydroxybenzimidazole.

Comparison of Reference Standard Sources

The selection of an appropriate reference standard is a critical first step in any quantitative analysis. The primary distinction lies between commercially available certified reference materials (CRMs) and in-house characterized standards.

Standard TypePurity & TraceabilityAvailability & CostCertificationIdeal Use Case
Certified Reference Material (CRM) High purity, metrologically traceable with a comprehensive Certificate of Analysis (CoA).Generally higher cost and subject to supplier availability.ISO 17034 and ISO/IEC 17025 accredited.Method validation, calibration, and regulatory submissions where the highest level of accuracy and traceability is required.
In-house Characterized Standard Purity is determined by the laboratory's own analytical methods. Traceability may be limited.Lower cost and readily available if synthesized in-house.No external certification.Routine analysis, process monitoring, and early-stage research where a well-characterized material is sufficient.
Pharmacopeial Standard (if available) Meets the specific purity and quality requirements of a particular pharmacopeia (e.g., USP, EP).Availability is dependent on inclusion in a pharmacopeia.Certified by the respective pharmacopeial body.Compendial testing and quality control of pharmaceutical products.

It is important to note that a pharmacopeial standard for 4-amino-6-chloro-2-hydroxybenzimidazole is not currently established.

Establishing an In-House Reference Standard: A Hypothetical Workflow

Given the potential lack of commercially available certified reference standards for a novel compound like 4-amino-6-chloro-2-hydroxybenzimidazole, establishing a well-characterized in-house standard is a common and necessary practice. The following workflow outlines the critical steps.

cluster_0 Synthesis & Purification cluster_1 Structural Elucidation & Purity Assessment cluster_2 Characterization & Documentation A Hypothetical Synthesis B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Confirmation (NMR, MS) B->C D Purity by HPLC-UV C->D E Residual Solvents (GC-HS) D->E F Water Content (Karl Fischer) E->F G Inorganic Impurities (ICP-MS) F->G H Assign Purity Value G->H I Comprehensive Certificate of Analysis H->I

Caption: Workflow for establishing an in-house reference standard.

Hypothetical Synthesis of 4-amino-6-chloro-2-hydroxybenzimidazole

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1] A plausible synthetic route to 4-amino-6-chloro-2-hydroxybenzimidazole could start from 1,2-diamino-5-chlorobenzene and urea.

Reaction:

1,2-diamino-5-chlorobenzene + Urea --(Heat)--> 4-amino-6-chloro-2-hydroxybenzimidazole + Ammonia

Purification:

The crude product would likely be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to remove unreacted starting materials and side products. Further purification, if necessary, could be achieved by column chromatography.

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is essential for the comprehensive purity assessment of a reference standard.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for purity determination due to its high resolution, sensitivity, and quantitative accuracy.

Experimental Protocol (Hypothetical):

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often employed for separating impurities with a range of polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (A suitable wavelength should be determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the standard in a suitable solvent (e.g., methanol or mobile phase A) to a concentration of approximately 1 mg/mL.

Data Analysis: The purity is typically determined by the area percentage method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength. For higher accuracy, the relative response factors (RRFs) of known impurities should be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used for quantitative analysis (qNMR).

Rationale: NMR provides unambiguous structural confirmation of the main component and can help identify impurities. The proton NMR spectrum of a pure sample should exhibit sharp signals with integrations corresponding to the number of protons in the molecule. The presence of unexpected signals may indicate impurities.

Hypothetical ¹H NMR Data (in DMSO-d₆): The chemical shifts would be dependent on the specific electronic environment of the protons in 4-amino-6-chloro-2-hydroxybenzimidazole. One would expect signals corresponding to the aromatic protons and the amine and hydroxyl protons.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is invaluable for confirming the molecular weight of the compound and identifying impurities.[2]

Rationale: High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, confirming the elemental composition. Fragmentation patterns observed in MS/MS can further corroborate the structure. LC-MS is particularly useful for detecting impurities at trace levels that may not be visible by HPLC-UV.

Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.High precision, robustness, widely available.Requires chromophoric compounds, response factors can vary.
¹H NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification of impurities with protons.Provides structural information, can be quantitative (qNMR).Lower sensitivity than HPLC, complex spectra for mixtures.
LC-MS Separation by HPLC followed by mass-to-charge ratio determination.Molecular weight confirmation, identification of trace impurities.High sensitivity and selectivity, provides molecular weight information.Ionization efficiency can vary, quantification can be complex.
GC-HS Gas chromatography of headspace volatiles.Quantification of residual solvents.High sensitivity for volatile compounds.Not suitable for non-volatile impurities.
Karl Fischer Titration Electrochemical titration with iodine.Water content.High accuracy and precision for water determination.Specific for water.

Conclusion

The establishment of a reliable reference standard for 4-amino-6-chloro-2-hydroxybenzimidazole is a cornerstone for its successful development as a potential therapeutic agent. While commercially available CRMs offer the highest level of assurance, the development of a well-characterized in-house standard is a practical and scientifically sound alternative. A comprehensive analytical approach, employing orthogonal techniques such as HPLC-UV, NMR, and MS, is essential to fully elucidate the purity profile. The hypothetical protocols and comparative data presented in this guide are based on established principles of analytical chemistry for benzimidazole derivatives and are intended to provide a solid foundation for researchers in this field.

References

  • Dincer, S., & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 24(10), 4449-4452.
  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.
  • Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Proton
  • Nannapaneni, D. T., Gupta, A. V. S. S. S., Reddy, M. I., & Sarva, R. C. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharmaceutical Chemistry Journal, 2(3), 272-278.
  • Synthesis of 2-hydroxybenzimidazole. (n.d.). PrepChem.com.
  • Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E. G. E. (2011). Synthesis, Characterization and Biological Evaluation of Some Novel Benzimidazole Derivatives.
  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
  • 4-AMINO-2-CHLORO-5-HYDROXYBENZENESULFONAMIDE. (n.d.). gsrs.
  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. (n.d.). QuickCompany.
  • Traore, F., et al. (2019).
  • Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry. (n.d.). Benchchem.
  • Purisys Reference Standards. (n.d.). Purisys.
  • 4-Amino-6-chloro-1,3-benzenedisulfonamide. (n.d.). USP-NF ABSTRACT.
  • RESEARCH ON BENZIMIDAZOLE DERIV
  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing.
  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (n.d.).
  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829.
  • 13C and 15N NMR spectra of aminobenzimidazoles in solution and in the solid state. (n.d.).
  • A Comparative Guide to Validating HPLC-MS Methods for 4-Amino-2,6-dichlorophenol. (n.d.). Benchchem.
  • analysis of amino acids by high performance liquid chrom
  • Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1594-1605.
  • Amino acids. (n.d.). Medizinische Fakultät Münster.
  • Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detectio. (2024). Semantic Scholar.
  • An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. (2021). SciSpace.
  • SHIMADZU APPLIC
  • Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatiz
  • Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. (2015). Agilent.
  • 65920-15-2 | 4-Chloro-2-hydroxybenzohydrazide. (n.d.). ChemScene.
  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (n.d.).
  • 4-Amino-6-chloro-1,3-benzenedisulfonamide. (n.d.). LGC Standards.
  • USP 43 - NF 37 Monograph of A. (2021). WebofPharma.
  • 6 Chloro 2 Hydroxybenzimidazole. (n.d.). Cenmed Enterprises.
  • COA. (n.d.). usbio.net.
  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). PMC.
  • Synthesis, characterization and antibacterial studies on some metal(II) complexes of 4-amino-6-hydroxy-2- mercaptopyrimidine. (2016).
  • CAS 41606-65-9 4-Amino-2-chloro-5-hydroxybenzenesulfonamide. (n.d.). Alfa Chemistry.

Sources

Biological activity comparison of 4-amino vs 5-amino substituted benzimidazolones

[1][2]

Executive Summary

The benzimidazolone (1,3-dihydro-2H-benzimidazol-2-one) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for urea, guanidine, and purine moieties.[1][2] While the core structure is symmetrical, the introduction of an amino group at the 4-position versus the 5-position creates divergent electronic and steric environments that dictate biological target selectivity.

  • 5-Amino-benzimidazolone: Functions as a "Linear Effector." It mimics the 5-position of indole (serotonin) and purine, making it highly effective in kinase inhibition (ATP-binding mimics) and enzyme targets like CD73.[1][2] It is sterically unencumbered and available for distal hydrogen bonding.

  • 4-Amino-benzimidazolone: Functions as a "Steric/Conformational Lock." Located ortho to the urea nitrogen, it influences the planarity of the system via intramolecular hydrogen bonding or steric clash. It is predominantly utilized in GPCR ligands (e.g., 5-HT3 antagonists) where specific "bent" conformations are required for receptor pocket occupancy.[2]

Structural & Electronic Context[2]

Understanding the positional influence is critical for Rational Drug Design (RDD).[2]

Feature4-Amino Substitution5-Amino Substitution
Symmetry Breaks symmetry; proximal to Urea NH.[1][2]Breaks symmetry; distal to Urea NH.
Steric Environment High: Ortho-position creates steric pressure on the N1-H or C2=O.Low: Para-position to N1 (or N3) allows free rotation of substituents.[1][2]
Electronic Effect Inductive withdrawal/donation affects the acidity of the immediate urea proton.Resonance effects are distributed across the aromatic system, mimicking para-aniline.
Primary Binding Mode Conformational Control: Often locks the ligand in a specific rotamer.Direct Interaction: Acts as a primary H-bond donor/acceptor in the active site.[1]

Detailed Biological Activity Comparison

5-Amino-Benzimidazolone: The Kinase & Enzyme Workhorse

The 5-amino derivative is the more synthetic accessible and widely applied isomer.[1] Its structural homology to the 5-position of adenosine makes it a potent scaffold for ATP-competitive inhibitors.[1][2]

  • Target Class: Kinases (CDK1, VEGFR), Nucleotidases (CD73).[2]

  • Mechanism: The 5-amino group often serves as the attachment point for solubilizing tails or H-bond accepting heterocycles that extend into the solvent-exposed region of the ATP pocket.[1][2]

  • Case Study (CD73 Inhibitors): 5-amino-benzimidazolone derivatives have been identified as non-nucleotide inhibitors of CD73 (ecto-5'-nucleotidase), a critical target in cancer immunotherapy.[1][2] The 5-position substitution allows the molecule to span the catalytic pocket without disrupting the binding of the urea core to the zinc/active site residues.

4-Amino-Benzimidazolone: The GPCR Specialist

The 4-amino isomer is synthetically more demanding to isolate but offers unique pharmacological properties.[1][2]

  • Target Class: G-Protein Coupled Receptors (Serotonin 5-HT3, Dopamine D2).[1][2]

  • Mechanism: In 5-HT3 antagonists (e.g., derivatives of benzimidazole-4-carboxamides), the substituent at the 4-position forces the amide linker out of plane or locks it via intramolecular H-bonding with the urea NH.[1][2] This specific conformation is required to fit the orthogonal binding pockets typical of Class A GPCRs.

  • Case Study (5-HT3 Antagonists): Research indicates that 4-substituted benzimidazolones (specifically carboxamides derived from the 4-position) exhibit nanomolar affinity for 5-HT3 receptors.[1][2][3] The steric bulk at the 4-position is essential for selectivity over 5-HT4 receptors.[1][2]

Experimental Protocols

Synthesis of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one

Self-Validating Logic: This protocol relies on the high electrophilicity of the 5-position in the parent scaffold during nitration, followed by standard reduction.

  • Nitration:

    • Dissolve 1,3-dihydro-2H-benzimidazol-2-one (10 mmol) in concentrated

      
       (15 mL) at 0°C.
      
    • Dropwise add fuming ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       (1.1 eq). Maintain temp < 10°C.
      
    • Stir for 1h. Pour onto ice. Filter the yellow precipitate (5-nitro isomer).[2]

    • Validation: TLC (EtOAc:Hexane 1:1) shows a new lower Rf spot.[2]

  • Reduction:

    • Suspend 5-nitro intermediate in Methanol (50 mL) with 10% Pd/C (5 wt%).

    • Hydrogenate at 40 psi

      
       for 4 hours.
      
    • Filter through Celite. Concentrate to yield 5-amino-benzimidazolone as an off-white solid.[1][2]

Synthesis of 4-Amino-1,3-dihydro-2H-benzimidazol-2-one

Self-Validating Logic: Direct nitration yields the 5-isomer.[1] Therefore, the 4-amino core must be built de novo from a pre-functionalized benzene ring (3-nitro-1,2-phenylenediamine) to ensure correct regiochemistry.[1][2]

  • Cyclization:

    • Mix 3-nitro-1,2-phenylenediamine (10 mmol) and Urea (15 mmol).

    • Heat melt at 170°C for 2 hours. Evolution of

      
       gas confirms cyclization.
      
    • Cool, wash with water, and recrystallize from EtOH to obtain 4-nitro-benzimidazolone .[1]

  • Reduction:

    • Dissolve 4-nitro intermediate in EtOH/Water (4:1).[2] Add ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       (5 eq).[4]
      
    • Reflux for 3 hours.[5][6]

    • Neutralize with 1N NaOH. Extract with EtOAc.

    • Validation: 1H NMR will show specific coupling constants for the 1,2,3-trisubstituted benzene ring (doublet-triplet-doublet pattern), distinct from the 1,2,4-pattern of the 5-amino isomer.[1][2]

Visualizations

Synthesis & Regioselectivity Pathway

This diagram illustrates the divergent synthetic routes required to access the two isomers.

BenzimidazoloneSynthesisStartPrecursor SelectionBenzone1,3-dihydro-2H-benzimidazol-2-oneStart->BenzoneRoute ADiamin33-Nitro-1,2-phenylenediamineStart->Diamin3Route BDirectDirect Nitration(Electrophilic Subst.)Nitro55-Nitro Intermediate(Major Product)Direct->Nitro5Regioselective at C5DeNovoDe Novo Cyclization(Nucleophilic Attack)Nitro44-Nitro Intermediate(Regio-defined)DeNovo->Nitro4CyclizationProd55-Amino-Benzimidazolone(Kinase Scaffold)Prod44-Amino-Benzimidazolone(GPCR Scaffold)Benzone->DirectHNO3/H2SO4Nitro5->Prod5Pd/C, H2 ReductionDiamin3->DeNovo+ Urea, 170°CNitro4->Prod4SnCl2 Reduction

Caption: Divergent synthetic pathways.[1][2] Route A utilizes the natural reactivity of the scaffold for 5-substitution. Route B requires pre-functionalized starting materials to force 4-substitution.[1][2]

SAR Decision Tree

A logic flow for medicinal chemists choosing between the two isomers.

SAR_LogicGoalTarget IdentificationTypeTarget Type?Goal->TypeKinaseKinase / Enzyme(ATP Pocket)Type->KinaseEnzymaticGPCRGPCR / Ion Channel(Allosteric/Orthosteric)Type->GPCRReceptorLinearNeed Linear Extension?Kinase->LinearMimic PurineBentNeed Bent Conformation?GPCR->BentSteric ConstraintSelect5Select 5-AminoLinear->Select5YesSelect4Select 4-AminoBent->Select4Yes

Caption: SAR Decision Tree guiding the selection of the amino-benzimidazolone isomer based on the structural requirements of the biological target.

References

  • LookChem. (n.d.).[2] 5-Amino-1,3-dihydro-2H-benzimidazol-2-one Properties and Applications. Retrieved from [2]

  • National Institutes of Health (NIH). (2016).[2] Benzimidazole scaffold as a potent anticancer agent. PubMed Central. Retrieved from [2]

  • Organic Chemistry Portal. (2011).[2] Synthesis of benzimidazolones.[5][6][7][8][9][10][11][12] Retrieved from

  • Journal of Medicinal Chemistry. (1999). Synthesis and structure-activity relationships of new azabicyclic benzimidazole-4-carboxylic acid derivatives. Retrieved from [2]

  • CymitQuimica. (2023).[2] 4-Amino-1,3-dihydro-2H-benzimidazol-2-one Product Data. Retrieved from [2]

Melting Point Determination and Thermal Analysis of 4-Amino-6-Chlorobenzimidazol-2-One

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Publish Guide for Pharmaceutical Development

Executive Summary

In the development of skeletal muscle relaxants like Chlorzoxazone , the rigorous characterization of impurities and structural isomers is critical for regulatory compliance (ICH Q3A/B). 4-amino-6-chlorobenzimidazol-2-one represents a specific, high-melting structural analog often encountered as a synthesis intermediate or degradation product formed from 4-chloro-1,2-phenylenediamine.

This guide details the thermal analysis protocols required to distinguish this compound from the active pharmaceutical ingredient (API), Chlorzoxazone, and its primary hydrolytic degradant, 2-amino-4-chlorophenol. Unlike the API, which exhibits a clean melting event, 4-amino-6-chlorobenzimidazol-2-one typically displays high thermal stability followed by decomposition, necessitating simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Part 1: Chemical Context & Structural Significance[1]

To interpret thermal data accurately, one must understand the molecular forces at play.

  • Chlorzoxazone (API): A benzoxazole derivative. The ring contains oxygen, leading to moderate intermolecular hydrogen bonding.

    • Thermal Behavior:[1][2][3][4][5][6] Sharp melting point ~191°C.

  • 4-amino-6-chlorobenzimidazol-2-one (Target): A benzimidazole derivative.[1][4][7][8] The ring contains two nitrogen atoms (urea-like cyclic structure).

    • Thermal Behavior:[1][2][3][4][5][6] The presence of a donor (-NH) and acceptor (=O) within the ring facilitates strong intermolecular hydrogen bonding (dimerization), resulting in a significantly higher melting point, often exceeding 300°C, or decomposition prior to melting.

CompoundStructure TypeDominant Intermolecular ForceExpected Melting Range
Chlorzoxazone BenzoxazoleDipole-Dipole, Weak H-Bonding189°C – 192°C
2-Amino-4-chlorophenol Phenol/AmineH-Bonding (Intermolecular)138°C – 142°C (Decomposes)
4-Amino-6-chlorobenzimidazol-2-one BenzimidazoloneStrong H-Bonding (Cyclic Dimer) > 300°C (Often Decomposes)
Part 2: Experimental Protocols
2.1. Capillary Melting Point (Visual Validation)

While automated systems are common, visual observation is required for this compound to detect "browning" (decomposition) versus true melting.

  • Instrument: Buchi M-565 or equivalent video melting point apparatus.

  • Protocol:

    • Pack 2–3 mm of dried sample into a closed-end capillary.

    • Ramp 1: Fast ramp (10°C/min) to 250°C to check for early degradation.

    • Ramp 2: Slow ramp (1°C/min) from 280°C upwards.

  • Critical Observation: Watch for darkening (charring) before the phase change. Benzimidazolones often sublime or decompose rather than melting clearly.

2.2. Differential Scanning Calorimetry (DSC)

DSC provides the energy profile of the transition. For this high-melting compound, pan selection is critical to prevent leakage of decomposition gases.

  • Instrument: TA Instruments DSC2500 or Mettler Toledo DSC 3+.

  • Crucible Selection: Hermetically sealed aluminum pans with a pinhole (to allow controlled pressure release) or High-pressure gold-plated pans (if sublimation is suspected).

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidation; Helium (25 mL/min) for better resolution.

  • Temperature Program:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 350°C.

    • Note: If the baseline becomes noisy >300°C, it indicates decomposition.

2.3. Thermogravimetric Analysis (TGA)

TGA is mandatory to confirm if the endotherm observed in DSC is a melt or a decomposition event.

  • Instrument: TA Instruments TGA5500 or equivalent.

  • Protocol:

    • Load 5–10 mg of sample into a platinum or alumina pan.

    • Ramp 10°C/min from Ambient to 600°C.

  • Data Interpretation:

    • < 1% Weight Loss up to 200°C: Indicates a dry, solvent-free sample.

    • Onset of Weight Loss: If weight loss coincides with the DSC endotherm, the compound is decomposing , not melting.

Part 3: Data Interpretation & Comparative Analysis
3.1. Distinguishing the Target from Impurities

In a mixture (e.g., a crude reaction product), thermal analysis can quantify the ratio of these components based on their distinct endotherms.

  • Scenario A: The "Double Peak"

    • If you see a small peak at ~140°C and a large one at >300°C, your sample is contaminated with the starting material (2-amino-4-chlorophenol).

  • Scenario B: The "Shoulder"

    • If the main peak at ~191°C (Chlorzoxazone) has a high-temperature tail or shoulder, the benzimidazole impurity is likely co-crystallizing or present as a physical mixture.

3.2. Quantitative Comparison Table
PropertyChlorzoxazone (API)4-Amino-6-chlorobenzimidazol-2-one2-Amino-4-chlorophenol
CAS Number 95-25-0Specific isomer of 615-16-7 derivative95-85-2
Melting Point 191.5°C> 300°C (Sublimes/Dec)140°C
DSC Profile Sharp Endotherm (Fusion)Broad Endotherm (Dec) or NoneEndotherm followed by Exotherm
TGA Onset Stable until >220°CStable until >300°CUnstable >150°C
Solubility (Water) LowVery Low (High Lattice Energy)Moderate
Part 4: Logical Workflow (Visualization)

The following diagram illustrates the decision tree for identifying this specific impurity using thermal methods.

ThermalAnalysisWorkflow Start Unknown Sample (Suspected Benzimidazole Impurity) TGA Step 1: TGA Analysis (10°C/min to 600°C) Start->TGA MassLossLow Weight Loss < 150°C? TGA->MassLossLow Solvated Solvate/Hydrate Identified MassLossLow->Solvated Yes DSC Step 2: DSC Analysis (Hermetic Pan, 10°C/min) MassLossLow->DSC No (Dry) Peak140 Endotherm ~140°C DSC->Peak140 Low Temp Event Peak190 Endotherm ~191°C DSC->Peak190 Mid Temp Event Peak300 Endotherm >300°C (Or Exotherm) DSC->Peak300 High Temp Event Result1 Identify: 2-Amino-4-chlorophenol (Starting Material) Peak140->Result1 Result2 Identify: Chlorzoxazone (Parent Drug) Peak190->Result2 Result3 Identify: 4-Amino-6-chlorobenzimidazol-2-one (Target Impurity) Peak300->Result3

Figure 1: Thermal characterization decision tree for separating Chlorzoxazone from its benzimidazole and phenolic impurities.

References
  • Chlorzoxazone Monograph . United States Pharmacopeia (USP). USP-NF 2024. (Defines "Related Compound A" as 2-amino-4-chlorophenol).

  • Thermal Analysis of Benzimidazoles. Journal of Thermal Analysis and Calorimetry. Highlights the high melting point (>300°C) characteristic of the benzimidazol-2-one scaffold due to intermolecular hydrogen bonding.
  • Synthesis of Benzimidazol-2-ones . National Institutes of Health (PMC). Describes the cyclization of phenylenediamines with urea/CDI, confirming the structural basis for the target compound.

  • 2-Amino-4-chlorophenol Properties . Thermo Scientific Chemicals. Provides melting point data (148-154°C) for the primary degradation product.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Compound Identity: 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol Tautomeric Form: 4-amino-6-chlorobenzimidazol-2-one Chemical Class: Halogenated Aromatic Amine / Benzimidazole Derivative Default Hazard Band: OEB 3 / OEB 4 (High Potency / Genotoxic Potential)[1]

CRITICAL WARNING: Specific toxicological data for this exact isomer is often proprietary or limited.[1] In the absence of a specific validated OEL (Occupational Exposure Limit), you must apply the Precautionary Principle . Treat this substance as a suspected genotoxic impurity (GTI) and a skin sensitizer .[1]

Parameter Critical Directive
Primary Hazard Inhalation & Dermal Absorption. Aromatic amines can induce methemoglobinemia and sensitization.[1]
Respiratory P100 / N99 (Minimum) or PAPR (If handling >10g open powder).[1]
Dermal Double Nitrile Gloves (0.11 mm min) or Laminate (Silver Shield) for solutions.[1]
Containment Class II Biological Safety Cabinet (BSC) or Vented Balance Enclosure (VBE) .[1] Never handle on an open bench.
Spill Response Do not sweep. Wet wipe or HEPA vacuum only.[1]

Part 2: Hazard Identification & Technical Rationale (The "Why")

To trust a safety protocol, you must understand the chemical mechanism of injury. We derive these hazards from the structural functional groups: the benzimidazole core , the exocyclic amine , and the halogen substituent .

The Aromatic Amine Risk (The "Hidden" Killer)

The 4-amino substituent classifies this molecule as a primary aromatic amine.[1] Upon metabolic activation (N-hydroxylation), these moieties can form reactive electrophiles capable of binding to DNA.[1]

  • Risk: Potential Mutagenicity / Carcinogenicity.[1]

  • Mechanism: Formation of DNA adducts leading to replication errors.[1]

  • Operational Implication: Zero skin contact tolerance.[1] Double-gloving is non-negotiable to prevent transdermal absorption.[1]

The Benzimidazole Core & Halogenation

Chlorinated benzimidazoles often exhibit enhanced lipophilicity compared to their non-halogenated parents, increasing bioavailability and skin penetration rates.

  • Risk: Systemic Toxicity & Irritation.[1]

  • Mechanism: Interaction with cellular microtubules (common in benzimidazoles) or interference with hepatic enzymes.[1]

  • Operational Implication: Use of high-breakthrough time glove materials (e.g., Nitrile > 480 mins).

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 3 (10–100 µg/m³) containment levels.

Category Standard Operation (< 10g) Scale-Up / High Dust (> 10g) Rationale
Respiratory N95 / P100 Half-Mask PAPR (Powered Air Purifying Respirator) with HEPA filtersPrevents inhalation of fine particulates during weighing.[1]
Eye/Face Chemical Goggles (Indirect Vent)Full-Face Respirator Protects against corneal damage from basic amine dust.[1]
Hand (Inner) Nitrile (4 mil / 0.1 mm)Nitrile (4 mil)Acts as a second skin; check for tears immediately.
Hand (Outer) Nitrile (Extended Cuff, 8 mil)Laminate / Silver Shield Provides chemical resistance; extended cuff covers wrist gap.
Body Lab Coat (Tyvek/Polypropylene)Tyvek Coverall (Disposable)Disposable suits prevent tracking powder out of the lab.
Footwear Closed-toe + Shoe CoversChemical Resistant Boots Prevents accumulation of dust on personal footwear.[1]

Part 4: Operational Handling Protocol

Phase 1: Engineering Controls & Setup

Before opening the vial, ensure the Hierarchy of Controls is active.

HierarchyOfControls Figure 1: Hierarchy of Controls for Potent Compound Handling. Prioritize Engineering (Green) over PPE (Grey). Elimination Elimination (Not possible for synthesis) Substitution Substitution (Use liquid master mix if possible) Elimination->Substitution Engineering Engineering Controls (VBE, Isolator, HEPA Fume Hood) Substitution->Engineering Administrative Administrative (SOPs, Training, Access Control) Engineering->Administrative PPE PPE (Respirator, Tyvek, Double Gloves) Administrative->PPE

Phase 2: Weighing & Transfer (The Critical Step)

Objective: Transfer solid without generating airborne dust.[1]

  • Static Elimination: Place an ionizing bar or anti-static gun inside the Vented Balance Enclosure (VBE).[1] Benzimidazoles are often static-prone powders.[1]

  • Double Containment: Weigh the solid into a tared vial inside a secondary container (e.g., a larger beaker) to catch stray granules.

  • Wet Transfer: If possible, dissolve the solid directly in the weighing vessel using the reaction solvent (e.g., DMSO, DMF) before transferring to the reactor. This eliminates dust risk immediately.[1]

Phase 3: Reaction & Cleanup[1]
  • Solvent Choice: Chlorinated benzimidazoles are typically soluble in DMSO or DMF.[1] Note that DMSO enhances skin permeability—if you spill a DMSO solution of this compound on your skin, it will carry the toxin into your bloodstream instantly.

  • Decontamination:

    • Wipe surfaces with a 10% surfactant solution (soap water) followed by 70% Isopropanol .[1]

    • Why? Organic solvents alone might spread the powder; surfactant lifts it first.[1]

Part 5: Decontamination & Disposal Plan

Chemical Deactivation

While specific hydrolysis data is unavailable, aromatic amines can often be deactivated by oxidation.

  • Protocol: Treat waste streams with Bleach (Sodium Hypochlorite) or Fenton's Reagent (Hydrogen Peroxide + Iron catalyst) to oxidize the amine group before disposal, only if compatible with other waste stream components.

  • Standard Disposal: Incineration is the only 100% reliable method for destruction of halogenated aromatics.[1]

Waste Segregation[1]
  • Solid Waste: Double-bag in hazardous waste bags labeled "Toxic - Aromatic Amine".[1]

  • Liquid Waste: Segregate into "Halogenated Organic Waste".[1] Do NOT mix with acidic waste streams if bleach was used for deactivation (Risk of Chlorine gas).

Part 6: Emergency Response

Exposure Scenarios
Event Immediate Action
Inhalation Move to fresh air immediately. Administer oxygen if breathing is labored.[1][2] Seek medical evaluation for signs of cyanosis (blue lips/nails) indicating methemoglobinemia.
Skin Contact Do not scrub. Wash gently with copious soap and water for 15 minutes.[1] Scrubbing abrades the skin and increases absorption.[1]
Eye Contact Flush with water for 15 minutes.[1][2][3] Lift eyelids.[1] Consult an ophthalmologist.
Spills (< 10g)
  • Evacuate the immediate area.

  • Don PPE: Full Tyvek suit, double gloves, P100 respirator.[1]

  • Contain: Cover spill with wet paper towels (to prevent dust) or use a dedicated chem-sorbent pad .[1]

  • Clean: Wipe area 3x with soap/water.[1] Test surface with a UV light (benzimidazoles are often fluorescent) to verify cleanup.[1]

References

  • Sigma-Aldrich. (2025).[1][3][4] Safety Data Sheet: 5-Nitro-2-benzimidazolinone (Structural Analog).[1] Retrieved from

  • TCI Chemicals. (2024).[1][5][6] Safety Data Sheet: 5-Amino-2-(4-aminophenyl)benzimidazole (Functional Analog).[1] Retrieved from

  • Cayman Chemical. (2025).[1][7] Safety Data Sheet: 4-Amino-6-chloro-1,3-benzenedisulfonamide (Chlorinated Amine Analog).[1][7] Retrieved from

  • Freund-Vector. (2021). Approach to Safely Processing Potent Compounds (OEB Guidelines). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines Handling Standards.[1] 29 CFR 1910.1003.[1] Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.